Nikkomycin
Description
Propriétés
IUPAC Name |
2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFFVUVFNBJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866758 | |
| Record name | [2-Amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido][5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59456-70-1 | |
| Record name | (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
history of Nikkomycin discovery from Streptomyces tendae
An In-depth Technical Guide to the Discovery of Nikkomycin from Streptomyces tendae
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a nucleoside-peptide antibiotic, represents a significant class of antifungal agents due to its specific mechanism of action targeting chitin synthase, an enzyme essential for fungal cell wall integrity but absent in mammals. This technical guide provides a comprehensive overview of the history of this compound's discovery from the soil bacterium Streptomyces tendae. It details the biosynthetic pathways, regulatory networks, and quantitative data on its antifungal activity. Furthermore, this guide furnishes detailed experimental protocols for the isolation of the producing organism, fermentation, purification, and bioactivity assays, serving as a valuable resource for researchers in the fields of natural product discovery and antifungal drug development.
Introduction: The Emergence of a Novel Antifungal
The discovery of this compound in the 1970s by researchers at Bayer AG marked a pivotal moment in the search for novel antifungal agents[1]. Isolated from the fermentation broth of Streptomyces tendae, a Gram-positive, filamentous bacterium found in soil in France, the this compound complex was identified as a potent inhibitor of chitin synthesis[1][2][3]. This compound Z, a key component of this complex, has since garnered significant interest for its potential in treating various fungal infections, particularly those caused by dimorphic fungi like Coccidioides immitis[1][4][5]. Its unique mode of action offers a selective advantage, making it a promising candidate for clinical development[5].
The Producing Organism: Streptomyces tendae
Streptomyces tendae is a member of the Actinomycetes, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites, including a majority of clinically used antibiotics[6]. These soil-dwelling microbes exhibit a complex life cycle, forming mycelial networks and producing spores. The production of secondary metabolites like this compound is often linked to the morphological differentiation of the organism and is influenced by nutritional and environmental factors[7][8].
Biosynthesis and Regulation of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster within the Streptomyces tendae genome[2][9]. The pathway involves the formation of a nucleoside moiety and a peptidyl moiety, which are subsequently condensed[2].
The this compound Biosynthetic Gene Cluster
The entire set of structural genes for this compound synthesis has been cloned and expressed heterologously in Streptomyces lividans[9]. Key genes in the cluster include:
-
nikK : Encodes a PLP-dependent aminotransferase responsible for introducing the amino group into the ketohexuronic acid precursor of the nucleoside moiety[10].
-
nikD : Involved in the biosynthesis of the pyridyl residue of the peptidyl moiety from L-lysine[11].
-
nikQ : A gene responsible for the biosynthesis of the closely related byproduct, this compound X. Disruption of this gene is a key strategy for improving the yield and purity of this compound Z[12].
Regulatory Network
The production of this compound is tightly regulated by a complex network of signaling pathways that respond to nutritional cues and global regulators[2]. Butenolides, a class of signaling molecules, have been shown to regulate this compound biosynthesis in the related species Streptomyces ansochromogenes[13]. This regulation involves a cognate receptor, SabR1, which controls the expression of pleiotropic regulatory genes like adpA[13]. Overexpression of pathway-specific regulatory genes, such as sanG, has been shown to significantly increase this compound production. Phosphate concentration in the fermentation medium also plays a crucial role; decreasing the phosphate supply can enhance the productivity of Nikkomycins[7].
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Z from streptomyces tendae | 59456-70-1 | JCA45670 [biosynth.com]
- 5. scribd.com [scribd.com]
- 6. Nutritional control of this compound and juglomycin production by Streptomyces tendae in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound production in pellets of Streptomyces tendae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the PLP-dependent aminotransferase NikK from Streptomyces tendae and its putative role in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound biosynthesis: formation of a 4-electron oxidation product during turnover of NikD with its physiological substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical and scalable manufacturing process for an anti-fungal agent, this compound Z - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a butenolide signaling system that regulates this compound biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Unveiling the Molecular Embrace: A Technical Guide to the Nikkomycin Binding Site on Chitin Synthase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the critical interaction between the antifungal agent Nikkomycin and its target, chitin synthase. By dissecting the binding site and mechanism of inhibition, we provide a comprehensive resource for researchers actively engaged in the development of novel antifungal therapies. Since chitin is an essential component of the fungal cell wall and absent in mammals, chitin synthase presents a highly selective and compelling target for drug development.
Mechanism of Action: A Competitive Embrace
This compound Z, a peptidyl-nucleoside antibiotic, functions as a potent and specific competitive inhibitor of chitin synthase. Its molecular structure masterfully mimics that of the enzyme's natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows this compound Z to occupy the active site of chitin synthase, effectively blocking the polymerization of N-acetylglucosamine into chitin chains. The resulting inhibition of chitin synthesis compromises the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis and death. Recent cryo-electron microscopy studies have provided unprecedented atomic-level insights into this interaction, revealing the precise molecular contacts that underpin this compound's inhibitory activity.
Quantitative Analysis of this compound Binding
The affinity and inhibitory potency of this compound, particularly this compound Z, against various chitin synthase (Chs) isozymes have been quantified in several studies. This data is crucial for understanding its spectrum of activity and for guiding further drug development efforts.
| Inhibitor | Target Organism | Chitin Synthase Isozyme | IC50 (µM) | Ki (µM) | Kd (nM) | Inhibition Type | Reference |
| This compound Z | Candida albicans | CaChs1 | 15 | Competitive | |||
| This compound Z | Candida albicans | CaChs2 | 0.8 | 1.5 ± 0.5 | 190 | Competitive | |
| This compound Z | Candida albicans | CaChs3 | 13 | Competitive | |||
| This compound Z | Saccharomyces cerevisiae | Chs1 | Competitive | ||||
| This compound Z | Saccharomyces cerevisiae | Chs2 | Competitive | ||||
| This compound Z | Saccharomyces cerevisiae | Chs3 | Competitive | ||||
| This compound Z | Candida albicans | Chitin Synthase | 0.16 | Competitive | |||
| This compound Z | S. cerevisiae Chs1 | 0.367 | Competitive |
The Binding Site: A Detailed Look at Molecular Interactions
Cryo-electron microscopy studies of Candida albicans chitin synthase 2 (CaChs2) in complex with this compound Z have elucidated the key amino acid residues that form the binding pocket. The inhibitor binds in an extended conformation within a pocket that is divided into electronegative and electropositive regions.
The aminohexuronic acid (AHA) moiety of this compound Z, which mimics the uridine portion of the natural substrate, establishes critical interactions. Its 5'-carboxylate group forms a salt bridge with Arginine 646 (R646), and the 2'-hydroxyl group interacts with Glutamic acid 321 (E321). The nucleobase of AHA engages in a π-π stacking interaction with Tyrosine 319 (Y319).
The N-terminal amino acid of this compound Z, 4-hydroxypyridylhomothreonine (HPHT), occupies a pocket between the UDP binding site and the central channel. The hydroxypyridinyl ring of HPHT is crucial for binding, forming π-π stacking interactions with Tryptophan 647 (W647).
Experimental Protocols
Chitin Synthase Activity Assay (Radiolabel Incorporation)
This assay quantifies the enzymatic activity of chitin synthase by measuring the incorporation of a radiolabeled substrate into insoluble chitin.
a. Preparation of Enzyme Extract:
-
Grow fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g.,
Fundamental Research on Nikkomycin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin Z, a nucleoside-peptide antibiotic produced by Streptomyces tendae, has emerged as a promising antifungal agent due to its unique mechanism of action.[1][2][3][4] It targets chitin synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammals, suggesting a high therapeutic index.[1][4] This technical guide provides an in-depth overview of the fundamental research into this compound Z's biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound Z functions as a potent and competitive inhibitor of chitin synthase.[4][5][6] Structurally analogous to the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound Z binds to the active site of chitin synthase, thereby preventing the polymerization of N-acetylglucosamine into chitin.[5][7][8] This inhibition disrupts the formation of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[2][4] The effectiveness of this compound Z is dependent on its transport into the fungal cell, which is mediated by a dipeptide permease system.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Z | C20H25N5O10 | CID 456557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]
- 6. Inhibitory effect of this compound Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures and mechanism of chitin synthase and its inhibition by antifungal drug this compound Z - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Initial Screening of Nikkomycin Z Against Fungal Pathogens: A Technical Guide
Introduction: Nikkomycin Z is a nucleoside-peptide antibiotic first identified in the 1970s, produced by Streptomyces species.[1][2] It has garnered significant interest as an antifungal agent due to its unique mechanism of action: the competitive inhibition of chitin synthase.[2][3] This enzyme is essential for the synthesis of chitin, a critical structural component of the fungal cell wall that is absent in mammals, making it an attractive and selective target for antifungal therapy.[1][4] This guide provides an in-depth overview of the initial in vitro screening of this compound Z against a variety of fungal pathogens, detailing its mechanism, summarizing susceptibility data, and outlining key experimental protocols for its evaluation.
Core Mechanism of Action
This compound Z's antifungal effect is achieved through a multi-step process that ultimately compromises the structural integrity of the fungal cell wall.
-
Cellular Uptake: The drug must first enter the fungal cell. This is accomplished via a dipeptide permease-mediated transport system.[4][5] The efficiency of this uptake can be a limiting factor in the drug's efficacy, as it may face competition from endogenous peptides for the same transporter.[5]
-
Competitive Inhibition of Chitin Synthase: Structurally, this compound Z mimics UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[5][6] This resemblance allows it to bind to the enzyme's active site, competitively blocking the polymerization of N-acetylglucosamine into chitin chains.[4][5]
-
Disruption of Cell Wall Integrity: The inhibition of chitin synthesis weakens the fungal cell wall, particularly at sites of active growth such as hyphal tips and septa. This leads to osmotic instability, causing cell lysis and ultimately, fungal cell death.[4]
The susceptibility of a specific fungus to this compound Z is dependent on factors like its overall chitin content and the drug's affinity for the various chitin synthase isoenzymes the fungus possesses.[4][5]
Quantitative Susceptibility Data
The in vitro activity of this compound Z, primarily determined by Minimum Inhibitory Concentration (MIC), varies significantly across different fungal species. The following tables summarize the reported MIC values for this compound Z against a range of medically important fungi.
Table 1: Activity of this compound Z against Candida Species
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|---|---|
| Candida albicans | 15 | ≤0.5 - 32 | - | - | [7] |
| Candida parapsilosis | 10 | 1 - 4 | - | - | [7] |
| Candida tropicalis | 10 | >64 | - | - | [7] |
| Candida krusei | 10 | >64 | - | - | [7] |
| Candida glabrata | 10 | >64 | - | - | [7] |
| Candida auris | 100 | 0.125 - >64 | 2 | 32 |[2][8] |
Table 2: Activity of this compound Z against Other Fungi
| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₈₀/₉₀ (μg/mL) | Reference |
|---|---|---|---|---|
| Coccidioides immitis | 10 | 0.5 - >64 | 4.9 (MIC₈₀) | [7] |
| Cryptococcus neoformans | 15 | 0.5 - >64 | >64 (MIC₈₀) | [7] |
| Aspergillus fumigatus | 10 | >64 | >64 (MIC₈₀) | [7] |
| Aspergillus flavus | 10 | >64 | >64 (MIC₈₀) | [7] |
| Histoplasma capsulatum | 20 | 4 - >64 | ≥64 (MIC₉₀) |[1] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MIC₈₀ is also reported in some studies.
Synergistic Potential
While this compound Z shows variable activity when used alone, numerous studies have demonstrated significant synergistic or additive effects when it is combined with other classes of antifungal agents.[2] Marked synergism has been observed with:
-
Azoles (Fluconazole, Itraconazole): Against C. albicans, C. parapsilosis, Cryptococcus neoformans, and Coccidioides immitis.[7][9][10]
-
Itraconazole: Notably against Aspergillus fumigatus and Aspergillus flavus.[7][11]
-
Echinocandins (Caspofungin): Against Saccharomyces cerevisiae and some C. albicans isolates.[2]
This synergistic activity is promising, as the inhibition of chitin synthesis by this compound Z can create vulnerabilities in the fungal cell wall that are then exploited by agents targeting the cell membrane (azoles) or other cell wall components like β-glucan (echinocandins).[12]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound Z against a fungal isolate. The protocol is generally based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
Detailed Methodology:
-
Preparation of this compound Z Stock Solution: Dissolve this compound Z powder in a suitable solvent (e.g., sterile distilled water or RPMI 1640 medium) to create a high-concentration stock solution.
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar).
-
Harvest fungal elements (yeast cells or conidia) and suspend them in sterile saline.
-
Adjust the suspension turbidity spectrophotometrically or by using a hemacytometer to achieve a standardized final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[9]
-
-
Plate Preparation (96-well microtiter plate):
-
Dispense sterile broth medium (typically RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0) into all wells.
-
Create serial twofold dilutions of this compound Z across the columns of the plate.
-
Include a drug-free well to serve as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation: Add the standardized fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[3]
-
MIC Determination: The MIC is the lowest concentration of this compound Z that causes a significant reduction in fungal growth compared to the growth control.[3] The endpoint is typically read visually as a 50% reduction in turbidity for yeasts like Candida spp. or 100% inhibition for other fungi.[3][5]
Chitin Synthase (CHS) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound Z on the activity of the chitin synthase enzyme.
Detailed Methodology:
-
Preparation of Crude Enzyme Extract:
-
Culture the fungus (e.g., S. sclerotiorum or S. cerevisiae) in a suitable liquid medium and harvest the cells by centrifugation.[13][14]
-
Disrupt the cells (e.g., in liquid nitrogen) and perform differential centrifugation to obtain a membrane fraction rich in chitin synthase.
-
The extract may be pre-treated with trypsin to proteolytically activate the zymogenic form of the enzyme.[13][15]
-
-
Assay Setup (WGA-Coated 96-well plate): The assay is performed in a microtiter plate coated with Wheat Germ Agglutinin (WGA), which binds specifically to chitin.[14][16]
-
Reaction Mixture: To each well, add the following components in order:
-
Incubation: Incubate the plate at 30°C for 2-3 hours with shaking. During this time, active chitin synthase will polymerize the substrate into chitin, which then binds to the WGA-coated wells.[4][14]
-
Quantification:
-
Wash the plate to remove unbound substrate and reagents.
-
Quantify the amount of synthesized chitin. This can be done by adding a WGA-horseradish peroxidase conjugate followed by a colorimetric substrate and measuring the optical density.[16]
-
-
Data Analysis: Calculate the enzyme activity at each inhibitor concentration relative to the control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the inhibition curve.[16]
Conclusion
This compound Z remains a compound of significant interest due to its specific targeting of the fungal cell wall component, chitin. While its standalone efficacy can be limited against certain species, particularly Aspergillus and some Candida strains, it shows potent activity against dimorphic fungi like Coccidioides immitis.[7][11] The true potential of this compound Z may lie in its use as a synergistic partner in combination therapies, where it can weaken the fungal cell wall to enhance the activity of other established antifungal agents. Further research and clinical development are warranted to fully explore its therapeutic applications.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]
- 6. Structures and mechanism of chitin synthase and its inhibition by antifungal drug this compound Z - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of this compound Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro antifungal activity of this compound Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of susceptibility of fungal isolates to lufenuron and this compound Z alone or in combination with itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. psecommunity.org [psecommunity.org]
- 15. journals.asm.org [journals.asm.org]
- 16. benchchem.com [benchchem.com]
The Chemical Synthesis of Nikkomycin Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nikkomycins are a class of peptidyl nucleoside antibiotics that act as potent and specific inhibitors of chitin synthase, an essential enzyme for fungal cell wall biosynthesis. Due to this targeted mechanism, which avoids mammalian cells, nikkomycins and their analogues are promising candidates for the development of novel antifungal agents. This guide provides a detailed overview of the core chemical strategies employed in the synthesis of various nikkomycin analogues, focusing on modifications to the nucleoside core and the peptidyl side chain.
Core Synthetic Strategies
The synthesis of this compound analogues is a complex endeavor that typically involves the separate construction of two key fragments: the nucleoside core, often Uracil Polyoxin C (UPOC), and a modified amino acid or peptide side chain. These two components are then coupled to afford the final analogue. Key areas of synthetic modification include alterations to the furanose ring of the nucleoside, such as ring expansion or replacement with a carbocycle, and diversification of the C-terminal amino acid of the peptidyl moiety.
A generalized workflow for the synthesis of this compound analogues is depicted below.
Caption: Generalized workflow for the synthesis of this compound analogues.
Synthesis of the Nucleoside Core: Uracil Polyoxin C (UPOC)
The cornerstone of many this compound analogues is the nucleoside amino acid, Uracil Polyoxin C (UPOC). Its synthesis is a critical multi-step process. An improved synthetic route starting from methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside has been reported.[1]
Caption: Key transformations in the synthesis of Uracil Polyoxin C (UPOC).
Carbocyclic Analogues
To improve metabolic stability, analogues where the furanose ring oxygen is replaced by a methylene group have been synthesized.[2][3] These carbocyclic analogues often show increased resistance to enzymatic degradation. A common strategy involves a palladium-mediated substitution reaction to couple a cyclopentene derivative with the nucleobase.[3]
Caption: Synthetic workflow for a carbocyclic UPOC analogue.
Peptide Side-Chain Modifications and Coupling
The peptidyl side chain is crucial for the biological activity of nikkomycins. Modifications in this part of the molecule are primarily aimed at exploring structure-activity relationships (SAR) and improving pharmacokinetic properties. A common approach involves coupling the 5'-amino group of UPOC with various N-protected amino acids.
Experimental Protocol: Peptide Coupling
A representative procedure for coupling UPOC with a protected amino acid is as follows:
-
Activation of Amino Acid: The N-tert-butoxycarbonyl (Boc) protected amino acid (1.2 equivalents) is dissolved in a suitable solvent like dimethylformamide (DMF). A coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The mixture is stirred at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[4]
-
Coupling Reaction: A solution of the 5'-amino group of the UPOC methyl ester (1.0 equivalent) in DMF is added to the activated amino acid mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion (typically 2-4 hours).
-
Work-up and Purification: The reaction mixture is diluted with a solvent like ethyl acetate and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The protecting groups (e.g., Boc and ester groups) are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, and saponification for the ester) to yield the final this compound analogue.
Biological Evaluation: Chitin Synthase Inhibition
The primary biological target of this compound analogues is chitin synthase. The inhibitory activity of newly synthesized compounds is typically evaluated using an in vitro enzyme assay.
Experimental Protocol: Chitin Synthase Inhibition Assay
A common method for assessing chitin synthase inhibition is described below:[5][6]
-
Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal source, such as Sclerotinia sclerotiorum or Candida albicans, by cell lysis and centrifugation.[5]
-
Assay Plate Preparation: A 96-well microtiter plate is coated with wheat germ agglutinin (WGA), which binds to chitin.[6]
-
Reaction Mixture: The test compounds are dissolved in DMSO and diluted to various concentrations. A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), the enzyme extract, co-factors (e.g., 3.2 mM CoCl₂), N-acetylglucosamine (GlcNAc), the substrate UDP-GlcNAc, and the test compound.[5][6]
-
Incubation: The plate is incubated at 30°C for a set period (e.g., 3 hours) to allow for the synthesis of chitin.[6]
-
Quantification: The plate is washed to remove unbound reagents. The amount of synthesized chitin (bound to the WGA-coated plate) is quantified, often by adding a horseradish peroxidase-WGA conjugate followed by a colorimetric substrate and measuring the absorbance.
-
Data Analysis: The rate of reaction is determined, and the concentration of the inhibitor that causes 50% inhibition (IC₅₀) is calculated.
Caption: Experimental workflow for an in vitro chitin synthase inhibition assay.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological evaluation of various this compound analogues.
Table 1: Yields of Novel this compound Analogues by Mutasynthesis [7]
| Compound | Production Yield (mg/L) |
| This compound Px | 84 |
| This compound Pz | 122 |
| This compound X (Wild-Type) | 220 |
| This compound Z (Wild-Type) | 120 |
Table 2: In Vitro Antifungal Activity of this compound Z [8]
| Fungal Species | MIC₈₀ Range (µg/mL) |
| Candida albicans | 0.5 - 32 |
| Candida parapsilosis | 1 - 4 |
| Candida tropicalis | >64 |
| Candida krusei | >64 |
| Candida glabrata | >64 |
| Cryptococcus neoformans | 0.5 - >64 |
| Coccidioides immitis (mycelial) | 1 - 16 |
Table 3: Chitin Synthase Inhibitory Activity of Selected Analogues
| Compound | Fungal Source | IC₅₀ (mM) | Reference |
| Maleimide Compound 20 | S. sclerotiorum | 0.12 | [5] |
| Polyoxin B (Control) | S. sclerotiorum | 0.19 | [5] |
| Ursolic Acid | S. cerevisiae CHS II | 0.184 µg/mL | [5] |
This guide provides a foundational understanding of the synthetic strategies and evaluation methods central to the development of this compound analogues. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to design and synthesize novel antifungal agents based on this promising natural product scaffold.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Syntheses of Carbocyclic Uracil Polyoxin C Analogs: Application of Pd(0)/InI-Allylation of 4-Acetoxy-2-azetidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric total synthesis of (+)-carbocyclic uracil polyoxin C - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Novel this compound analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into Nikkomycin's Spectrum of Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin Z, a peptidyl nucleoside antibiotic originally isolated from Streptomyces tendae, has garnered significant interest as a potential antifungal agent.[1] Its primary mechanism of action is the competitive inhibition of chitin synthase, an essential enzyme responsible for the biosynthesis of chitin, a critical structural component of fungal cell walls.[1][2] This mode of action is particularly promising as chitin is absent in mammals, suggesting a high therapeutic index. This technical guide provides a preliminary overview of this compound Z's spectrum of activity, focusing on its antifungal properties. It includes a compilation of in vitro susceptibility data, detailed experimental protocols for key assays, and visualizations of the targeted biochemical pathway and experimental workflows.
Antifungal Spectrum of Activity
This compound Z has demonstrated a broad range of activity against various fungal pathogens. Its efficacy is most pronounced against endemic dimorphic fungi, including Coccidioides immitis, Blastomyces dermatitidis, and Histoplasma capsulatum.[3] Additionally, it exhibits activity against opportunistic yeasts such as Candida species and has shown synergistic effects when combined with other antifungal agents against molds like Aspergillus fumigatus.
In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound Z against a selection of clinically relevant fungal species. MIC values represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is important to note that testing methodologies and endpoint criteria (e.g., MIC50, MIC80, MIC90) can vary between studies, leading to a range of reported values.
Table 1: In Vitro Activity of this compound Z Against Endemic Dimorphic Fungi
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Coccidioides immitis (mycelial phase) | - | 1 - 16 | - | - | [4] |
| Coccidioides immitis (spherule-endospore phase) | - | 0.125 | - | - | [4] |
| Coccidioides immitis | 3 | 0.125 - >16 | - | - | [5] |
| Blastomyces dermatitidis | 1 | 0.78 | - | - | [6] |
| Histoplasma capsulatum | 20 | 4 - >64 | - | ≥64 | [1][7] |
| Histoplasma capsulatum | 1 | 0.5 | - | - | [8] |
Table 2: In Vitro Activity of this compound Z Against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | - | 0.5 - 32 | - | - | [4] |
| Candida parapsilosis | - | 1 - 4 | - | - | [4] |
| Candida tropicalis | - | >64 | - | - | [4] |
| Candida krusei | - | >64 | - | - | [4] |
| Candida glabrata | - | >64 | - | - | [4] |
| Candida auris | 100 | 0.125 - >64 | 2 | 32 |
Table 3: In Vitro Activity of this compound Z Against Aspergillus Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aspergillus fumigatus | - | >64 | - | - | [4] |
| Aspergillus flavus | - | >64 | - | - | [4] |
| Aspergillus fumigatus (AfuPmV-1 infected) | - | - | 2 | - | [9] |
| Aspergillus fumigatus (virus-free) | - | - | 4 | - | [9] |
Insecticidal Spectrum of Activity
While primarily investigated for its antifungal properties, this compound Z's mechanism of targeting chitin synthase also suggests potential as an insecticide, as chitin is a crucial component of the insect exoskeleton.[10] However, comprehensive studies on its insecticidal spectrum are limited. One study reported a lethal dose (LD50) of 280 nM when fed to larvae of the insect Lucilia cuprina.[11] Further research is required to fully elucidate the breadth and potency of this compound Z's insecticidal activity.
Mechanism of Action: Inhibition of Chitin Biosynthesis
This compound Z exerts its antifungal effect by competitively inhibiting chitin synthase, a key enzyme in the synthesis of chitin.[2] Chitin is a linear polymer of β-1,4-linked N-acetylglucosamine (GlcNAc) and is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability.[4][12]
The biosynthesis of chitin is a multi-step process that begins with glucose and culminates in the polymerization of UDP-N-acetylglucosamine into chitin chains at the plasma membrane. This compound Z, as a structural analog of the substrate UDP-GlcNAc, binds to the active site of chitin synthase, thereby blocking the elongation of the chitin polymer.[2][13] This disruption of cell wall integrity leads to osmotic lysis and fungal cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]
- 3. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 13. Structures and mechanism of chitin synthase and its inhibition by antifungal drug this compound Z - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Nikkomycin: A Competitive Inhibitor of Chitin Synthase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Discovered in the 1970s from the fermentation broth of Streptomyces tendae, Nikkomycin is a potent, naturally occurring antibiotic with significant antifungal properties.[1][2][3][4][5] This technical guide delves into the core of this compound's mechanism of action: its role as a competitive inhibitor of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis. The absence of chitin in mammals makes it a highly selective and attractive target for the development of novel antifungal therapeutics.[1][6][7]
This compound Z, a prominent member of the this compound family, has demonstrated notable activity against a range of fungal pathogens, particularly dimorphic fungi such as Coccidioides immitis and Blastomyces dermatitidis.[3][5] Its unique mode of action offers a promising avenue for combating fungal infections, including those resistant to existing drug classes.
Mechanism of Action: Competitive Inhibition
This compound's efficacy stems from its structural similarity to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][8] This molecular mimicry allows this compound to bind to the active site of the enzyme, thereby competitively inhibiting the polymerization of N-acetylglucosamine into chitin chains.[1][9] The resulting disruption of chitin synthesis compromises the integrity of the fungal cell wall, leading to osmotic instability and cell lysis, particularly at sites of active growth like hyphal tips.[1]
The cellular uptake of this compound into fungal cells is a critical prerequisite for its antifungal activity and is mediated by a dipeptide permease transport system.[1][9] Consequently, the efficiency of uptake can be a limiting factor in its in vivo effectiveness, as endogenous peptides can compete for the same transport mechanism.[1][8]
Quantitative Inhibition Data
The inhibitory potency of this compound, particularly this compound Z, has been quantified against various chitin synthase isoenzymes from different fungal species. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in assessing its efficacy.
| Fungal Species | Chitin Synthase Isozyme | Inhibition Constant (Ki) | IC50 | Reference |
| Candida albicans | Chitin Synthase | 0.16 µM | - | [9] |
| Candida albicans | CaChs1 | - | 15 µM | [10] |
| Candida albicans | CaChs2 | 1.5 ± 0.5 µM | 0.8 µM | [7][10] |
| Candida albicans | CaChs3 | - | 13 µM | [10] |
| Saccharomyces cerevisiae | Chs1 | Lower than Chs2 | - | [11] |
| Saccharomyces cerevisiae | Chs2 | More resistant than Chs1 | - | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in chitin synthesis and its inhibition by this compound, the following diagrams have been generated using the DOT language.
Caption: The chitin biosynthesis pathway in fungi.
Caption: Competitive inhibition of chitin synthase by this compound.
Caption: Workflow for a chitin synthase inhibition assay.
Experimental Protocols
The following is a generalized protocol for an in vitro chitin synthase inhibition assay, synthesized from methodologies described in the literature.[1][12][13][14][15][16]
Objective: To determine the inhibitory effect of this compound on chitin synthase activity from a fungal cell extract.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Saccharomyces cerevisiae)
-
Appropriate liquid growth medium (e.g., YPD, RPMI-1640)
-
Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Trypsin solution
-
Soybean trypsin inhibitor
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Cofactor/Activator solution (e.g., CoCl2, GlcNAc)
-
This compound Z stock solution (in an appropriate solvent, e.g., water or DMSO)
-
96-well microtiter plates (WGA-coated for some methods)
-
Detection reagents (e.g., Calcofluor White, WGA-HRP and TMB substrate)
-
Microplate reader
Procedure:
-
Preparation of Fungal Cell Extract (Enzyme Source): a. Grow the fungal cells in liquid medium to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with sterile water. c. Resuspend the cell pellet in cold Extraction Buffer. d. Disrupt the cells using mechanical methods (e.g., glass beads, French press, or sonication) on ice. e. Centrifuge the lysate at a low speed to remove cell debris. The supernatant, containing the crude enzyme extract, is collected.
-
Enzyme Activation (Zymogen Activation): a. Treat the crude cell extract with trypsin to activate the zymogenic form of chitin synthase.[14] b. Incubate for a defined period (e.g., 30 minutes at 30°C). c. Stop the trypsin activity by adding a stoichiometric amount of soybean trypsin inhibitor.
-
Chitin Synthase Inhibition Assay: a. Prepare serial dilutions of this compound Z in the assay buffer. b. To each well of a 96-well plate, add the following in order: i. Assay buffer. ii. This compound Z solution at various concentrations (and a vehicle control). iii. The activated fungal cell extract (enzyme). c. Pre-incubate the enzyme with the inhibitor for a short period. d. Initiate the enzymatic reaction by adding the UDP-GlcNAc substrate solution, which may also contain cofactors like CoCl2 and activators like GlcNAc.[1][13] e. Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 2-3 hours) with gentle shaking.[1]
-
Quantification of Chitin Synthesis:
-
Method A: Wheat Germ Agglutinin (WGA) Binding Assay: [13][16] a. If using WGA-coated plates, the newly synthesized chitin will bind to the wells. b. Wash the wells multiple times with water to remove unbound substrate and enzyme. c. Add a solution of WGA conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and incubate. d. Wash the wells again to remove unbound WGA-HRP. e. Add a suitable substrate for the conjugated enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a microplate reader. The signal intensity is proportional to the amount of chitin synthesized.
-
Method B: Calcofluor White Staining: [17] a. Stop the reaction and pellet the synthesized chitin. b. Stain the chitin with Calcofluor White, a fluorescent dye that binds to chitin. c. Measure the fluorescence intensity using a fluorometric microplate reader.
-
-
Data Analysis: a. Calculate the percentage of chitin synthase inhibition for each this compound Z concentration relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of this compound Z that causes 50% inhibition of enzyme activity) from the dose-response curve. d. If performing kinetic studies, vary the substrate concentration at fixed inhibitor concentrations to determine the inhibitor constant (Ki) using methods such as Lineweaver-Burk plots.
Conclusion
This compound's targeted inhibition of chitin synthase remains a cornerstone in the exploration of novel antifungal strategies. Its competitive mechanism of action, coupled with the essential nature of chitin for fungal viability, underscores its potential as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the unique properties of this compound and other chitin synthase inhibitors in the ongoing battle against fungal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]
- 5. This compound Z—Ready to Meet the Promise? [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]
- 9. Mechanism of action of this compound and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of this compound Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method [mdpi.com]
- 16. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Determination of Nikkomycin Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin Z is a nucleoside-peptide antibiotic that shows promise as an antifungal agent.[1][2] It functions by competitively inhibiting chitin synthase, an enzyme crucial for the synthesis of chitin, an essential component of the fungal cell wall that is absent in mammals.[3][4][5] This targeted mechanism makes this compound Z a selective and potent antifungal compound. These application notes provide detailed protocols for determining the in vitro minimum inhibitory concentration (MIC) of this compound Z against various fungal isolates using established broth dilution methods, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with specific adaptations for this compound Z.[1][6]
Mechanism of Action of this compound Z
This compound Z's antifungal activity stems from its structural resemblance to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[3] The mechanism can be summarized in the following key stages:
-
Cellular Uptake: this compound Z is actively transported into the fungal cell via a dipeptide permease-mediated transport system.[3]
-
Competitive Inhibition: Inside the cell, this compound Z binds to the active site of chitin synthase, competitively inhibiting the polymerization of N-acetylglucosamine into chitin chains.[3][7]
-
Disruption of Cell Wall Integrity: The inhibition of chitin synthesis compromises the structural integrity of the fungal cell wall, particularly at sites of active growth such as hyphal tips and septa.[3] This leads to osmotic instability and ultimately results in cell death.[3][4]
Experimental Protocols
The following protocols are based on the broth microdilution and macrobroth dilution methods for antifungal susceptibility testing.
Materials
-
This compound Z
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile, 96-well microdilution plates
-
Sterile test tubes
-
Spectrophotometer or McFarland standards
-
Hemacytometer
-
Incubator (35°C)
Media Preparation
Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer the medium with MOPS to a pH of 6.0, as this compound Z is more stable under acidic conditions.[8] Sterilize by filtration.
This compound Z Stock Solution and Dilutions
-
Prepare a stock solution of this compound Z in sterile distilled water.
-
Perform serial twofold dilutions of this compound Z in RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
Inoculum Preparation
For Yeasts (e.g., Candida species):
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours.[1]
-
Harvest several well-isolated colonies and suspend them in sterile saline.[1]
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[1]
-
Dilute the adjusted inoculum suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[1]
For Filamentous Fungi (e.g., Aspergillus species):
-
Grow the mold on PDA at 35°C for 7 days, or until adequate sporulation is observed.[1]
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of approximately 1 x 10^4 conidia/mL using a hemacytometer for counting.[8]
Broth Microdilution and Macrobroth Dilution Assay
-
Microdilution: Add 100 µL of each this compound Z dilution to the wells of a 96-well microdilution plate.
-
Macrobroth Dilution: Add a larger volume (e.g., 0.9 mL) of each this compound Z dilution to sterile test tubes.[8]
-
Add 100 µL (for microdilution) or 0.1 mL (for macrobroth dilution) of the prepared fungal inoculum to each well/tube.
-
Include a drug-free growth control well/tube and a sterility control well/tube (medium only).
-
Incubate the plates/tubes at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control.[1]
MIC Endpoint Determination
The MIC is the lowest concentration of this compound Z that causes a significant reduction in growth compared to the drug-free control.[1] For this compound Z, the MIC endpoint can be read as the concentration that produces an approximate 50% to 80% decrease in turbidity for yeasts or visual growth for filamentous fungi.[1][8][9] The MICs can be determined visually or with the aid of a spectrophotometer.[8][10]
Data Presentation
The following table summarizes the reported MIC ranges of this compound Z against various medically important fungi.
| Fungal Species | MIC Range (µg/mL) | Notes |
| Candida albicans | ≤0.5 - 32 | Includes azole-resistant isolates.[8] |
| Candida parapsilosis | 1 - 4 | Includes azole-resistant isolates.[8] |
| Candida tropicalis | >64 | Resistant to this compound Z.[8] |
| Candida krusei | >64 | Resistant to this compound Z.[8] |
| Candida glabrata | >64 | Resistant to this compound Z.[8] |
| Candida auris | MIC₅₀: 2, MIC₉₀: 32 | [5][11] |
| Cryptococcus neoformans | 0.5 - >64 | Most isolates show high MICs.[8] |
| Coccidioides immitis (mycelial phase) | 4.9 | [8] |
| Coccidioides immitis (spherule-endospore phase) | 0.125 - >16 | MIC endpoint can be 50% or 100% inhibition.[8][9] |
| Aspergillus fumigatus | High MICs alone | Synergistic with itraconazole.[8][10] |
| Aspergillus flavus | High MICs alone | Synergistic with itraconazole.[8][10] |
| Blastomyces dermatitidis | Susceptible | [5] |
| Histoplasma capsulatum | 4 to >64 | [2] |
| Fusarium species | 800 - 1600 | [12] |
Conclusion
The provided protocols offer a standardized approach for determining the in vitro antifungal activity of this compound Z. Adherence to these methodologies will ensure the generation of reproducible and comparable MIC data, which is essential for the continued research and development of this compound Z as a potential therapeutic agent for fungal infections. The unique mechanism of action of this compound Z, targeting the fungal cell wall, makes it a valuable compound for further investigation, especially in combination with other antifungal drugs where synergistic effects have been observed.[2][8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro antifungal activity of this compound Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (this compound Z) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Broth Microdilution Method for Nikkomycin Z Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin Z is a promising investigational antifungal agent that acts as a competitive inhibitor of chitin synthase, a crucial enzyme for the synthesis of the fungal cell wall.[1][2] As chitin is absent in mammals, this compound Z presents a highly selective therapeutic target.[2][3] These application notes provide a detailed protocol for determining the in vitro susceptibility of fungi to this compound Z using a standardized broth microdilution method, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Mechanism of Action of this compound Z
This compound Z exerts its antifungal activity by competitively inhibiting chitin synthase.[1][5] This enzyme is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, an essential structural component of the fungal cell wall.[5] The structural similarity of this compound Z to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of the enzyme, thereby blocking chitin synthesis.[1][5] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[2] The cellular uptake of this compound Z is mediated by a dipeptide permease transport system.[1][5]
Caption: Mechanism of action of this compound Z.
Experimental Protocols
The following protocols are adapted from the CLSI M27-A3 and M38-A2 documents for yeasts and filamentous fungi, respectively, with specific considerations for this compound Z testing.[6][7][8][9]
Materials
-
This compound Z powder
-
Sterile, 96-well, U-bottom microdilution plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile distilled water
-
Sterile 1 M HCl
-
Fungal isolates
-
Sabouraud dextrose agar (SDA) plates
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland density standards
-
Hemocytometer (for filamentous fungi)
-
Incubator (35°C)
-
Microplate reader (optional)
Preparation of Media and Reagents
-
RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. A crucial modification for this compound Z testing is to adjust the pH of the medium to 6.0 with 1 M HCl, as this compound Z is more stable under acidic conditions.[5]
-
This compound Z Stock Solution: Prepare a stock solution of this compound Z (e.g., 1280 µg/mL) by dissolving the powder in sterile distilled water. Ensure complete dissolution. The stock solution can be filter-sterilized and stored at -70°C.
Inoculum Preparation
For Yeasts (e.g., Candida spp.) (adapted from CLSI M27-A3):
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
For Filamentous Fungi (e.g., Coccidioides immitis) (adapted from CLSI M38-A2):
-
Grow the mold on an SDA plate at 35°C until adequate sporulation is observed.
-
Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted swab or by adding sterile saline to the plate and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to 95% transmittance at 530 nm.[5]
-
Perform a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.[5]
Broth Microdilution Assay
Caption: Experimental workflow for this compound Z susceptibility testing.
-
Dispense 100 µL of sterile RPMI-1640 medium into all wells of a 96-well microdilution plate.
-
Add 100 µL of the this compound Z stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the drug. This will result in a range of this compound Z concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Include a drug-free well to serve as a growth control and an uninoculated well for a sterility control.
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL, and the drug concentrations will be halved.
-
Incubate the plates at 35°C. Incubation times may vary depending on the fungus:
-
Yeasts: 24-48 hours.
-
Coccidioides immitis (mycelial phase): 48-72 hours.[5]
-
Reading and Interpreting Results
The MIC is determined as the lowest concentration of this compound Z that causes a significant inhibition of growth compared to the drug-free control. The endpoint determination can vary:
-
For Coccidioides immitis and other filamentous fungi: The MIC is often read as the lowest concentration showing 100% inhibition of growth (no visible growth).[10]
-
For some yeasts: A ≥50% reduction in turbidity compared to the growth control may be used.
MICs can be read visually or with the aid of a microplate reader at 530 nm.
Data Presentation
The following tables summarize reported MIC ranges for this compound Z against various fungal species.
Table 1: this compound Z MIC Ranges for Coccidioides Species
| Fungal Species | Growth Phase | No. of Isolates | MIC Range (µg/mL) | Reference(s) |
| Coccidioides immitis | Mycelial | - | 1 - 16 (MIC80) | [5] |
| Coccidioides immitis | Spherule-endospore | - | 0.125 | [5] |
| Coccidioides immitis | - | 3 | 0.125 - >16 | [1] |
| Coccidioides isolate | - | 1 | 2.5 (MIC & MFC) | [3][10] |
| Coccidioides posadasii | - | 1 | 0.0625 | [2] |
Table 2: this compound Z MIC Ranges for Other Fungi
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | - | ≤0.5 - 32 (MIC80) | [5] |
| Candida parapsilosis | - | 1 - 4 | [5] |
| Candida tropicalis | - | >64 | [5] |
| Candida krusei | - | >64 | [5] |
| Candida glabrata | - | >64 | [5] |
| Cryptococcus neoformans | 15 | 0.5 - >64 (MIC80) | [5] |
| Blastomyces dermatitidis | 10 | 0.25 | [2] |
| Histoplasma capsulatum | 9 | 2.47 | [2] |
| Aspergillus fumigatus | 2 | 500 | [2] |
| Aspergillus flavus | 2 | 500 | [2] |
Conclusion
The standardized broth microdilution method provides a reliable and reproducible means of determining the in vitro susceptibility of various fungi to this compound Z. Adherence to established CLSI guidelines, with specific modifications for this compound Z, is crucial for obtaining accurate and comparable data. The information generated from these assays is vital for the continued development and potential clinical application of this compound Z as a novel antifungal agent, particularly for challenging infections such as coccidioidomycosis.
References
- 1. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. njccwei.com [njccwei.com]
- 10. This compound Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Murine Model for In Vivo Efficacy Testing of Nikkomycin Z
Application Notes and Protocols for Researchers
Introduction
Nikkomycin Z is a potent, first-in-class antifungal agent that acts by competitively inhibiting chitin synthase, an enzyme essential for the synthesis of the fungal cell wall.[1][2] This mechanism of action is highly specific to fungi, as chitin is absent in mammals, suggesting a favorable safety profile.[1][3] In vivo studies in murine models have demonstrated significant efficacy of this compound Z against a variety of pathogenic fungi, particularly endemic dimorphic fungi such as Coccidioides immitis and Coccidioides posadasii, the causative agents of coccidioidomycosis (Valley Fever).[1][4] Efficacy has also been shown against Blastomyces dermatitidis, Histoplasma capsulatum, and Candida albicans.[1][4][5] These application notes provide detailed protocols for establishing a murine model to evaluate the in vivo efficacy of this compound Z, intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound Z
This compound Z's primary mode of action is the competitive inhibition of chitin synthase.[2] By mimicking the natural substrate, UDP-N-acetylglucosamine, this compound Z binds to the active site of the enzyme, preventing the polymerization of N-acetylglucosamine into chitin chains.[2] This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic lysis and cell death.[2] The regulation of chitin synthesis involves complex signaling pathways, including the High Osmolarity Glycerol (HOG) pathway and the Protein Kinase C (PKC) cell integrity pathway, which can be activated in response to cell wall stress.[6]
Murine Models of Fungal Infection for this compound Z Efficacy Testing
The choice of murine model is critical and depends on the fungal pathogen and the desired clinical manifestation of the disease. Immunocompetent mouse strains such as Swiss-Webster, ICR, or BALB/c are commonly used.[5][7] For studies requiring an immunocompromised host, models such as neutropenic mice can be employed.[1][8]
Fungal Strains and Inoculum Preparation
-
Coccidioides posadasii/immitis : Strains like Silveira or clinical isolates are often used.[7][9] Arthroconidia are harvested from mature cultures grown on a suitable agar medium. The concentration of viable arthroconidia is determined by plating serial dilutions and counting colony-forming units (CFU).
-
Blastomyces dermatitidis : A common strain is ATCC 26199.[4] Yeast cells are cultured in a liquid medium, washed, and resuspended in sterile saline for inoculation.
-
Histoplasma capsulatum : Clinical isolates are typically used.[5] Yeast cells are prepared similarly to B. dermatitidis.
-
Candida albicans : Various strains can be used.[4] Yeast cells are grown in a suitable broth, harvested, washed, and resuspended for injection.
Experimental Protocols
Murine Model of Pulmonary Coccidioidomycosis
This model mimics the natural route of infection for Coccidioides.
Materials:
-
8-week-old female Swiss-Webster mice.[7]
-
Coccidioides posadasii arthroconidia suspension.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
This compound Z, vehicle control (e.g., sterile water), and comparator antifungal (e.g., fluconazole).
-
Oral gavage needles.
-
Sterile saline.
-
Equipment for euthanasia and organ harvesting.
-
Agar plates for CFU enumeration.
Procedure:
-
Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Infect mice intranasally with a lethal dose of C. posadasii arthroconidia (e.g., 550 spores per mouse).[7]
-
House infected animals in a BSL-3 facility.
-
Initiate treatment at a specified time post-infection (e.g., 48 or 120 hours).[7]
-
Administer this compound Z orally (e.g., by gavage) at various doses (e.g., 20, 40, 80, 160 mg/kg/day), often in divided doses (e.g., twice daily).[7]
-
Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Monitor mice daily for signs of illness and mortality for a predetermined period (e.g., 14-30 days).
-
For fungal burden assessment, euthanize a subset of mice at specific time points.
-
Aseptically remove lungs and other organs (e.g., spleen), homogenize in sterile saline, and plate serial dilutions on appropriate agar to determine CFU per gram of tissue.
Murine Model of Disseminated Coccidioidomycosis
This model is used to study the efficacy of antifungals against systemic infection.
Materials:
-
Same as the pulmonary model.
Procedure:
-
Infect mice intravenously (IV) via the lateral tail vein with a predetermined lethal dose of C. immitis arthroconidia.[10]
-
Initiate treatment as described for the pulmonary model. Administration can be oral, intraperitoneal (IP), or via continuous infusion in drinking water to mimic sustained release.[10][11]
-
Monitor survival and determine fungal burden in organs such as the lungs, liver, and spleen at the end of the study.[10]
Murine Model of Central Nervous System (CNS) Coccidioidomycosis
This model is crucial for evaluating drug efficacy against the most severe form of coccidioidomycosis.
Materials:
-
Same as the pulmonary model.
Procedure:
-
Anesthetize mice and inoculate them intracranially with C. posadasii arthroconidia.[9][11]
-
Begin treatment at a specified time post-infection (e.g., 2-3 days).[9][11]
-
Administer this compound Z and controls. Due to the short half-life of this compound Z, frequent administration (e.g., three times daily) or continuous delivery in drinking water may be necessary.[9][11]
-
Primary endpoints are survival and brain fungal burden.[9][11]
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison between treatment groups. Key efficacy endpoints include:
-
Survival Rate: The percentage of mice surviving at the end of the study.
-
Median Survival Time: The time at which 50% of the mice in a group have succumbed to the infection.
-
Fungal Burden: The number of CFU per gram of tissue in target organs. This is often presented as log10 CFU/gram.
Efficacy of this compound Z in Murine Coccidioidomycosis Models
| Model | Fungal Strain | Mouse Strain | Infection Route | This compound Z Dose | Treatment Duration | Key Findings | Reference |
| Pulmonary | C. posadasii | Swiss-Webster | Intranasal | 80 mg/kg/day (divided BID) | 7 days | Nearly eradicated infection. | [7] |
| Pulmonary | C. posadasii | Swiss-Webster | Intranasal | 20-160 mg/kg/day (divided BID) | 7 days | Dose-dependent reduction in fungal burden. | [7] |
| Disseminated | C. immitis | Not Specified | Intravenous | ≥200 mg/kg/day (oral) | 5 days | Greater reduction in organ CFU than fluconazole. | [10] |
| CNS | C. posadasii | Not Specified | Intracerebral | 30, 100, 300 mg/kg/day (in water) | 12 days | 70-100% survival; superior to fluconazole. | [11][12] |
| CNS | C. immitis | ICR | Intracranial | 50, 100, 300 mg/kg (oral TID) | 14 days | 70-80% survival; significant reduction in brain fungal burden. | [3][9] |
Efficacy of this compound Z Against Other Fungi in Murine Models
| Fungal Pathogen | Infection Model | This compound Z Dose | Key Findings | Reference |
| Blastomyces dermatitidis | IV Challenge | 20 or 50 mg/kg BID | 100% survival. | [4] |
| Histoplasma capsulatum | IV Challenge | ≥2.5 mg/kg BID | Reduced fungal burden in spleen and liver. | [5] |
| Candida albicans | IV Challenge | 33-330 mg/kg/day (continuous IV) | ~2 log reduction in kidney CFU. | [4] |
| Candida albicans | Disseminated | Continuous in drinking water | >50% survival, comparable to fluconazole. | [13] |
Conclusion
The establishment of a robust and reproducible murine model is fundamental for the preclinical evaluation of this compound Z. The protocols outlined provide a framework for assessing the in vivo efficacy of this promising antifungal agent. Careful selection of the fungal strain, mouse model, infection route, and treatment regimen is essential for generating meaningful and translatable data for the clinical development of this compound Z.[4][7] The fungicidal activity of this compound Z, particularly against endemic dimorphic fungi, highlights its potential as a valuable therapeutic option for difficult-to-treat mycoses.[1][4]
References
- 1. incacare.live [incacare.live]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Modeling this compound Z Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy of this compound Z in murine CNS coccidioidomycosis: modelling sustained-release dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Continuous dosing of this compound Z against systemic candidiasis, in vivo and in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Nikkomycin Z in Animal Studies
Introduction
Nikkomycin Z is an investigational antifungal agent that acts by inhibiting chitin synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammals.[1][2][3] This targeted mechanism suggests a low potential for toxicity in animal and human subjects.[4][5] Its efficacy against endemic fungi, particularly Coccidioides species, has been demonstrated in several animal models.[4][5] Establishing robust oral administration protocols is critical for preclinical evaluation of its therapeutic potential. These notes provide a summary of effective dosing strategies from published animal studies and detailed protocols for practical application in a research setting.
Application Notes
Pharmacokinetic Considerations and Dosing Frequency
A key characteristic of this compound Z is its short elimination half-life, which has been measured at approximately 2.1 to 2.5 hours in both mice and humans following oral administration.[6][7][8] This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations. Animal studies have consistently shown that divided daily dosing schedules, such as twice daily (BID) or three times daily (TID), are required for efficacy.[1][5][7] In contrast, once-daily dosing has been shown to be less effective.[5]
Efficacy in Murine Models of Coccidioidomycosis
Oral this compound Z has demonstrated significant efficacy in various murine models of coccidioidomycosis, a disease caused by Coccidioides species.
-
Central Nervous System (CNS) Coccidioidomycosis: In a murine model of CNS infection, oral gavage administration of this compound Z at doses of 50, 100, and 300 mg/kg, given three times daily (TID), significantly improved survival (70-80% survival vs. 10% in controls) and reduced brain fungal burden.[1][2][3][7]
-
Disseminated Coccidioidomycosis: For disseminated disease, oral this compound Z administered via drinking water at doses of ≥200 mg/kg/day resulted in a greater reduction of fungal colony-forming units (CFU) in the lungs, liver, and spleen compared to fluconazole.[4]
-
Pulmonary Coccidioidomycosis: Studies in pulmonary infection models have also shown success. Doses of 20 and 50 mg/kg administered orally twice daily (BID) for 10 days resulted in 100% protection.[5] Another study found that doses of 80 mg/kg/day and 160 mg/kg/day (divided into two doses) for 7 days rendered most mice culture-negative for the fungus.[9]
Bioavailability
Pharmacokinetic studies in humans have indicated that the oral bioavailability of this compound Z is dose-dependent.[6][8][10] Absorption appears to be linear for doses up to 500 mg, but less than proportional at higher doses, suggesting a saturable absorption mechanism.[6][8][10][11] This should be a consideration when designing dose-ranging studies in animals.
Quantitative Data Summary
The following tables summarize the dosing protocols and outcomes from key efficacy studies of orally administered this compound Z.
Table 1: Efficacy of Oral this compound Z in Murine Coccidioidomycosis Models
| Infection Model | Animal Strain | This compound Z Dose & Schedule | Duration | Key Outcomes | Reference |
| CNS Coccidioidomycosis | ICR Mice | 50, 100, 300 mg/kg PO TID | 14 Days | Significantly improved survival (>30 days vs 9.5 days for control); 70-80% survival vs 10% for control; Reduced brain fungal burden. | [1][2][7] |
| Disseminated Coccidioidomycosis | Mice | ≥200 mg/kg/day (in drinking water) | 5 Days | Greater reduction of CFU in lung, liver, and spleen compared to fluconazole. | [4] |
| Pulmonary Coccidioidomycosis | Mice | 20 & 50 mg/kg PO BID | 10 Days | 100% survival. | [5] |
| Pulmonary Coccidioidomycosis | Swiss-Webster Mice | 80 & 160 mg/kg/day PO (divided BID) | 7 Days | 5 of 6 mice in each group were culture-negative for Coccidioides. | [9] |
| Meningocerebral Coccidioidomycosis | Mice | 50 mg/kg PO BID (100 mg/kg/day) | 21 Days | 60% survival at day 65 (untreated survived ≤ 9 days). | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Z for Oral Administration
-
Determine Vehicle: this compound Z is typically dissolved in sterile water for oral administration.[2] Confirm solubility and stability for the intended concentration and storage conditions.
-
Calculate Required Amount: Based on the mean body weight of the animal cohort and the desired dose (in mg/kg), calculate the total amount of this compound Z powder needed.
-
Weigh and Dissolve: Accurately weigh the this compound Z powder and dissolve it in the calculated volume of sterile water. Ensure the final dosing volume is appropriate for the animal model (e.g., typically ≤10 mL/kg for mice).[12][13] A volume of 5 mL/kg is often recommended to reduce the risk of reflux.[12]
-
Ensure Complete Dissolution: Vortex or gently agitate the solution until the powder is completely dissolved.
-
Storage: Prepare the solution fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light, and confirm stability under these conditions.
Protocol 2: Standard Operating Procedure for Oral Gavage in Mice
This protocol is based on standard institutional guidelines and is critical for ensuring accurate dosing and animal welfare.[12][13][14]
-
Animal Restraint:
-
Gavage Needle Selection and Measurement:
-
Use a proper-sized gavage needle, typically an 18-20 gauge, 1.5-inch flexible or curved needle with a rounded ball tip for adult mice.[13]
-
Measure the correct insertion length by holding the needle alongside the mouse, with the tip at the corner of the mouth; the needle should extend to the last rib or xiphoid process (bottom of the sternum).[12][14] Mark this length on the needle with a permanent marker to prevent over-insertion.[13][14]
-
-
Administration:
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the back of the throat.[13][14]
-
The needle should pass easily into the esophagus; the animal may exhibit a slight swallowing reflex.[12] If any resistance is met, do not force the needle. Withdraw and attempt to reposition.[12][14]
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the solution.[12]
-
After administration, gently withdraw the needle along the same path of insertion.[13]
-
-
Post-Procedure Monitoring:
Protocol 3: Example Efficacy Study Workflow (CNS Coccidioidomycosis Model)
This protocol is adapted from the study by Thompson et al.[1][2][7]
-
Animal Model: Use immunocompetent male ICR mice (10 per group).[2]
-
Acclimatization: Allow animals to acclimatize to the facility for at least 7 days prior to the experiment.
-
Infection:
-
Anesthetize mice with isoflurane.
-
Inoculate animals intracranially with a pre-determined dose of Coccidioides immitis arthroconidia.[2]
-
-
Treatment Groups:
-
Group 1: Vehicle Control (Sterile Water), PO TID.
-
Group 2: this compound Z (50 mg/kg), PO TID.
-
Group 3: this compound Z (100 mg/kg), PO TID.
-
Group 4: this compound Z (300 mg/kg), PO TID.
-
Group 5: Positive Control (e.g., Fluconazole 25 mg/kg), PO BID.
-
-
Drug Administration:
-
Endpoint Analysis:
-
Survival: Monitor animals daily for 30 days post-inoculation.[2] Euthanize moribund animals according to pre-specified criteria.
-
Fungal Burden (Satellite Group): For fungal burden analysis, treat a separate cohort of animals for 7 days. Euthanize animals one day after the final dose, harvest brains, homogenize the tissue, and perform quantitative cultures to determine CFU/gram of tissue.[2]
-
Visualizations
References
- 1. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Modeling this compound Z Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound Z following multiple doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
Designing Combination Therapy Studies with Nikkomycin Z and Azoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antifungal resistance necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing drugs with different mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and reduce dose-related toxicity. Nikkomycin Z, a competitive inhibitor of chitin synthase, and azoles, which inhibit ergosterol biosynthesis, represent a rational combination for targeting the fungal cell wall and cell membrane, respectively.[1][2] This document provides detailed application notes and protocols for designing and conducting in vitro and in vivo studies to evaluate the synergistic potential of this compound Z and azole combination therapy.
This compound Z acts as a competitive analog of UDP-N-acetylglucosamine, the substrate for chitin synthase, an essential enzyme for fungal cell wall integrity.[1][3] By inhibiting chitin synthesis, this compound Z compromises the structural integrity of the fungal cell wall, leading to osmotic lysis and cell death.[1] Azoles, on the other hand, target lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately inhibiting fungal growth.[2][4] The simultaneous disruption of both the cell wall and cell membrane can lead to synergistic antifungal effects.[5][6][7]
Data Presentation: In Vitro Synergy
The interaction between this compound Z and azoles can be quantified using the fractional inhibitory concentration (FIC) index, determined through a checkerboard microdilution assay. Synergy is typically defined as an FICI of ≤ 0.5, an additive or indifferent effect as an FICI of > 0.5 to ≤ 4.0, and antagonism as an FICI of > 4.0.
Table 1: Representative In Vitro Synergy Data for this compound Z and Azole Combinations against various fungal species.
| Fungal Species | Azole | This compound Z MIC Alone (µg/mL) | Azole MIC Alone (µg/mL) | This compound Z MIC in Combination (µg/mL) | Azole MIC in Combination (µg/mL) | FIC Index (FICI) | Interaction | Reference |
| Candida albicans | Fluconazole | 0.5 - 32 | - | - | - | 0.016 - 0.28 | Synergy | [5][8] |
| Candida albicans | Itraconazole | 0.5 - 32 | - | - | - | - | Synergy | [5] |
| Candida parapsilosis | Fluconazole | - | - | - | - | - | Synergy/Additive | [5] |
| Cryptococcus neoformans | Fluconazole | - | - | - | - | - | Synergy/Additive | [5] |
| Coccidioides immitis | Fluconazole | 1 - 16 | - | - | - | - | Synergy/Additive | [5] |
| Aspergillus fumigatus | Itraconazole | - | - | - | - | - | Synergy | [5] |
| Aspergillus flavus | Itraconazole | - | - | - | - | - | Synergy | [5] |
Note: This table presents a summary of reported findings. Actual MIC and FICI values will vary depending on the specific fungal isolates, testing conditions, and azole used.
Experimental Protocols
In Vitro Synergy Testing
1. Checkerboard Microdilution Assay
This assay is the most common method for determining in vitro synergy.[9][10]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound Z and an azole, both alone and in combination, to calculate the FIC index.
Materials:
-
This compound Z
-
Azole antifungal (e.g., Fluconazole, Itraconazole)
-
Fungal isolates
-
96-well microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile water and appropriate solvents for drug stock solutions
Procedure:
-
Drug Preparation: Prepare stock solutions of this compound Z and the azole in their respective solvents. Serially dilute each drug in RPMI 1640 medium in separate 96-well plates to create a range of concentrations.
-
Checkerboard Setup: In a new 96-well plate, add 50 µL of the this compound Z dilutions horizontally and 50 µL of the azole dilutions vertically. This creates a matrix of drug combinations. Include wells with each drug alone and a drug-free growth control.
-
Inoculum Preparation: Grow the fungal isolate on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
Reading Results: Determine the MIC as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control, either visually or by reading the optical density with a spectrophotometer.
-
FICI Calculation: The FIC for each drug is calculated as:
-
FIC of this compound Z = MIC of this compound Z in combination / MIC of this compound Z alone
-
FIC of Azole = MIC of Azole in combination / MIC of Azole alone The FICI is the sum of the individual FICs: FICI = FIC of this compound Z + FIC of Azole.
-
2. Time-Kill Assay
This assay provides information on the pharmacodynamic interaction and the rate of fungal killing over time.[9][11]
Objective: To assess the rate and extent of fungal killing by this compound Z and an azole, alone and in combination.
Materials:
-
Same as for the checkerboard assay, plus sterile culture tubes and an orbital shaker.
-
Sabouraud Dextrose Agar (SDA) plates for colony counting.
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay.
-
Test Setup: Prepare culture tubes containing RPMI 1640 medium with the following:
-
No drug (growth control)
-
This compound Z alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Azole alone (at a clinically relevant concentration)
-
The combination of this compound Z and the azole at the same concentrations.
-
-
Inoculation and Incubation: Inoculate each tube with the fungal suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL. Incubate the tubes at 35°C with constant agitation.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto SDA plates.
-
Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 or 48 hours with the combination compared to the most active single agent.
In Vivo Efficacy Testing
Murine Model of Disseminated Candidiasis
Animal models are crucial for validating in vitro findings and assessing the therapeutic potential of the combination in a whole-organism system.[12][13][14]
Objective: To evaluate the in vivo efficacy of this compound Z and azole combination therapy in a murine model of disseminated fungal infection.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)
-
Fungal isolate (e.g., Candida albicans)
-
This compound Z and azole formulations for in vivo administration (e.g., oral gavage, intravenous injection)
-
Sterile saline
-
Materials for intravenous injection and animal monitoring
Procedure:
-
Inoculum Preparation: Prepare a suspension of the fungal isolate in sterile saline at the desired concentration for infection.
-
Infection: Infect mice via the lateral tail vein with the fungal suspension. The inoculum size should be optimized to cause a lethal infection in the control group within a specific timeframe.[12]
-
Treatment: At a predetermined time post-infection (e.g., 2 or 24 hours), begin treatment with:
-
Vehicle control
-
This compound Z alone
-
Azole alone
-
The combination of this compound Z and the azole. Administer the drugs at clinically relevant doses and schedules.
-
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a specified period (e.g., 21 or 30 days).
-
Fungal Burden (Optional): At specific time points, a subset of mice from each group can be euthanized, and target organs (e.g., kidneys, brain, spleen) can be harvested, homogenized, and plated on SDA to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis:
-
Survival: Compare the survival curves of the different treatment groups using the log-rank (Mantel-Cox) test.
-
Fungal Burden: Compare the fungal burden in the organs of the different treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action of this compound Z and Azoles.
Experimental Workflow: In Vitro Synergy
Caption: Workflow for in vitro synergy testing.
Logical Relationship: Synergy Hypothesis
Caption: Hypothesis for synergistic action.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Synergistic action of this compound X/Z with azole antifungals on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Positive interaction of nikkomycins and azoles against Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of murine models of disseminated infection by Neoscytalidium dimidiatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine Models of Candida Gastrointestinal Colonization and Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Nikkomycin in Agricultural Fungal Control
For Research, Scientific, and Drug Development Professionals
Introduction
Nikkomycin Z, a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces tendae, presents a compelling mechanism for the control of fungal pathogens.[1][2] Its mode of action targets a fundamental and specific component of the fungal cell wall, chitin, which is absent in plants and mammals, suggesting a high degree of selectivity and potential for low toxicity to non-target organisms.[1][3] this compound Z acts as a competitive inhibitor of the enzyme chitin synthase, mimicking the natural substrate UDP-N-acetylglucosamine.[4] This inhibition disrupts the synthesis of chitin, a critical polymer for fungal cell wall integrity, leading to osmotic instability and cell death.[5]
While this compound Z is more advanced in clinical trials for treating human mycoses, its bioactivity against plant pathogens was recognized early in its discovery.[1] However, publicly available data on its practical application in field settings, large-scale agricultural formulations, and environmental impact is limited. These application notes, therefore, focus on the established scientific principles and provide detailed protocols for the research and development phase of evaluating this compound Z as a potential agricultural biofungicide.
Mechanism of Action: Chitin Synthase Inhibition
The primary fungicidal activity of this compound Z stems from its targeted inhibition of chitin synthase. This enzyme is responsible for polymerizing N-acetylglucosamine (GlcNAc) units to form chitin chains, which are essential structural components of the fungal cell wall. This compound Z's structure closely resembles that of the enzyme's substrate, UDP-GlcNAc, allowing it to bind to the active site competitively and block the synthesis process.[6] This disruption compromises the cell wall, particularly during active growth phases like hyphal tip extension and septum formation, rendering the fungus susceptible to osmotic lysis.
Application Notes for Research & Development
Spectrum of Antifungal Activity
This compound Z has demonstrated efficacy against a range of fungi, though data is most abundant for medically important species. Its effectiveness against specific agricultural pathogens requires further investigation. The sensitivity can be species-dependent; for example, some studies have shown that Fusarium oxysporum is relatively tolerant.[7]
Table 1: Summary of In Vitro Inhibitory Activity of this compound Z
| Fungal Species | Type | MIC Range (µg/mL) | Notes | Reference(s) |
|---|---|---|---|---|
| Mucor hiemalis | Plant Pathogen / Saprophyte | ~1.0 | Original discovery data. | [1] |
| Rhizopus circinans | Plant Pathogen / Saprophyte | ~1.0 | Original discovery data. | [1] |
| Fusarium oxysporum | Major Plant Pathogen | Tolerant up to 100 µM | Species showed low sensitivity. | [7] |
| Blastomyces dermatitidis | Human Pathogen | 0.78 | Highly susceptible. | [8][9] |
| Coccidioides immitis | Human Pathogen | 0.125 - 4.9 | Highly susceptible. | [10] |
| Candida albicans | Human Pathogen | 0.5 - 32 | Moderately susceptible. | [4] |
| Candida auris | Human Pathogen | 0.125 to >64 | Mixed activity; strain dependent. | [10] |
| Aspergillus fumigatus | Human & Plant Pathogen | >64 | Generally resistant alone, but shows synergy. |[11] |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the testing methodology (e.g., broth microdilution vs. agar dilution) and specific strain used.
Synergistic Potential
A promising area of research is the use of this compound Z in combination with other antifungal agents. Because it weakens the cell wall, it may enhance the penetration and efficacy of other fungicides that target internal cellular processes. Strong synergistic effects have been observed when this compound Z is combined with azoles (e.g., itraconazole) and echinocandins against medically important fungi like Aspergillus and Candida.[4][10][11] This suggests a potential application in agriculture for combination therapies to overcome resistance and broaden the spectrum of activity.
Formulation for Research Purposes
For laboratory and greenhouse studies, this compound Z can be prepared as a stock solution and then diluted.
-
Stock Solution: this compound Z is soluble in water and DMSO. For a concentrated stock, dissolve the powder in DMSO. For example, a 10 mg/mL stock can be prepared and stored at -20°C.[2]
-
Working Solution: The stock solution can be diluted into a suitable aqueous buffer or growth medium for experiments. Note that the final concentration of DMSO should be kept low (typically <1%) to avoid solvent toxicity to the fungus.
-
In Vivo (Non-Field) Formulation: For animal studies, which can serve as a model for plant applications, formulations often involve co-solvents to ensure stability and delivery. A common research formulation includes DMSO, PEG300, Tween 80, and a saline or phosphate buffer solution.[2]
Environmental Considerations (Knowledge Gap)
A critical requirement for any agricultural fungicide is a thorough understanding of its environmental fate and ecotoxicology. Currently, there is a significant lack of public data on this compound Z's persistence in soil and water, its potential for leaching, and its toxicity to non-target organisms such as pollinators (bees), soil fauna (earthworms), and aquatic life.[12][13] Before this compound Z can be considered for field use, rigorous studies are required to establish its environmental safety profile.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound Z against agricultural pathogens.[14]
Materials:
-
This compound Z
-
Sterile 96-well flat-bottom microplates
-
RPMI-1640 medium (liquid)
-
Fungal isolate (e.g., Botrytis cinerea, Fusarium graminearum) cultured on Potato Dextrose Agar (PDA)
-
Sterile distilled water or saline with 0.05% Tween 80
-
Spectrophotometer
-
Hemocytometer
Methodology:
-
Inoculum Preparation:
-
Grow the fungal isolate on a PDA plate until sporulation is evident.
-
Harvest spores by gently flooding the plate with sterile saline-Tween solution and scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.
-
Adjust the spore concentration of the upper suspension to 0.4 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer or by correlating absorbance readings with spore counts. This is the working inoculum.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound Z (e.g., 1280 µg/mL) in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions in RPMI-1640 medium in a separate plate or tubes to create a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
-
Plate Setup:
-
Add 100 µL of each this compound Z dilution to the wells of the 96-well plate in duplicate.
-
Include a drug-free well (growth control) containing 100 µL of RPMI medium only.
-
Include a well with medium only (no drug, no fungus) as a sterility control/blank.
-
-
Inoculation:
-
Add 100 µL of the working fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL, and the drug concentrations will be halved.
-
-
Incubation:
-
Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at a suitable temperature for the test fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is seen in the growth control wells.
-
-
Reading and MIC Determination:
-
The MIC is the lowest concentration of this compound Z that causes complete inhibition of visible growth as observed by the naked eye. For some fungi, a trailing effect may be observed; in this case, the MIC can be defined as the concentration that achieves ~80% or 90% growth inhibition compared to the control.
-
Protocol 2: Chitin Synthase Inhibition Assay
This biochemical assay confirms that this compound Z directly inhibits the target enzyme. It measures the incorporation of a radiolabeled substrate into chitin.
Materials:
-
Fungal cell culture for enzyme extraction
-
Extraction buffer (e.g., Tris-HCl with protease inhibitors)
-
Substrate: UDP-[¹⁴C]N-acetylglucosamine
-
This compound Z
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Methodology:
-
Enzyme Preparation:
-
Grow the target fungus in liquid culture and harvest the mycelia.
-
Prepare a crude cell extract containing membrane fractions (where chitin synthase is located) through methods like bead beating or sonication, followed by centrifugation.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the cell extract, reaction buffer, and varying concentrations of this compound Z (or a control with no inhibitor).
-
Initiate the reaction by adding the radiolabeled substrate, UDP-[¹⁴C]GlcNAc.
-
-
Incubation and Termination:
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
Terminate the reaction by adding cold TCA. This precipitates the newly synthesized, insoluble [¹⁴C]-chitin polymer.
-
-
Quantification:
-
Collect the precipitated chitin by filtering the reaction mixture through a glass fiber filter.
-
Wash the filter to remove any unincorporated radiolabeled substrate.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control.
-
Determine the IC₅₀ value (the concentration of this compound Z required to inhibit 50% of the enzyme activity) by plotting inhibition versus inhibitor concentration.
-
General Workflow for Agricultural Biofungicide Evaluation
The development of a new biofungicide is a multi-step process. The current body of public research places this compound Z in the early stages of this workflow for agricultural applications.
Conclusion
This compound Z possesses a highly specific and potent mode of action that makes it an attractive candidate for development as a biofungicide. Its inhibition of chitin synthase represents a valuable tool against fungal pathogens. However, a significant research gap exists between its known biochemical properties and its practical application in agriculture. For researchers and developers, the immediate priorities should be to conduct comprehensive in vitro screening against a wide array of economically important plant pathogens, followed by controlled greenhouse efficacy studies. Crucially, parallel investigations into formulation, environmental fate, and ecotoxicology are required to ensure that any potential product is both effective and environmentally sustainable. The protocols and data provided here serve as a foundational guide for these essential next steps.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Z | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Structures and mechanism of chitin synthase and its inhibition by antifungal drug this compound Z - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of fungi to this compound Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of this compound Z against experimental pulmonary blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. | BioWorld [bioworld.com]
- 12. Frontiers | Editorial: Environmental impacts of pesticides: Environmental fate, ecotoxicology, risk assessment, and remediation [frontiersin.org]
- 13. Journal View | Journal of Basic and Applied Sciences Research [jobasrfudutsinma.com]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Synthesis of Novel Nikkomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of novel Nikkomycin derivatives. Nikkomycins are potent, naturally occurring nucleoside-peptide antibiotics that inhibit chitin synthase, a crucial enzyme for fungal cell wall biosynthesis.[1][2][3] This unique mode of action makes them attractive candidates for the development of new antifungal agents, especially given their low toxicity to mammals.[1] However, the clinical application of natural Nikkomycins has been limited by their metabolic instability and poor cell permeability.[1][2]
The following sections detail three primary techniques for generating novel this compound analogs with potentially improved pharmacokinetic and pharmacodynamic properties:
-
Chemical Synthesis via Peptide Coupling: A versatile method for modifying the peptidyl moiety of the this compound core.
-
Mutasynthesis: A biosynthetic approach that leverages mutant strains of this compound-producing organisms to incorporate novel precursor molecules.
-
Heterologous Expression and Genetic Engineering: The expression of the this compound biosynthetic gene cluster in a foreign host, opening avenues for combinatorial biosynthesis and genetic manipulation.
Chemical Synthesis via Peptide Coupling
Chemical modification, particularly of the amino acid side chain, is a direct approach to generating a wide variety of this compound derivatives. The general strategy involves the coupling of a protected amino acid to the 5'-amino group of Uracil Polyoxin C (UPOC), the core nucleoside of Nikkomycins.
Experimental Protocol: Peptide Coupling to UPOC
This protocol is a generalized procedure based on standard peptide coupling techniques and can be adapted for various N-tert-butoxycarbonyl (Boc)-protected amino acids.
Materials:
-
Uracil Polyoxin C (UPOC)
-
N-Boc-protected amino acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Dowex 50W-X8 resin (H+ form)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of the Amino Acid:
-
Dissolve the N-Boc-protected amino acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) to the solution and stir for 2-4 hours at 0°C, then allow to warm to room temperature and stir overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Coupling Reaction:
-
Filter off the DCU precipitate and add the filtrate containing the activated NHS-ester of the amino acid to a solution of UPOC (1 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
-
Deprotection:
-
Once the coupling is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM.
-
Add an excess of TFA to the solution to remove the Boc protecting group.
-
Stir for 1-2 hours at room temperature.
-
Evaporate the TFA and DCM under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in water and wash with diethyl ether to remove organic impurities.
-
Apply the aqueous solution to a Dowex 50W-X8 (H+ form) column.
-
Wash the column with deionized water.
-
Elute the this compound derivative with an appropriate buffer (e.g., a gradient of aqueous ammonia).
-
Further purify the collected fractions by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Logical Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of this compound derivatives.
Mutasynthesis of Novel this compound Analogs
Mutasynthesis, or mutational biosynthesis, is a powerful technique that combines genetic engineering and synthetic chemistry to produce novel natural product analogs. This is achieved by blocking the biosynthesis of a key precursor in the wild-type producing organism and supplying a synthetic analog of that precursor in the fermentation medium.
A successful example is the generation of this compound Px and Pz by feeding nicotinic acid to a sanL deficient mutant of Streptomyces ansochromogenes. The sanL gene is involved in the biosynthesis of the hydroxypyridine moiety of the this compound peptidyl component.[4][5]
Experimental Protocol: Mutasynthesis in S. ansochromogenes ΔsanL
Materials:
-
Streptomyces ansochromogenes wild-type strain
-
Plasmids and primers for gene knockout (e.g., using homologous recombination)
-
Appropriate antibiotics for selection
-
Precursor analog (e.g., nicotinic acid)
-
Fermentation medium (e.g., modified potato dextrose agar)[4]
-
Analytical and preparative HPLC
-
Mass spectrometer and NMR for structural elucidation
Procedure:
-
Construction of the ΔsanL Mutant:
-
Design and synthesize primers to amplify the upstream and downstream regions of the sanL gene.
-
Clone these fragments into a suitable knockout vector containing a resistance cassette (e.g., apramycin resistance).
-
Introduce the knockout plasmid into S. ansochromogenes via conjugation.
-
Select for double-crossover homologous recombination events, resulting in the replacement of the sanL gene with the resistance cassette.
-
Confirm the gene knockout by PCR and Southern blotting.
-
-
Fermentation and Feeding:
-
Prepare a seed culture of the S. ansochromogenes ΔsanL mutant.
-
Inoculate the production fermentation medium with the seed culture.
-
After an initial growth phase (e.g., 24-48 hours), add a sterile solution of the precursor analog (e.g., nicotinic acid) to the culture.
-
Continue the fermentation for several days (e.g., 7-10 days).
-
-
Extraction and Purification:
-
Harvest the fermentation broth and separate the supernatant from the mycelium by centrifugation.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) or use resin-based adsorption chromatography.
-
Concentrate the extract and purify the novel this compound derivatives using preparative HPLC.
-
-
Structural Elucidation:
-
Characterize the purified compounds by high-resolution mass spectrometry and NMR (1H, 13C, COSY, HMBC, HSQC) to determine their chemical structures.[4]
-
Logical Flow of Mutasynthesis
Caption: Logical steps in the mutasynthesis of novel Nikkomycins.
Heterologous Expression and Genetic Engineering
The cloning and expression of the entire this compound biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor, provides a powerful platform for producing novel derivatives.[6] This approach allows for the manipulation of the biosynthetic pathway in a well-characterized host, potentially leading to improved yields and the generation of hybrid antibiotics through combinatorial biosynthesis.
Experimental Protocol: Heterologous Expression in S. coelicolor
Materials:
-
A vector containing the complete this compound biosynthetic gene cluster (e.g., pNIK)
-
Streptomyces coelicolor M1146 as the heterologous host
-
E. coli strains for plasmid construction and conjugation
-
Appropriate media for E. coli and Streptomyces growth and conjugation
-
Antibiotics for selection
-
Analytical and preparative HPLC
Procedure:
-
Vector Construction:
-
If necessary, modify the vector containing the this compound gene cluster. For example, promoters of key genes can be replaced with stronger, constitutive promoters (e.g., the hrdB promoter) to enhance expression.[6]
-
-
Intergeneric Conjugation:
-
Introduce the expression plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform triparental mating between the E. coli donor strain, an E. coli helper strain (if necessary), and the S. coelicolor M1146 recipient strain on a suitable agar medium (e.g., MS agar).
-
Overlay the conjugation plate with antibiotics to select for S. coelicolor exconjugants that have received the plasmid.
-
-
Fermentation and Analysis:
-
Inoculate a suitable production medium with a confirmed exconjugant strain.
-
Ferment for an appropriate period (e.g., 7-10 days).
-
Harvest the culture broth and extract the secondary metabolites.
-
Analyze the extract by HPLC, comparing the metabolic profile to that of the wild-type S. ansochromogenes and the untransformed S. coelicolor host.
-
Identify and quantify the production of Nikkomycins and any novel derivatives.
-
-
Purification and Characterization:
-
Scale up the fermentation and purify the novel compounds using preparative HPLC.
-
Characterize the structures of any new derivatives using mass spectrometry and NMR.
-
Workflow for Heterologous Expression
References
- 1. Inhibitory effect of this compound Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Engineering and heterologous expression of a this compound biosynthetic gene cluster] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Z—Ready to Meet the Promise? [mdpi.com]
- 6. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Nikkomycin and Echinocandin Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the synergistic antifungal activity of Nikkomycin in combination with echinocandins. The provided protocols are intended to offer detailed methodologies for key experiments, ensuring reproducibility and accurate data interpretation.
Introduction: The Rationale for Combination Therapy
The fungal cell wall is a dynamic structure crucial for viability and pathogenesis, primarily composed of chitin and β-glucans.[1][2][3][4] this compound Z inhibits chitin synthase, a key enzyme in the synthesis of chitin, a structural polymer in the fungal cell wall.[5][6][7][8] Echinocandins, such as caspofungin, micafungin, and anidulafungin, target β-(1,3)-D-glucan synthase, disrupting the integrity of another essential cell wall polymer.[9][10][11][12][13]
The inhibition of one pathway can lead to a compensatory upregulation of the other, suggesting a powerful rationale for combination therapy.[2][14][15] Studies have demonstrated that the concurrent inhibition of both chitin and β-glucan synthesis results in significant synergistic antifungal activity against a range of fungal pathogens, including Candida and Aspergillus species.[14][15][16][17][18][19] This synergy can lead to enhanced fungal killing, reduced drug concentrations, and potentially a lower risk of resistance development.
Key Signaling Pathways and Drug Targets
The synergistic interaction between this compound and echinocandins is rooted in their distinct but complementary mechanisms of action targeting the fungal cell wall biosynthesis pathway.
Caption: Fungal cell wall synthesis pathway and drug targets.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to quantify the in vitro interaction between two antimicrobial agents.[20][21][22]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound Z and an echinocandin, alone and in combination, to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
This compound Z
-
Echinocandin (e.g., Caspofungin, Micafungin, Anidulafungin)
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile saline and appropriate solvents for drug stock solutions
Protocol:
-
Drug Preparation: Prepare stock solutions of this compound Z and the selected echinocandin in a suitable solvent (e.g., water or DMSO). Create serial twofold dilutions of each drug in RPMI 1640 medium.
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Add 50 µL of each concentration of this compound Z to the wells in a horizontal orientation (rows).
-
Add 50 µL of each concentration of the echinocandin to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.
-
Include wells with each drug alone (rows and columns with no second drug) to determine the MIC of each agent individually.
-
Designate a growth control well (no drugs) and a sterility control well (no inoculum).
-
-
Inoculum Preparation: Prepare a fungal inoculum suspension from a fresh culture. Adjust the suspension to a 0.5 McFarland standard and then dilute it in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ Colony Forming Units (CFU)/mL in the wells.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well, except for the sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and established guidelines.
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
FICI Calculation: The FICI is calculated for each well that shows growth inhibition using the following formula:[23][24]
-
FICI = FIC of this compound Z + FIC of Echinocandin
-
Where FIC of this compound Z = (MIC of this compound Z in combination) / (MIC of this compound Z alone)
-
And FIC of Echinocandin = (MIC of Echinocandin in combination) / (MIC of Echinocandin alone)
-
-
Interpretation of FICI: The interaction is interpreted based on the calculated FICI value:[23][24][25]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
-
References
- 1. researchgate.net [researchgate.net]
- 2. Chitin and glucan, the yin and yang of the fungal cell wall, implications for antifungal drug discovery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Chitin Synthases: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Z | C20H25N5O10 | CID 456557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Echinocandin - Wikipedia [en.wikipedia.org]
- 12. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. journals.asm.org [journals.asm.org]
- 15. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or this compound Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Synergistic effect of this compound Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Modeling the Combination of Amphotericin B, Micafungin, and this compound Z against Aspergillus fumigatus In Vitro Using a Novel Response Surface Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. journals.asm.org [journals.asm.org]
- 23. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Nikkomycin's Effect on Chitin Content
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin Z is a potent and specific competitive inhibitor of chitin synthase, a crucial enzyme for fungal cell wall integrity.[1][2][3][4] As chitin is absent in mammals, it represents a highly selective target for the development of novel antifungal therapeutics.[2][4][5] These application notes provide detailed protocols for cell-based assays to quantify the effect of this compound Z on the chitin content of fungal cells, primarily focusing on common pathogens such as Candida albicans and Aspergillus fumigatus. The described methods are essential for researchers and drug development professionals aiming to evaluate the efficacy of this compound Z and other chitin synthase inhibitors.
Mechanism of Action
This compound Z functions by mimicking the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc).[3][4][6] This competitive inhibition blocks the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[6][7][8] The regulation of chitin synthesis is a complex process influenced by signaling pathways such as the High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell integrity pathway, and the Ca2+/calcineurin signaling pathway, which modulate chitin synthase gene expression in response to cell wall stress.[6]
Caption: this compound Z competitively inhibits chitin synthase.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound Z against various fungal species and their chitin synthase enzymes.
Table 1: In Vitro Inhibitory Activity of this compound Z
| Fungal Species | Assay Type | Parameter | Value (µg/mL) | Reference |
| Candida albicans | Broth Macrodilution | MIC₈₀ | ≤0.5 - 32 | [4] |
| Candida parapsilosis | Broth Macrodilution | MIC₈₀ | 1 - 4 | [4] |
| Candida tropicalis | Broth Macrodilution | MIC₈₀ | >64 | [4] |
| Candida krusei | Broth Macrodilution | MIC₈₀ | >64 | [4] |
| Candida glabrata | Broth Macrodilution | MIC₈₀ | >64 | [4] |
| Aspergillus fumigatus | Not Specified | MIC | >64 | [4] |
| Coccidioides immitis (mycelial) | Broth Macrodilution | MIC₈₀ | 4.9 | [4] |
| Coccidioides immitis (spherule) | Microdilution | MIC | 0.125 | [4] |
Table 2: Inhibitory Concentration (IC₅₀) of this compound Z against Candida albicans Chitin Synthase Isozymes
| Chitin Synthase Isozyme | IC₅₀ (µM) | Reference |
| CaChs1 | 15 | [1] |
| CaChs2 | 0.8 | [1] |
| CaChs3 | 13 | [1] |
Experimental Protocols
Protocol 1: Quantification of Cellular Chitin Content using Calcofluor White Staining and Fluorometry
This protocol describes a high-throughput method to determine the effect of this compound Z on the total chitin content in fungal cells using the fluorescent dye Calcofluor White.[5][9]
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Saccharomyces cerevisiae)
-
Appropriate liquid growth medium (e.g., YPD, RPMI-1640)
-
This compound Z stock solution (e.g., 10 mM in sterile water or DMSO)
-
Calcofluor White M2R solution (e.g., 1 mg/mL in sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom, sterile microplates
-
Microplate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~435 nm)
Procedure:
-
Fungal Inoculum Preparation:
-
Inoculate a single colony of the fungal strain into 5-10 mL of growth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture in fresh medium to an optical density (OD₆₀₀) of approximately 0.1.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound Z in the growth medium in a separate 96-well plate.
-
Dispense 100 µL of the diluted fungal cell suspension into the wells of the black, clear-bottom microplate.
-
Add 100 µL of the this compound Z dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate at the optimal growth temperature for a defined period (e.g., 4-6 hours or 1-2 doubling times) to allow for new chitin synthesis.
-
-
Cell Staining:
-
Centrifuge the microplate at 1,500 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Wash the cell pellets once with 200 µL of PBS.
-
Resuspend the cell pellets in 100 µL of Calcofluor White staining solution (final concentration of 10-25 µg/mL in PBS).
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
-
Fluorescence Quantification:
-
Wash the cells twice with 200 µL of PBS to remove excess stain.
-
Resuspend the final cell pellet in 100 µL of PBS.
-
Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
Calculate the percentage of chitin inhibition for each this compound Z concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for chitin quantification with Calcofluor White.
Protocol 2: In Vitro Chitin Synthase Inhibition Assay
This protocol measures the direct inhibitory effect of this compound Z on chitin synthase activity in a cell-free system.[10][11][12]
Materials:
-
Fungal cell extract containing chitin synthase (e.g., from S. cerevisiae or C. albicans)
-
This compound Z
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader with absorbance detection at 450 nm
Procedure:
-
Enzyme Preparation:
-
Culture the fungal species of interest and harvest the mycelia.
-
Disrupt the fungal cells (e.g., by grinding in liquid nitrogen) to release cellular contents.
-
Prepare a crude cell extract containing chitin synthase by centrifugation.
-
-
Inhibition Assay:
-
To the WGA-coated wells, add the reaction components in the following order:
-
Assay Buffer
-
Varying concentrations of this compound Z (or vehicle control)
-
Fungal cell extract containing chitin synthase
-
-
Initiate the reaction by adding the UDP-GlcNAc substrate solution.
-
Incubate the plate at 30°C for 2 hours with gentle agitation.
-
-
Detection:
-
Wash the plate multiple times with deionized water to remove unbound components.
-
Add WGA-HRP solution to each well and incubate for 30 minutes at 30°C.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add TMB substrate solution and incubate in the dark for 10-15 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of inhibition of chitin synthase activity for each this compound Z concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for in vitro chitin synthase inhibition assay.
Concluding Remarks
The provided protocols offer robust and reliable methods for assessing the efficacy of this compound Z as a chitin synthase inhibitor. The Calcofluor White-based cell assay is well-suited for high-throughput screening of compound libraries, while the in vitro enzymatic assay provides a direct measure of the inhibitor's effect on its molecular target. These assays are invaluable tools for the discovery and development of new antifungal agents targeting the fungal cell wall.
References
- 1. Inhibitory effect of this compound Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Z—Ready to Meet the Promise? [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or this compound Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Nikkomycin Z in a Galleria mellonella Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents.[1] Its innate immune system shares functional similarities with that of mammals, and it can be maintained at 37°C, making it a suitable model for human pathogens.[2] This, coupled with its low cost, ease of use, and fewer ethical constraints compared to vertebrate models, makes G. mellonella an attractive platform for preliminary antifungal drug screening.[1]
Nikkomycin Z is a potent, competitive inhibitor of chitin synthase, an enzyme essential for the integrity of the fungal cell wall.[3] As chitin is absent in mammals, its synthesis is an attractive target for antifungal therapy.[3] this compound Z has shown efficacy against a range of fungal pathogens, particularly dimorphic fungi, and has demonstrated synergistic effects when combined with other antifungal agents.[3][4]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound Z against fungal pathogens, such as Candida albicans and Aspergillus fumigatus, using the G. mellonella infection model.
Mechanism of Action of this compound Z
This compound Z exerts its antifungal effect by targeting chitin synthase, a critical enzyme in the biosynthesis of chitin, a key structural component of the fungal cell wall.[3] The drug acts as a competitive inhibitor of the enzyme's substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[5] By blocking chitin synthesis, this compound Z compromises the structural integrity of the fungal cell wall, particularly at sites of active growth, leading to osmotic instability and cell death.[3]
Experimental Protocols
Materials
-
Galleria mellonella larvae in their final instar stage (250-350 mg, 2-3 cm)
-
Fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus)
-
This compound Z
-
Phosphate-buffered saline (PBS), sterile
-
Appropriate solvent for this compound Z (e.g., sterile water or PBS)[5]
-
Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium
-
Hemocytometer or spectrophotometer
-
Microinjection system (e.g., Hamilton syringe)
-
Incubator set to 37°C
-
Petri dishes
-
Sterile dissection tools
Preparation of Fungal Inoculum
-
Culture the fungal pathogen on SDA plates at an appropriate temperature until sufficient growth is achieved.
-
Harvest fungal cells (yeast or conidia) by washing the plate with sterile PBS.
-
For filamentous fungi like Aspergillus fumigatus, filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash the harvested cells twice with sterile PBS by centrifugation and resuspension.
-
Count the cells using a hemocytometer or determine the concentration using a spectrophotometer to prepare a stock suspension.
-
Dilute the stock suspension in sterile PBS to the desired inoculum concentration. A typical inoculum for C. albicans is 5 x 10^5 CFU/larva.[6] A preliminary experiment is recommended to determine the optimal lethal dose for the specific fungal strain.
Preparation of this compound Z Solution
-
Dissolve this compound Z in a suitable sterile solvent, such as water or PBS, to create a stock solution.[5]
-
Perform serial dilutions of the stock solution with sterile PBS to achieve the desired treatment concentrations.
-
Note: As there is no established dosage for this compound Z in G. mellonella, a dose-finding study is crucial. Based on murine models where oral doses ranged from 20 to 1000 mg/kg, a starting range for G. mellonella could be extrapolated, but requires empirical determination.[3][7] A suggested starting range for a dose-response study could be 10-100 mg/kg.
Galleria mellonella Infection and Treatment
-
Select healthy, uniformly sized larvae that are cream-colored and show no signs of melanization.
-
Divide the larvae into experimental groups (typically 10-20 larvae per group):
-
Control Group 1 (PBS): Injected with PBS only.
-
Control Group 2 (this compound Z Toxicity): Injected with the highest dose of this compound Z only.
-
Infection Control Group: Injected with the fungal inoculum.
-
Treatment Groups: Injected with the fungal inoculum and treated with different doses of this compound Z.
-
-
Using a microinjection system, inject 10 µL of the fungal suspension into the hemocoel of each larva via the last left proleg.
-
At a predetermined time post-infection (e.g., 1-2 hours), administer 10 µL of the appropriate this compound Z solution or PBS to the corresponding groups via the last right proleg.
-
Place the larvae in sterile Petri dishes and incubate at 37°C in the dark.
Monitoring and Data Collection
-
Survival Assay: Monitor the larvae daily for a period of 5-7 days. Record the number of dead larvae in each group. Larvae are considered dead when they are unresponsive to touch.
-
Melanization Score: Visually assess the degree of melanization (darkening of the cuticle, indicating an immune response) at set time points. A scoring system can be developed (e.g., 0 = no melanization, 4 = complete blackening).
-
Fungal Burden (CFU Assay):
-
At selected time points, randomly select a subset of larvae from each group.
-
Surface-sterilize the larvae with 70% ethanol.
-
Homogenize the larvae individually in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on SDA.
-
Incubate the plates and count the number of colonies to determine the CFU per larva.
-
Data Presentation
Table 1: Survival Rate of G. mellonella Larvae
| Treatment Group | Inoculum (CFU/larva) | This compound Z Dose (mg/kg) | Number of Larvae | Survival Rate (%) at Day 5 |
| PBS Control | 0 | 0 | 20 | 100 |
| This compound Z Toxicity | 0 | 100 | 20 | |
| Infection Control | 5 x 10^5 | 0 | 20 | |
| Treatment 1 | 5 x 10^5 | 10 | 20 | |
| Treatment 2 | 5 x 10^5 | 50 | 20 | |
| Treatment 3 | 5 x 10^5 | 100 | 20 |
Table 2: Fungal Burden in G. mellonella Larvae at 48 Hours Post-Infection
| Treatment Group | Inoculum (CFU/larva) | This compound Z Dose (mg/kg) | Mean Fungal Burden (log10 CFU/larva) ± SD |
| Infection Control | 5 x 10^5 | 0 | |
| Treatment 1 | 5 x 10^5 | 10 | |
| Treatment 2 | 5 x 10^5 | 50 | |
| Treatment 3 | 5 x 10^5 | 100 |
Table 3: Melanization Score of G. mellonella Larvae at 24 Hours Post-Infection
| Treatment Group | Inoculum (CFU/larva) | This compound Z Dose (mg/kg) | Mean Melanization Score ± SD |
| PBS Control | 0 | 0 | 0 |
| Infection Control | 5 x 10^5 | 0 | |
| Treatment 1 | 5 x 10^5 | 10 | |
| Treatment 2 | 5 x 10^5 | 50 | |
| Treatment 3 | 5 x 10^5 | 100 |
Visualizations
Galleria mellonella Immune Response Pathway
The innate immune system of G. mellonella comprises both cellular and humoral responses.[2] The cellular response is primarily mediated by hemocytes, which are involved in phagocytosis, nodulation, and encapsulation of pathogens.[8] The humoral response involves the production of antimicrobial peptides (AMPs), lytic enzymes, and the activation of the prophenoloxidase (PPO) cascade, which leads to melanization.[2]
Caption: G. mellonella immune response to fungal infection.
Experimental Workflow
The following diagram outlines the key steps in the evaluation of this compound Z using the G. mellonella model.
Caption: Workflow for evaluating this compound Z in G. mellonella.
Conclusion
The Galleria mellonella infection model provides a robust and efficient platform for the in vivo evaluation of antifungal compounds like this compound Z. The protocols outlined in these application notes offer a comprehensive framework for assessing the efficacy of this compound Z, from initial dose-finding studies to the quantification of its impact on larval survival and fungal burden. This model can significantly contribute to the preclinical development of new antifungal therapies.
References
- 1. Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Z—Ready to Meet the Promise? [mdpi.com]
- 4. This compound Z-Ready to Meet the Promise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using Galleria mellonella-Candida albicans infection model to evaluate antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Use of Galleria mellonella Model to Study Immune Responses against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nikkomycin Resistance in Candida albicans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Nikkomycin resistance in Candida albicans.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound Z against Candida albicans?
A1: this compound Z acts as a competitive inhibitor of chitin synthase, a crucial enzyme for the biosynthesis of chitin, which is an essential component of the fungal cell wall.[1][2][3][4][5] By inhibiting chitin synthase, this compound Z disrupts cell wall integrity, leading to cell lysis and fungal cell death.[5]
Q2: What are the known mechanisms of this compound resistance in C. albicans?
A2: Resistance to this compound in C. albicans can arise from several mechanisms:
-
Reduced Drug Uptake: this compound Z is transported into the fungal cell via peptide permeases.[2][3][6] Mutations or altered expression of these transporters can limit the intracellular concentration of the drug.[2][6]
-
Compensatory Upregulation of Chitin Synthesis: Exposure to cell wall damaging agents can trigger signaling pathways like the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways.[7][8] This leads to an overall increase in chitin production, which can counteract the inhibitory effect of this compound Z.[7][8][9]
-
Differential Sensitivity of Chitin Synthase Isoenzymes: C. albicans possesses multiple chitin synthase isoenzymes (e.g., CaChs1, CaChs2, CaChs3) with varying sensitivities to this compound Z.[5][10][11] Overexpression of less sensitive isoenzymes could contribute to reduced overall susceptibility.
Q3: Why is combination therapy a promising strategy to overcome this compound resistance?
A3: Combination therapy is a key strategy due to the synergistic interactions observed between this compound Z and other antifungal agents. For instance, echinocandins inhibit β-1,3-glucan synthesis, another critical cell wall component.[8][12][13][14] This dual attack on the cell wall can prevent the fungus from compensating for the inhibition of one pathway by upregulating another.[12][13] Synergistic effects have been well-documented with echinocandins (caspofungin, micafungin, anidulafungin) and azoles (fluconazole, itraconazole).[1][12][13][15][16][17]
Troubleshooting Guides
Problem 1: Inconsistent or no synergistic effect observed in checkerboard assays with this compound Z and an echinocandin.
-
Possible Cause 1: Suboptimal pH of the medium.
-
Troubleshooting Tip: this compound Z is more stable under acidic conditions. Ensure the pH of your test medium (e.g., RPMI-1640) is adjusted to 6.0.[15]
-
-
Possible Cause 2: Incorrect inoculum preparation.
-
Troubleshooting Tip: A standardized inoculum is critical for reproducible results. For yeast, adjust the suspension to a 0.5 McFarland standard and then dilute to the final recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[18]
-
-
Possible Cause 3: Inappropriate endpoint reading time.
-
Troubleshooting Tip: For this compound Z, the Minimum Inhibitory Concentration (MIC) is often determined after 24 hours of incubation as a 50% reduction in turbidity.[12] Reading at later time points might obscure synergistic effects due to trailing growth.
-
Problem 2: High variability in chitin content quantification using Calcofluor White staining.
-
Possible Cause 1: Inconsistent staining and washing steps.
-
Troubleshooting Tip: Ensure that cells are washed thoroughly with PBS to remove any medium components that might interfere with staining. Use a consistent incubation time and concentration for the Calcofluor White solution (e.g., 10 µg/mL).[19]
-
-
Possible Cause 2: Interference from other cell wall components.
-
Troubleshooting Tip: While Calcofluor White is specific for chitin, changes in other cell wall components, like β-glucans, could indirectly affect staining. Consider co-staining with a β-glucan binding dye if you suspect major cell wall remodeling.
-
-
Possible Cause 3: Subjectivity in fluorescence microscopy analysis.
-
Troubleshooting Tip: To reduce subjectivity, use a quantitative method like flow cytometry to measure the fluorescence of a large population of cells.[19] If using microscopy, ensure consistent imaging parameters and use image analysis software to quantify fluorescence intensity.
-
Problem 3: No significant reduction in chitin synthase activity in vitro despite using this compound Z.
-
Possible Cause 1: Inactive this compound Z.
-
Troubleshooting Tip: Ensure proper storage of this compound Z. Prepare fresh stock solutions and store them appropriately.
-
-
Possible Cause 2: Issues with cell extract preparation.
-
Troubleshooting Tip: The preparation of the membrane fraction containing the chitin synthase enzymes is critical. Ensure cell lysis is efficient and that the supernatant containing the membrane fraction is carefully collected after high-speed centrifugation.[10]
-
-
Possible Cause 3: Zymogenic state of chitin synthases.
-
Troubleshooting Tip: Some chitin synthases are in an inactive (zymogenic) state and require activation by proteases. Consider a pre-incubation step with trypsin, followed by the addition of a trypsin inhibitor before starting the assay.[10]
-
Quantitative Data Summary
Table 1: In Vitro Susceptibility of C. albicans to this compound Z and Combination Therapies
| Antifungal Agent(s) | C. albicans Strain(s) | MIC Range (µg/mL) | Fold Reduction in MIC (in combination) | FICI (Synergy) | Reference(s) |
| This compound Z (alone) | Various clinical isolates | 0.5 - 32 | N/A | N/A | [15] |
| This compound Z + Fluconazole | 15 clinical isolates | Not specified | Not specified | ≤ 0.5 in 11/15 isolates | [15] |
| This compound Z + Itraconazole | 15 clinical isolates | Not specified | Not specified | ≤ 0.5 in 15/15 isolates | [15] |
| This compound Z + Anidulafungin | ATCC 90028 & fks mutant | Not specified | Not specified | < 0.5 | [12] |
| This compound Z + Micafungin | ATCC 90028 & fks mutant | Not specified | Not specified | < 0.5 | [12] |
| This compound Z + Caspofungin | Not specified | Not specified | Not specified | ≤ 0.5 | [1] |
FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is indicative of synergy.
Table 2: Inhibitory Constants of this compound Z against C. albicans Chitin Synthase Isoenzymes
| Chitin Synthase Isoenzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| CaChs1 | 15 | Not Reported | [5][10] |
| CaChs2 | 0.8 | 1.5 ± 0.5 | [5][10][20] |
| CaChs3 | 13 | Not Reported | [5][10] |
Signaling Pathways and Experimental Workflows
Diagram 1: Compensatory Chitin Synthesis Signaling Pathway
Caption: Cell wall stress activates signaling pathways leading to increased chitin synthesis.
Diagram 2: Experimental Workflow for Checkerboard Synergy Assay
Caption: Workflow for determining antifungal synergy using a checkerboard assay.
Key Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 principles)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound Z against C. albicans.
Materials:
-
Candida albicans isolate
-
Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound Z
-
Sterile saline (0.85%)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Subculture the C. albicans isolate on an SDA plate and incubate at 35°C for 24 hours. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) at 530 nm.[18] d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[18]
-
Drug Dilution: a. Prepare a stock solution of this compound Z. b. In a 96-well plate, perform serial twofold dilutions of this compound Z in RPMI-1640 medium to achieve the desired concentration range.[18]
-
Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilutions. b. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum). c. Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: a. The MIC is the lowest concentration of this compound Z that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.
Chitin Synthase Activity Assay
Objective: To quantify the enzymatic activity of chitin synthases in the presence and absence of this compound Z.
Materials:
-
C. albicans cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF)
-
Glass beads
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 30 mM N-acetylglucosamine)
-
Radiolabeled UDP-[¹⁴C]-N-acetylglucosamine
-
This compound Z
-
10% Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Preparation of Cell Extract: a. Grow C. albicans cells to mid-log phase. b. Harvest cells by centrifugation and wash with ice-cold lysis buffer. c. Resuspend the cell pellet in lysis buffer and lyse the cells by vortexing with glass beads.[10] d. Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the membrane fraction with chitin synthase activity.[10]
-
Enzyme Assay: a. In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, the cell extract, and the desired concentration of this compound Z or a solvent control. b. Initiate the reaction by adding radiolabeled UDP-[¹⁴C]-N-acetylglucosamine.[10] c. Incubate at 30°C for 60 minutes. d. Stop the reaction by adding 10% TCA.[10]
-
Quantification: a. Collect the precipitated radiolabeled chitin on a filter. b. Wash the filter to remove unincorporated UDP-[¹⁴C]-N-acetylglucosamine. c. Measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is proportional to the chitin synthase activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of this compound and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effect of this compound Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity to this compound Z in Candida albicans: role of peptide permeases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Echinocandins in Combination with this compound Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 15. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic effect of this compound Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the in vivo stability of Nikkomycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Nikkomycin.
Frequently Asked Questions (FAQs)
Section 1: Understanding this compound's Stability Profile
Q1: What are the primary challenges affecting the in vivo stability and efficacy of this compound?
A1: The primary challenges compromising the in vivo application of this compound, particularly this compound Z, are its chemical and metabolic instability, poor cellular uptake, and inefficient permeability across fungal cell walls.[1][2][3][4] Specifically, this compound is susceptible to hydrolytic lability and can be degraded by plasma esterases found in several common animal models.[1][5] Furthermore, its hydrophilic nature may limit its ability to cross biological membranes, and its bioavailability has been observed to decrease at higher oral doses.[6][7][8]
Q2: How does pH affect the stability of this compound Z?
A2: The stability of this compound Z is highly dependent on pH. Its degradation follows an apparent first-order reaction in aqueous solutions.[5] The maximum rate of degradation occurs at a physiological pH of 7.5, where its half-life is approximately 8.6 hours at 37°C.[5] The molecule is more stable under acidic conditions, which is a critical consideration for both formulation and in vitro assay design.[9]
Q3: What is the pharmacokinetic profile of this compound Z in humans?
A3: In human studies, orally administered this compound Z is absorbed, reaching maximum serum concentration at approximately 2 hours post-dose.[7][10] The mean terminal half-life is relatively short, ranging from 2.1 to 2.5 hours, and appears to be independent of the dose.[7][10] Pharmacokinetics are linear for doses up to 500 mg, but relative bioavailability drops significantly at higher doses, suggesting saturation of absorption or other limiting factors.[6][7][11]
Q4: Are there species-specific differences in this compound Z metabolism?
A4: Yes, significant species-specific differences exist. The degradation rate of this compound Z in plasma from rats, mice, and rabbits is much faster than in dog plasma or a standard pH 7.5 buffer.[5] This accelerated degradation is attributed to the activity of plasma esterases, which can be inhibited by agents like NaF.[5] This is a crucial factor when selecting animal models for preclinical efficacy and toxicology studies.
Section 2: Strategies for Improving Stability
Q5: How can chemical modification improve the stability of this compound?
A5: Chemical modification, particularly of the peptidyl moiety, has been shown to enhance stability.[12] One successful approach is mutasynthesis , where the biosynthesis of a key intermediate is blocked, and precursor analogs are fed to the mutant strain.[12] This method was used to generate this compound Px and Pz by feeding nicotinic acid to a S. ansochromogenes mutant.[12] These novel analogs exhibited comparable antifungal activity to this compound X and Z but with significantly improved stability across a range of pH and temperature conditions.[12]
Q6: What are this compound Px and Pz, and how do they compare to this compound Z?
A6: this compound Px and Pz are novel analogs created via mutasynthesis.[12] They incorporate nicotinic acid into their peptidyl moiety instead of the typical 4-(4′-hydroxy-2′-pyridinyl)-homothreonine (HPHT).[12] This modification, involving a change in the nitrogen position and the loss of a hydroxyl group in the pyridinyl ring, leads to much greater stability under both acidic and neutral/alkaline conditions compared to this compound X and Z, without compromising their antifungal activity against tested strains.[12]
Q7: What formulation strategies can enhance this compound's in vivo performance?
A7: Encapsulation and controlled-release formulations are promising strategies. For example, loading this compound into PEG-coated PLGA (poly lactic-co-glycolic acid) nanoparticles has been shown to provide sustained drug release over 24 hours.[13] Such nanoparticle systems can protect the drug from premature degradation and improve its pharmacokinetic profile.[13] Given this compound Z's classification as a high solubility, low permeability compound (BCS Class III), optimizing drug delivery through advanced formulations is a key area for development.[6][8] Liposomal formulations have also been successfully used to improve the stability and delivery of other unstable drugs and represent another potential avenue for this compound.[14]
Q8: How can combination therapy overcome the limitations of this compound?
A8: Combination therapy is a highly effective strategy. This compound Z acts by inhibiting chitin synthase, a key enzyme in fungal cell wall synthesis.[15][16] When the fungal cell wall is damaged by another agent, the fungus often tries to compensate by upregulating chitin synthesis.[15][17] This makes the fungus more susceptible to this compound. Synergistic effects have been observed when this compound Z is combined with:
-
Echinocandins (e.g., caspofungin, micafungin), which inhibit β-glucan synthesis.[15][17][18][19]
-
Azoles (e.g., itraconazole, fluconazole), which disrupt fungal membrane integrity, potentially increasing this compound uptake.[9]
This approach can enhance antifungal efficacy, lower required doses, and combat resistance.[9][19]
Troubleshooting Guides
Problem 1: Poor or inconsistent efficacy in an in vivo animal model.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Metabolic Clearance | Select an animal model with lower plasma esterase activity (e.g., dogs over rats/mice).[5] Alternatively, co-administer an esterase inhibitor if appropriate for the study design. | This compound Z is rapidly degraded by plasma esterases in certain species, leading to a shorter-than-expected exposure time.[5] |
| Poor Bioavailability | Use a dose within the linear pharmacokinetic range (≤500 mg in human equivalents).[6][7] Consider alternative routes of administration (e.g., intravenous, subcutaneous) to bypass absorption limitations.[6][20] | Oral bioavailability of this compound Z is not dose-proportional and decreases significantly at higher concentrations.[6][7] |
| Formulation Issues | Ensure the drug is formulated in a buffer that maintains stability (pH 6.0 is more stable than 7.4).[9] For oral studies, consider enteric coatings or encapsulation in nanoparticles to protect against degradation in the GI tract.[13] | This compound Z is most unstable at neutral pH and can degrade before absorption.[5] |
| Insufficient Target Engagement | Combine this compound Z with a synergistic agent like an echinocandin or an azole.[9][17][19] | The target pathogen may not be highly susceptible to this compound alone, but combination therapy can significantly enhance its potency.[9] |
Problem 2: In vitro results do not translate to in vivo efficacy.
| Potential Cause | Troubleshooting Step | Rationale |
| Assay pH Mismatch | Conduct in vitro susceptibility testing at a pH that ensures drug stability (e.g., pH 6.0) to accurately determine the MIC.[9] | If standard media (often pH ~7.0-7.4) is used, the drug may degrade during the incubation period, leading to an artificially high (less potent) MIC value. |
| Permeability/Uptake Barrier | Use fungal strains known to be permeable to this compound or assess drug uptake directly. | Some fungal species are resistant to this compound because they are unable to transport the nucleoside dipeptide across their cell wall and membrane.[21] |
| Pharmacokinetic Mismatch | Measure plasma drug concentrations in your animal model to determine if the exposure (AUC) is sufficient and sustained above the MIC for an adequate duration. | The short half-life of this compound Z (~2.5 hours) means that plasma concentrations can quickly fall below the therapeutic threshold.[7][10] |
Data Summary Tables
Table 1: Stability of this compound Analogs After 24 Days at 25°C
| pH | This compound X & Z (% Remaining) | This compound Px & Pz (% Remaining) |
| 4.0 | ~20% | ~80% |
| 5.0 | ~10% | ~70% |
| 6.0 | ~0% | ~60% |
| 7.0 | 0% | ~40% |
| 8.0 | 0% | ~40% |
| 9.0 | 0% | ~40% |
| 10.0 | 0% | ~40% |
| (Data adapted from stability studies on novel this compound analogues)[12] |
Table 2: Single-Dose Pharmacokinetics of Oral this compound Z in Healthy Humans
| Dose | Cmax (µg/mL) | Tmax (hours) | Mean Terminal Half-Life (hours) | Relative Bioavailability (Compared to 250-500 mg range) |
| 250 mg | 2.21 | ~2.0 | 2.1 - 2.5 | 100% |
| 500 mg | ~4.0 (est.) | ~2.0 | 2.1 - 2.5 | ~100% |
| 1,000 mg | - | - | 2.1 - 2.5 | ~62 - 70%[7][10] |
| 1,500-2,000 mg | - | - | 2.1 - 2.5 | ~42 - 47%[7][10] |
| (Data compiled from pharmacokinetic studies)[6][7][10][11] |
Visualized Workflows and Pathways
Caption: Workflow for addressing this compound's in-vivo stability issues.
Caption: Synergistic mechanism of this compound Z and Echinocandins.
Key Experimental Protocols
Protocol 1: Stability Assessment of this compound Analogs at Various pH
-
Objective: To determine and compare the stability of different this compound compounds in aqueous solutions over time.
-
Methodology adapted from: Stability determination studies of this compound Px and Pz.[12]
-
Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 4.0 to 10.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 7-8, carbonate-bicarbonate buffer for pH 9-10).
-
Sample Preparation: Dissolve a known concentration of each this compound analog (e.g., this compound Z, Px) in each of the prepared buffer solutions to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solutions into sealed vials and incubate them at a constant temperature (e.g., 25°C).[12]
-
Time-Point Sampling: At designated time points (e.g., Day 0, 1, 3, 7, 14, 21, 24), withdraw an aliquot from each vial. Immediately quench any further degradation by freezing at -80°C or by adding a quenching agent if necessary.
-
Quantification: Analyze the concentration of the remaining parent this compound compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.[10]
-
Data Analysis: Quantify the residual antibiotic by measuring the peak area from the HPLC chromatogram.[12] Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics and half-life.
Protocol 2: In Vitro Synergy Testing via Checkerboard Assay
-
Objective: To evaluate the interaction between this compound Z and another antifungal agent (e.g., an azole or echinocandin) against a target fungal species.
-
Methodology adapted from: Checkerboard synergy studies.[9]
-
Medium Preparation: Prepare RPMI 1640 medium buffered with MOPS. Adjust the pH to 6.0 with 1 M HCl to ensure this compound Z stability.[9]
-
Drug Dilutions: Create a series of 2-fold dilutions for both this compound Z and the partner drug in the prepared medium. The concentration range should span from well above to well below the known Minimum Inhibitory Concentration (MIC) of each drug.
-
Plate Setup: In a 96-well microtiter plate, dispense the drugs along the axes. For example, add increasing concentrations of this compound Z along the rows and increasing concentrations of the partner drug along the columns. This creates a matrix of unique drug concentration combinations in each well. Include wells for each drug alone (growth controls) and a drug-free well.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines (e.g., to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL).[9] Add the inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.
-
Endpoint Reading: Determine the MIC for each drug alone and for each combination by visual inspection or spectrophotometric reading of fungal growth inhibition.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows inhibition. The FICI is calculated as: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
References
- 1. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyoxin and this compound analogs: recent design and synthe... [degruyterbrill.com]
- 4. Polyoxin and this compound analogs: recent design and synthe... [degruyterbrill.com]
- 5. Kinetics of this compound Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound Z following multiple doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound Z after single rising oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of this compound Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel this compound analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlled delivery of this compound by PEG coated PLGA nanoparticles inhibits chitin synthase to prevent growth of Aspergillus flavus and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Synergistic effect of this compound Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Echinocandins in Combination with this compound Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Sensitivity of fungi to this compound Z - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nikkomycin Z Dosage for Systemic Fungal Infections in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nikkomycin Z in murine models of systemic fungal infections.
Troubleshooting Guides
This section addresses common problems encountered during in vivo experiments with this compound Z.
| Problem | Potential Cause | Recommended Solution |
| High variability in fungal burden (CFU counts) between mice in the same treatment group. | Inconsistent drug administration (e.g., improper gavage technique). Variation in the initial fungal inoculum. Individual mouse physiological differences. | Ensure all personnel are thoroughly trained in consistent oral gavage or other administration routes. Standardize the inoculum preparation and administration to minimize variability.[1] Increase the number of mice per group to improve statistical power. |
| Lower than expected efficacy despite using a previously reported effective dose. | The fungal strain used may have higher intrinsic resistance (higher MIC).[2][3] The timing of treatment initiation is too late in the infection progression.[4][5] Suboptimal dosing frequency for the mouse model. This compound Z has a short half-life.[6][7][8][9] | Determine the in vitro susceptibility (MIC) of your specific fungal isolate to this compound Z.[2][10] Initiate treatment earlier post-infection (e.g., 24-48 hours) to target the fungus during active replication.[4][5] Increase dosing frequency to twice daily (BID) or three times daily (TID) to maintain therapeutic drug levels.[9][11] Consider continuous administration in drinking water for certain models.[12][13] |
| Signs of toxicity in mice (e.g., weight loss, lethargy) at doses reported to be safe. | The specific mouse strain being used may be more sensitive. Potential interaction with other experimental variables (e.g., immunosuppressive agents). Error in drug formulation or concentration. | Start with a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific mouse strain. Review all experimental components for potential confounding factors. Double-check all calculations and procedures for preparing the this compound Z solution. |
| This compound Z efficacy is lower against Candida albicans compared to dimorphic fungi. | C. albicans has a lower percentage of chitin in its cell wall compared to fungi like Coccidioides.[2][3][11] The yeast form may be less susceptible than hyphal forms where chitin synthesis is more critical.[13] | Consider combination therapy with an echinocandin or an azole, as synergy has been reported.[3][11][14][15] Use a model that promotes hyphal growth to potentially increase this compound Z efficacy.[13] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose of this compound Z for a new murine model of systemic fungal infection?
For Coccidioides infections, a dose of 80 mg/kg/day, often divided into two 40 mg/kg doses, has been identified as optimal, nearly eradicating the infection.[4][5] For other systemic mycoses, effective oral doses have ranged from 20 mg/kg BID to 100 mg/kg/day.[11] A dose-finding study is highly recommended to determine the optimal dose for your specific fungal pathogen and mouse model.
2. How should this compound Z be administered to mice?
Oral gavage is the most common and effective route of administration reported in the literature.[6][11][12] Due to its short half-life of 2-3 hours in mice, administration is typically done twice daily (BID) or even three times daily (TID) to maintain effective drug concentrations.[6][7][8][9] For some studies, continuous dosing in drinking water has been used to mimic sustained release.[12][13]
3. What is the mechanism of action of this compound Z?
This compound Z is a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[6][15][16][17] Since mammalian cells lack chitin, this compound Z exhibits selective toxicity against fungi.[6]
4. Is this compound Z effective against all systemic fungal pathogens?
This compound Z shows the most potent activity against dimorphic fungi with high chitin content, such as Coccidioides immitis, Blastomyces dermatitidis, and Histoplasma capsulatum.[7][8][15][17][18] It has moderate activity against Candida albicans and is generally less effective against Aspergillus fumigatus when used as a monotherapy.[2][7][8][18]
5. Can this compound Z be used in combination with other antifungal agents?
Yes, synergistic effects have been observed when this compound Z is combined with other antifungal drugs. For instance, it shows synergy with echinocandins against Candida albicans and with azoles like fluconazole or itraconazole against various fungi.[2][3][11][14][15]
6. What are the expected pharmacokinetic properties of this compound Z in mice?
Following oral administration, this compound Z is absorbed, with inhibitory levels persisting for over two hours.[7][8][18] It has a relatively short half-life, which necessitates frequent dosing.[6][9] Studies have shown that divided doses are more effective than a single daily dose.[11]
Data Presentation
Table 1: Efficacy of this compound Z in Murine Model of Coccidioidomycosis
| Daily Dose (mg/kg) | Dosing Regimen | Treatment Duration | Fungal Burden Reduction (log10 CFU) | Survival Rate (%) | Reference |
| 20 | Divided BID | 7 days | ~2.6 | - | [4] |
| 40 | Divided BID | 7 days | ~3.5 | - | [4] |
| 80 | Divided BID | 7 days | ~4.4 | - | [4][5] |
| 100 | Divided BID | 10 days | ~5.98 | 100 | [11] |
| 160 | Divided BID | 7 days | ~4.4 | - | [4] |
Table 2: Efficacy of this compound Z in Murine Models of Other Systemic Mycoses
| Fungal Pathogen | Daily Dose (mg/kg) | Dosing Regimen | Efficacy Outcome | Reference |
| Blastomyces dermatitidis | 100 (50 mg/kg BID) | Oral | Superior to azoles in reducing fungal burden | [7][8][18] |
| Histoplasma capsulatum | 5-50 (2.5-25 mg/kg BID) | Oral | Significant reduction in liver and spleen CFU | [1][11] |
| Candida albicans | 10 | Subcutaneous, BID | Enhanced survival when combined with an echinocandin | [14] |
Experimental Protocols
Protocol 1: Systemic Fungal Infection Model (General)
-
Inoculum Preparation: Culture the fungal pathogen on appropriate agar at the required temperature. Harvest spores or yeast cells and wash with sterile phosphate-buffered saline (PBS). Adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer.
-
Infection: Immunocompetent or immunosuppressed mice (strain as required, e.g., C57BL/6 or BALB/c) are infected via intravenous (tail vein) or intranasal administration of the fungal suspension.[4][12][14]
-
Treatment Initiation: Begin this compound Z treatment at a predetermined time post-infection (e.g., 24 or 48 hours).[4][5][7][8][18]
-
Drug Administration: Administer this compound Z, dissolved in sterile water, via oral gavage at the desired dose and frequency (e.g., 40 mg/kg, BID).
-
Monitoring: Monitor mice daily for clinical signs of infection, including weight loss, ruffled fur, and lethargy.
-
Endpoint Analysis: At the end of the study, euthanize mice. Aseptically harvest target organs (e.g., lungs, spleen, kidneys). Homogenize tissues in sterile PBS and perform serial dilutions for quantitative culture on appropriate agar to determine the fungal burden (CFU/gram of tissue).
Protocol 2: Preparation and Administration of this compound Z
-
Reconstitution: Weigh the required amount of this compound Z powder. Reconstitute in sterile water or PBS to the desired stock concentration. Ensure complete dissolution.
-
Dosage Calculation: Calculate the volume of this compound Z solution to be administered to each mouse based on its body weight and the target dose.
-
Oral Gavage: Using a proper-sized, ball-tipped gavage needle, carefully administer the calculated volume of this compound Z solution directly into the stomach of the mouse. Ensure proper technique to avoid esophageal or tracheal injury.
Visualizations
Caption: Mechanism of action of this compound Z.
Caption: General experimental workflow for in vivo studies.
References
- 1. Efficacy of this compound Z in the Treatment of Murine Histoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling this compound Z Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling this compound Z dosing and pharmacology in murine pulmonary coccidioidomycosis preparatory to phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of nikkomycins X and Z in murine models of coccidioidomycosis, histoplasmosis, and blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of nikkomycins X and Z in murine models of coccidioidomycosis, histoplasmosis, and blastomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymycovirus Infection Sensitizes Aspergillus fumigatus for Antifungal Effects of this compound Z - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Z—Ready to Meet the Promise? | MDPI [mdpi.com]
- 12. This compound Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. Effects of Echinocandins in Combination with this compound Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by this compound Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. incacare.live [incacare.live]
- 18. journals.asm.org [journals.asm.org]
troubleshooting inconsistent results in Nikkomycin susceptibility testing
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting advice for in vitro Nikkomycin susceptibility testing. Given that this compound Z is an investigational agent, standardized clinical breakpoints and quality control (QC) ranges are not yet established by bodies like CLSI or EUCAST. Therefore, careful adherence to standardized laboratory protocols and an understanding of the agent's unique properties are critical for generating reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound Z and what is its mechanism of action?
This compound Z is a nucleoside-peptide antibiotic that acts as a competitive inhibitor of chitin synthase, an enzyme essential for building the fungal cell wall.[1][2] By blocking chitin synthesis, this compound Z compromises the structural integrity of the cell wall, which can lead to osmotic instability and cell lysis.[3] This mechanism makes it a point of interest for antifungal research, particularly against pathogens where the cell wall is a critical therapeutic target.
Q2: How does this compound Z enter the fungal cell?
This compound Z's uptake into the fungal cell is mediated by a dipeptide permease transport system.[3] This is a critical factor to consider, as components in the testing medium can interfere with this uptake.
Q3: Are there established CLSI/EUCAST MIC breakpoints for this compound Z?
No, as an investigational agent, official clinical breakpoints have not been defined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers must rely on MIC distributions reported in scientific literature and establish internal criteria for susceptibility based on their specific fungal isolates and research goals.
Q4: Which fungal species are generally susceptible or resistant to this compound Z?
Susceptibility to this compound Z is species-dependent.
-
Reported Susceptibility: Activity has been reported against species like Coccidioides immitis, Blastomyces dermatitidis, and some isolates of Candida albicans and Candida parapsilosis.[1][3]
-
Reported Resistance: Many other species, including Candida krusei, Candida tropicalis, and Aspergillus species, often show high MICs, indicating resistance.[3]
Troubleshooting Inconsistent MIC Results
Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values are common challenges in susceptibility testing. The following guide addresses specific problems you may encounter.
Q5: My MIC values for the same isolate are highly variable between experiments. What are the most likely causes?
Variability in MIC results for this compound Z can often be traced to three critical parameters: the testing medium, the inoculum preparation, and the endpoint reading.
-
Medium Composition: The activity of this compound Z can be antagonized by peptides in the growth medium, which compete with the drug for uptake into the fungal cell.[3] Using a well-defined, standardized medium like RPMI 1640 is crucial. Avoid undefined, peptide-rich media like nutrient broth or peptone water.
-
Medium pH: this compound Z is more stable under slightly acidic conditions.[3] Standard protocols for this compound often adjust the RPMI 1640 medium to a pH of 6.0.[3] Failure to control the pH can lead to degradation of the compound and artificially high MIC values.
-
Inoculum Size: A strong inoculum effect has been observed with this compound Z, where higher concentrations of fungal cells can lead to diminished efficacy and higher MICs. Precise standardization of the inoculum is mandatory for reproducibility.
-
Endpoint Reading: Subjectivity in visually determining the MIC can lead to inter-operator variability. This is especially true if "trailing" is present (see Q6).
Q6: I am observing "trailing growth" (reduced growth in wells with high drug concentrations), making the MIC endpoint difficult to read. How should I interpret this?
Trailing growth is a phenomenon where a small population of cells shows reduced but persistent growth across a wide range of antifungal concentrations. This can make it difficult to determine the true MIC, which is the lowest concentration that causes a significant reduction in growth.
-
Standardized Reading Time: For many fungi, CLSI guidelines recommend reading endpoints at 24 hours for yeasts. While a 48-hour reading is sometimes performed, trailing can become more pronounced over time. If trailing is an issue, a 24-hour reading may be more appropriate and reproducible.
-
Define a Clear Endpoint: The standard endpoint for yeasts with agents like this compound Z (which act similarly to azoles in producing fungistatic effects) is typically a ≥50% reduction in growth (turbidity) compared to the drug-free growth control well. It is crucial to define this endpoint before starting and apply it consistently. Avoid reading the MIC as 100% inhibition if trailing is present.
-
Spectrophotometric Reading: To reduce subjectivity, use a microplate reader to measure optical density (OD) at a wavelength like 530 nm. The MIC can then be defined as the lowest drug concentration that reduces the OD by ≥50% compared to the growth control.
Q7: My MICs are consistently higher than what is reported in the literature for my test species. What should I check?
If your MICs are consistently elevated, review the following factors:
-
Drug Stock and Storage: Ensure your this compound Z stock solution is correctly prepared, stored at the recommended temperature (e.g., -70°C), and has not undergone multiple freeze-thaw cycles.
-
Medium pH: Verify that the pH of your RPMI 1640 medium is adjusted to 6.0 before use.[3]
-
Inoculum Standardization: Double-check your cell counting (hemacytometer) or spectrophotometric standardization method to ensure you are using the correct final inoculum concentration (see protocol below).
-
Peptide Contamination: Confirm that your medium or supplements do not contain high levels of peptides that could compete with this compound Z uptake.
Q8: I am not seeing any inhibition of growth, even at high this compound Z concentrations. Why?
This could be due to several reasons:
-
Intrinsic Resistance: The fungal species you are testing (e.g., Candida krusei) may be intrinsically resistant to this compound Z.[3]
-
Drug Inactivity: Your stock of this compound Z may have degraded due to improper storage or handling.
-
Incorrect Protocol: A major deviation from the standardized protocol, such as using a very high inoculum or a peptide-rich medium, could completely mask the drug's activity.
Data Presentation
The following table summarizes reported MIC ranges for this compound Z against several Candida species from published literature.
Important Note: These values are for informational purposes only and are not official CLSI/EUCAST quality control ranges. Due to the investigational nature of this compound Z, validated multi-laboratory QC ranges for standard ATCC strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) have not been established. It is recommended that each laboratory establish its own internal quality control using a well-characterized reference strain to monitor assay performance over time.
| Fungal Species | MIC Range (µg/mL) | Endpoint | Reference |
| Candida albicans | ≤0.5 – 32 | MIC₈₀ | [3] |
| Candida parapsilosis | 1 – 4 | MIC₈₀ | [3] |
| Candida krusei | >64 | MIC₈₀ | [3] |
| Candida tropicalis | >64 | MIC₈₀ | [3] |
| Candida glabrata | >64 | MIC₈₀ | [3] |
MIC₈₀: The minimum concentration of the drug that inhibits 80% of fungal growth.
Experimental Protocols
Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27)
This protocol describes a standardized method for determining the MIC of this compound Z against yeast species like Candida.
1. Materials:
-
This compound Z powder
-
Sterile distilled water or appropriate solvent for stock solution
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate)
-
0.165 M MOPS buffer
-
1 M Hydrochloric Acid (HCl)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer and cuvettes
-
Hemacytometer (optional)
-
Yeast isolate grown on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C
2. Preparation of Media:
-
Prepare RPMI-MOPS medium according to the manufacturer's instructions.
-
Crucially, adjust the pH of the medium to 6.0 using 1 M HCl. [3] This is essential for this compound Z stability.
-
Sterilize by filtration (0.22 µm filter).
3. Preparation of this compound Z Stock and Dilutions:
-
Prepare a stock solution of this compound Z in sterile distilled water at a concentration of 1280 µg/mL (or other suitable high concentration).
-
Create a series of 2-fold serial dilutions of this compound Z in RPMI-MOPS medium in a separate "mother" plate or tubes to achieve concentrations that are double the final desired concentrations (e.g., 128 µg/mL down to 1 µg/mL).
4. Inoculum Preparation:
-
Harvest several colonies (2-3) of the yeast from the 24-hour SDA plate.
-
Suspend the colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08–0.10 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI-MOPS medium (e.g., 10 µL of suspension into 10 mL of medium). This is the final inoculum suspension, which will have a concentration of 1-5 x 10³ CFU/mL.
5. Plate Inoculation:
-
Dispense 100 µL of the appropriate this compound Z dilutions (from step 3) into the wells of the 96-well microtiter plate.
-
Dispense 100 µL of the final inoculum suspension (from step 4) into each well containing the drug. This brings the final volume to 200 µL and halves the drug concentration to the final desired range (e.g., 64 µg/mL down to 0.5 µg/mL). The final inoculum concentration in each well will be 0.5-2.5 x 10³ CFU/mL.[3]
-
Controls:
-
Growth Control: 100 µL of drug-free medium + 100 µL of final inoculum.
-
Sterility Control: 200 µL of drug-free medium only.
-
6. Incubation:
-
Cover the plates and incubate at 35°C for 24-48 hours in a non-CO₂ incubator.
7. Reading the MIC:
-
Visual Reading: Using a reading mirror, find the lowest concentration of this compound Z that causes a prominent decrease in turbidity (≥50% reduction) compared to the growth control.
-
Spectrophotometric Reading: Read the absorbance of the plate at 530 nm. After subtracting the OD of the sterility control from all wells, calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the lowest concentration that shows ≥50% growth inhibition.
Mandatory Visualizations
Mechanism of Action
Caption: Simplified pathway of this compound Z's mechanism of action.
Experimental Workflow
Caption: Standard workflow for this compound Z broth microdilution assay.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting this compound Z MIC results.
References
Technical Support Center: Addressing the Short Half-Life of Nikkomycin Z in Pharmacokinetic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the pharmacokinetic properties of Nikkomycin Z, with a specific focus on strategies to address its inherent short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound Z in preclinical and clinical studies?
A1: In human pharmacokinetic studies, this compound Z has a consistently reported terminal elimination half-life of approximately 2 to 2.5 hours.[1][2][3] This short half-life necessitates frequent dosing to maintain therapeutic concentrations, which can be a significant challenge in clinical development.[1][2]
Q2: Why is the short half-life of this compound Z a concern for its therapeutic development?
A2: A short half-life can lead to several challenges in drug development and clinical use:
-
Frequent Dosing Regimens: To maintain drug concentrations above the minimum effective concentration (MEC), frequent administration (e.g., every 8 or 12 hours) is required.[1][2] This can lead to poor patient compliance.
-
Fluctuations in Plasma Concentrations: Frequent dosing can cause peaks and troughs in drug plasma levels, potentially leading to periods of sub-therapeutic exposure or increased risk of concentration-dependent side effects.
-
Reduced Efficacy: For a drug like this compound Z, which inhibits a crucial fungal enzyme, sustained exposure is likely necessary for optimal antifungal activity. A murine model simulating sustained-release dosing suggested potential benefits for efficacy.[1][3][4]
Q3: What are the potential strategies to overcome the short half-life of this compound Z?
A3: Several formulation strategies can be explored to develop a sustained-release delivery system for this compound Z. These approaches aim to protect the drug from rapid elimination and control its release over an extended period. Potential strategies include:
-
Nanoformulations: Encapsulating this compound Z into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation and provide controlled release.
-
Liposomal Encapsulation: Liposomes can encapsulate hydrophilic drugs like this compound Z, altering their pharmacokinetic profile and potentially prolonging circulation time.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to this compound Z could increase its hydrodynamic size, reducing renal clearance and extending its half-life.
-
Microencapsulation: Similar to nanoformulations but on a larger scale, microparticles can be designed for sustained oral or parenteral delivery.
Q4: Has the development of a sustained-release formulation of this compound Z been explored?
A4: The literature suggests a strong interest in developing extended-release formulations for this compound Z.[1][3][4] One study has reported the successful formulation of this compound Z-loaded PEG-coated PLGA nanoparticles, although the primary focus was on antifungal efficacy rather than detailed pharmacokinetic profiling to demonstrate half-life extension. Further research and publication of in vivo pharmacokinetic data for such formulations are anticipated.
Troubleshooting Guides
This section provides practical advice for common issues encountered during the development and characterization of sustained-release this compound Z formulations.
Problem 1: Low encapsulation efficiency of this compound Z in PLGA nanoparticles.
| Possible Cause | Troubleshooting Step |
| Poor affinity of this compound Z for the PLGA matrix. | This compound Z is hydrophilic. Consider using a double emulsion (w/o/w) solvent evaporation method for encapsulation. |
| Drug leakage during the formulation process. | Optimize the formulation parameters. Decrease the sonication/homogenization time or energy to minimize drug partitioning into the external aqueous phase. Ensure the polymer precipitates quickly by using a sufficient volume of the anti-solvent (water). |
| Inappropriate PLGA polymer characteristics. | Experiment with different PLGA copolymers (varying lactide:glycolide ratio) and molecular weights. A higher molecular weight or a more hydrophobic polymer may improve encapsulation. |
Problem 2: Rapid initial burst release of this compound Z from nanoparticles.
| Possible Cause | Troubleshooting Step |
| Surface-adsorbed drug. | Wash the prepared nanoparticles thoroughly by repeated centrifugation and resuspension in deionized water to remove any unencapsulated or loosely bound drug. |
| High drug loading close to the nanoparticle surface. | Optimize the drug-to-polymer ratio. A lower drug loading might result in a more homogenous distribution within the polymer matrix. |
| Porous nanoparticle structure. | Adjust the solvent evaporation rate. A slower evaporation rate can lead to denser nanoparticles with a less porous structure. |
Problem 3: Inconsistent pharmacokinetic data in animal models.
| Possible Cause | Troubleshooting Step |
| Variable formulation characteristics. | Ensure that each batch of the this compound Z formulation used in the study has consistent particle size, drug loading, and in vitro release profile. |
| Issues with the route of administration. | For oral administration, ensure consistent dosing volume and technique. For intravenous administration, check for any signs of aggregation or precipitation of the formulation in the dosing vehicle. |
| Biological variability in the animal model. | Use a sufficient number of animals per group to account for inter-individual variations. Ensure the health and uniformity of the animals used in the study. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound Z in Humans
This table summarizes the key pharmacokinetic parameters of unformulated this compound Z administered orally to healthy subjects, as reported in the literature.
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| 250 mg | 2.21 | 2 | 11.3 | 2.1 - 2.5 | [1] |
| 500 mg | - | - | - | 2.1 - 2.5 | [1] |
| 1000 mg | - | - | - | 2.1 - 2.5 | [1] |
| 1500 mg | - | - | - | 2.1 - 2.5 | [1] |
| 2000 mg | - | - | - | 2.1 - 2.5 | [1] |
Note: Cmax, Tmax, and AUC values are dose-dependent, while the half-life remains relatively independent of the dose.
Experimental Protocols
Protocol 1: Preparation of this compound Z-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation Method
This protocol provides a general procedure for the encapsulation of the hydrophilic drug this compound Z into PLGA nanoparticles. Optimization of specific parameters will be required.
Materials:
-
This compound Z
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, 75:25)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Preparation of the internal aqueous phase (w1): Dissolve a known amount of this compound Z in a small volume of deionized water.
-
Preparation of the organic phase (o): Dissolve a specific amount of PLGA in the organic solvent.
-
Formation of the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or a probe sonicator. This step should be performed on ice to minimize drug degradation and solvent evaporation.
-
Formation of the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing the surfactant (e.g., PVA). Homogenize or sonicate again to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle recovery and washing: Collect the nanoparticles by ultracentrifugation. Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form of the this compound Z-loaded nanoparticles.
Protocol 2: In Vivo Pharmacokinetic Study of Formulated this compound Z in a Rodent Model
Animals:
-
Male Sprague-Dawley rats or BALB/c mice.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Dosing:
-
Oral Administration: Administer the this compound Z formulation (resuspended in a suitable vehicle) or a solution of unformulated this compound Z (as a control) via oral gavage.
-
Intravenous Administration: Administer the formulation or solution via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound Z in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: Workflow for the development and pharmacokinetic evaluation of this compound Z nanoparticles.
Caption: Addressing the challenges of this compound Z's short half-life through formulation strategies.
References
managing poor solubility of Nikkomycin in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Nikkomycin Z. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide: Managing Poor Solubility of this compound Z
Researchers may encounter difficulties in dissolving this compound Z, particularly at higher concentrations. This guide provides a systematic approach to troubleshooting common solubility issues.
Problem: this compound Z powder is not dissolving in water.
Possible Causes & Solutions:
-
Concentration Limit Exceeded: this compound Z has a variable reported aqueous solubility. While some sources indicate solubility up to 100 mg/mL with sonication, others report lower limits of 5-20 mg/mL in water.[1][2] It is possible you are exceeding the solubility limit under your specific experimental conditions.
-
Solution: Start by attempting to dissolve a smaller amount of this compound Z to determine its solubility in your specific aqueous medium.
-
-
pH of the Solution: The stability and, potentially, the solubility of this compound Z are highly dependent on the pH of the aqueous solution. This compound Z is more stable in acidic conditions (around pH 6) and is unstable in basic solutions, with degradation observed to be highest at pH 7.5.[3][4]
-
Solution: Adjust the pH of your water or buffer to be slightly acidic (e.g., pH 6.0) before adding the this compound Z powder. This can be achieved using dilute HCl.
-
-
Dissolution Method: For higher concentrations, mechanical assistance may be necessary to facilitate dissolution.
-
Solution: Use vortexing or sonication to aid in the dissolution process. For concentrations as high as 100 mg/mL, ultrasonic treatment is recommended.[2]
-
Problem: Precipitate forms after initially dissolving this compound Z.
Possible Causes & Solutions:
-
Solution Instability: As mentioned, this compound Z is unstable at neutral to alkaline pH. If your aqueous solution is not buffered or is at a pH greater than 7, the compound may be degrading, leading to precipitation.[3]
-
Solution: Prepare stock solutions in a slightly acidic buffer (e.g., pH 6.0) and store them appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
-
Temperature Effects: While specific data is limited, temperature can influence the solubility of many compounds. Dissolving at a higher temperature and then cooling to room temperature can sometimes lead to precipitation if the solution becomes supersaturated.
-
Solution: Prepare the solution at the temperature at which it will be used. Avoid significant temperature fluctuations.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound Z?
The reported aqueous solubility of this compound Z varies. Different sources indicate solubility values ranging from 5 mg/mL to as high as 100 mg/mL in water.[1][2] Achieving higher concentrations often requires mechanical assistance, such as sonication.
Q2: What is the optimal pH for dissolving and storing this compound Z in an aqueous solution?
This compound Z is most stable in slightly acidic conditions. For experimental purposes, a pH of 6.0 is often recommended.[4] The compound is unstable in basic solutions and shows maximal degradation at pH 7.5.[3] Therefore, it is crucial to control the pH of your solutions to prevent degradation.
Q3: Can I use buffers like PBS or TRIS to dissolve this compound Z?
While there is no specific data found on the solubility of this compound Z in PBS or TRIS buffers, it is important to consider the pH of the final solution. Since this compound Z is most stable at a slightly acidic pH, a buffer system that maintains a pH of around 6.0 would be preferable. Standard PBS is typically at pH 7.4, where this compound Z is known to be less stable.[3] If using PBS, adjusting the pH to a more acidic value is recommended.
Q4: Are there any recommended co-solvents to improve the solubility of this compound Z?
For in vivo studies, a formulation containing DMSO, PEG300, Tween 80, and a saline or PBS solution has been used.[5] This suggests that a co-solvent system can be effective for delivering this compound Z, especially in non-aqueous or mixed-solvent applications.
Q5: How should I prepare a high-concentration stock solution of this compound Z?
To prepare a high-concentration stock solution (e.g., 100 mg/mL), the use of ultrasonic treatment is advised.[2] It is also recommended to use sterile distilled water and to adjust the pH to around 6.0 to enhance stability.
Data Summary
Table 1: Reported Aqueous Solubility of this compound Z
| Solubility (mg/mL) | Solvent | Conditions Noted | Reference |
| 5 | H₂O | - | [1] |
| 20 | H₂O | Clear, colorless to light yellow solution | [1] |
| 100 | H₂O | Requires ultrasonic treatment | [2] |
Table 2: pH-Dependent Degradation of this compound Z
| pH | Stability | Degradation Rate | Reference |
| Acidic (e.g., 6.0) | More Stable | Lower | [4] |
| 7.5 | Unstable | Maximal | [3] |
| Basic | Highly Unstable | High | [3] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Z Stock Solution (e.g., 10 mg/mL)
Materials:
-
This compound Z powder
-
Sterile distilled water
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Methodology:
-
Accurately weigh the desired amount of this compound Z powder.
-
Add a portion of the sterile distilled water to the powder.
-
Adjust the pH of the suspension to approximately 6.0 using 0.1 M HCl.
-
Vortex the solution until the this compound Z is completely dissolved.
-
Add the remaining sterile distilled water to reach the final desired concentration.
-
Verify the final pH and adjust if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use.
Protocol 2: Preparation of a High-Concentration this compound Z Stock Solution (e.g., 100 mg/mL) using Sonication
Materials:
-
This compound Z powder
-
Sterile distilled water
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile, sonication-compatible tubes
-
Ultrasonic water bath or probe sonicator
-
Sterile 0.22 µm syringe filter
Methodology:
-
Accurately weigh the this compound Z powder and place it in a sterile, sonication-compatible tube.
-
Add a small volume of sterile distilled water and adjust the pH to ~6.0.
-
Place the tube in an ultrasonic water bath.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the solution. Check for dissolution between bursts.
-
Once the powder is fully dissolved, add sterile distilled water to the final volume.
-
Confirm the pH and filter-sterilize the solution.
-
Aliquot and store at -20°C or -80°C.
Visual Guides
References
- 1. This compound Z from Streptomyces tendae ≥90% (HPLC) | 59456-70-1 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics of this compound Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Z | Antifungal | Antibiotic | TargetMol [targetmol.com]
identifying and minimizing degradation products of Nikkomycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation products of Nikkomycin. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound Z and what is its mechanism of action?
A1: this compound Z is a nucleoside-peptide antibiotic that acts as a potent and competitive inhibitor of chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2][3] Because mammals lack chitin, this compound Z is a highly selective antifungal agent with the promise of low host toxicity.[3] It is produced by the microorganism Streptomyces tendae.[2]
Q2: What are the recommended storage conditions for this compound Z?
A2: Proper storage is critical to maintain the stability and efficacy of this compound Z. The following conditions are recommended:
Q3: How stable is this compound Z in aqueous solutions?
A3: this compound Z is a zwitterionic compound with marginal stability in neutral aqueous solutions and high instability in basic solutions.[6] Its degradation follows apparent first-order kinetics.[7] The compound is most stable under acidic conditions; for this reason, experimental media are often buffered to a pH of 6.0.[8] To prevent decomposition in collected analytical fractions, it is recommended to acidify them with one molar equivalent of HCl.[6]
Q4: Which factors are known to accelerate the degradation of this compound Z?
A4: The primary factors accelerating this compound Z degradation are pH, temperature, and the presence of certain enzymes.
-
pH: The degradation rate is highly pH-dependent. At 37°C, the rate increases as the pH rises from 4.0 to 7.5.[7] The maximal degradation rate occurs at pH 7.5, where the half-life is approximately 8.6 hours.[7] As the pH increases from 7.5 to 10.2, the degradation rate decreases.[7]
-
Temperature: While specific temperature stability data is limited, standard protocols for handling similar biomolecules suggest that keeping solutions on ice and minimizing time at room temperature is best practice. Lyophilization for long-term storage involves freezing and drying under vacuum.[6]
-
Enzymes: Esterases found in the plasma of certain species can significantly accelerate degradation. For instance, the degradation rates in rat, mouse, and rabbit plasma are substantially higher than in buffer or dog plasma, an effect that can be mitigated by adding an esterase inhibitor like sodium fluoride (NaF).[7]
Troubleshooting Guide
Q: My this compound Z solution appears to be losing antifungal activity. What are the potential causes and how can I troubleshoot this?
A: Loss of activity is a common issue directly related to the degradation of the compound. The primary causes are improper storage, suboptimal pH of the solution, or enzymatic degradation.
-
Step 1: Verify Storage Conditions. Ensure that stock solutions and the solid compound are stored at the correct temperatures (-80°C for solutions, -20°C for powder) as specified in the FAQs.[4][5]
-
Step 2: Check Solution pH. The pH of your experimental medium is critical. This compound Z is most unstable at a neutral pH of 7.5.[7] If your experiment allows, consider buffering the medium to a more acidic pH of 6.0 to enhance stability.[8]
-
Step 3: Analyze for Degradation Products. Use High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks, which are likely hydrolysis products.[6] A reduction in the area of the parent this compound Z peak corresponding with an increase in new peaks is a strong indicator of degradation.
-
Step 4: Mitigate Enzymatic Degradation (for in vitro/in vivo plasma studies). If working with plasma from species like rats or mice, be aware of rapid enzymatic degradation by esterases.[7] Consider adding an esterase inhibitor to the plasma, if compatible with your experimental design, to improve the stability of this compound Z.[7]
Q: I am observing unexpected peaks during HPLC analysis of my this compound Z sample. Could these be degradation products?
A: Yes, the appearance of new, smaller peaks, particularly at earlier retention times, is a common sign of this compound Z hydrolysis.[6] To confirm, you can intentionally degrade a small aliquot of your sample (e.g., by adjusting the pH to 7.5 and incubating at 37°C for several hours) and run an HPLC analysis. If the unexpected peaks in your experimental sample match those in the intentionally degraded sample, this confirms they are degradation products.
Quantitative Data Summary
The stability of this compound Z is significantly influenced by the experimental environment. The tables below summarize the degradation kinetics under various conditions.
Table 1: Effect of pH on this compound Z Degradation Rate in Aqueous Solution at 37°C
| pH | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (hours) |
| 4.0 | Rate increases from pH 4.0 to 7.5 | > 8.6 |
| 7.5 | 8.08 x 10⁻² | 8.6 (Maximal Degradation) |
| 10.2 | Rate decreases from pH 7.5 to 10.2 | > 8.6 |
| >10.2 | Rate is constant | - |
| Data derived from a study on the kinetics of this compound Z degradation.[7] |
Table 2: Degradation Rate of this compound Z in Plasma from Different Species at 37°C
| Species | Apparent First-Order Rate Constant (k_obs) | Notes |
| Dog | 6.14 x 10⁻² h⁻¹ | Rate is nearly the same as in pH 7.5 buffer.[7] |
| Rabbit | 5.10 x 10⁻¹ h⁻¹ | Rate is significantly faster than in buffer.[7] |
| Mouse | 3.64 x 10⁻² min⁻¹ | Rate is significantly faster than in buffer, likely due to esterases.[7] |
| Rat | 1.74 x 10⁻¹ min⁻¹ | Rate is significantly faster than in buffer, likely due to esterases.[7] |
| Data derived from a study on the kinetics of this compound Z degradation.[7] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Z Stock Solutions
-
Safety First: When handling solid this compound Z, wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Weigh the powder in a chemical fume hood or ventilated enclosure to minimize inhalation.[9]
-
Reconstitution: Reconstitute the this compound Z powder in a suitable solvent, such as sterile water or DMSO.[5] To prepare a 100 mg/mL stock solution in water, ultrasonic agitation may be required.[5]
-
Sterilization: For cell-based assays, sterilize the solution by passing it through a 0.22 µm filter.[5]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.
-
Storage: Store the aliquots at -80°C for long-term use (up to one year).[4] For short-term storage, -20°C for up to one month is acceptable.[5]
Protocol 2: HPLC Analysis of this compound Z and its Degradation Products
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a reverse-phase C18 column (e.g., Agilent ZORBAX SB C-18, 5 µm, 4.6 × 250 mm).[10]
-
Mobile Phase: Prepare the mobile phase and gradient elution process as described in relevant literature for this compound analysis.
-
Sample Preparation: Centrifuge culture broths or other sample matrices to pellet solids. Filter the supernatant through a 0.22 µm membrane filter before injection.[10]
-
Detection: Monitor the elution profile using a photodiode array detector at wavelengths of 260 nm and 290 nm to detect this compound Z and its analogues.[10]
-
Analysis: Quantify this compound Z by measuring the area under the curve of its characteristic peak. The appearance and growth of new peaks, typically with shorter retention times, indicate the presence of hydrolysis products.[6]
Visual Workflow and Logic Diagrams
Caption: Workflow for preparing and handling this compound Z to minimize degradation.
Caption: Troubleshooting logic for investigating loss of this compound Z activity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound Z | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A practical and scalable manufacturing process for an anti-fungal agent, this compound Z - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of this compound Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel this compound analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nikkomycin Production in Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the production and yield of Nikkomycin from Streptomyces.
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation and provides actionable solutions based on published research.
Problem 1: Low Overall this compound Yield
Possible Cause & Solution
-
Suboptimal Fermentation Medium: The composition of the culture medium is critical for high this compound yields.
-
Recommendation: Optimize the concentrations of carbon and nitrogen sources. A patented fermentation medium for Streptomyces ansochromogenes with high yields includes corn starch, soybean cake powder, and yeast powder.[1] Another study with Streptomyces tendae showed that adjusting the phosphate concentration in the feed broth can enhance this compound productivity.[2] For S. ansochromogenes, a suitable production medium (SP medium) consists of mannitol, soluble starch, yeast extract, and soy peptone.[3]
-
-
Inefficient Precursor Supply: The biosynthesis of the nucleoside moiety of this compound can be a limiting factor.
-
Suboptimal Culture Conditions: Physical parameters such as pH, temperature, and dissolved oxygen play a crucial role in Streptomyces fermentation.
-
Recommendation: Maintain optimal culture conditions. For one Streptomyces species, the optimal pH for antimicrobial production was found to be 8.0 and the optimal temperature was 39°C.[6] For S. ansochromogenes, cultures are typically incubated at 28°C.[3][7] Adequate aeration is also critical, as oxygen limitation can restrict this compound yield.[8]
-
-
Regulatory Gene Expression: The expression of pathway-specific and global regulatory genes is essential for activating the this compound biosynthetic gene cluster.
-
Recommendation: Consider genetic engineering approaches to overexpress positive regulators. Overexpression of the transcriptional activator sanG has been shown to increase this compound production.[9]
-
Problem 2: Undesirable Product Profile (High this compound X to this compound Z Ratio)
Possible Cause & Solution
-
Active this compound X Biosynthetic Pathway: Streptomyces ansochromogenes naturally produces both this compound X and Z, which are structurally similar and difficult to separate.[4][5]
-
Recommendation: Block the biosynthetic pathway of this compound X through genetic manipulation. Disrupting the sanO or sanQ genes, which are involved in the formation of the imidazolone moiety of this compound X, can abolish its production and lead to the selective production of this compound Z.[4]
-
Problem 3: Inconsistent Batch-to-Batch Fermentation Results
Possible Cause & Solution
-
Variable Inoculum Quality: The quality and age of the seed culture can significantly impact fermentation performance.
-
Recommendation: Standardize the seed culture preparation. Use a consistent spore suspension to inoculate a defined seed medium (e.g., YEME liquid medium) and incubate for a fixed period (e.g., 48 hours) before transferring to the production medium.[3]
-
-
Mycelial Morphology: In submerged cultures, Streptomyces can grow as dispersed mycelia or as pellets, which affects viscosity and oxygen transfer.[8]
-
Recommendation: Control mycelial morphology. Pellet formation can reduce viscosity and protect cells from shear stress. The specific productivity of S. tendae pellets has been shown to increase with size up to a certain diameter.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory genes I should target for genetic engineering to improve this compound yield?
A1: Several key regulatory genes control this compound biosynthesis in Streptomyces ansochromogenes:
-
sanG : A pathway-specific transcriptional activator. Overexpression of sanG leads to increased this compound production.[9]
-
wblA : A global regulatory gene. Its disruption abolishes this compound production, indicating it is a positive regulator.[7]
-
Butenolide Signaling System (sab genes, SabR1, CprC, adpA) : This is a complex signaling cascade. Disruption of sabA (a butenolide biosynthesis gene) stops this compound production. The butenolide signals relieve the repression of the cprC gene by the receptor SabR1. CprC then activates adpA, which in turn activates sanG to promote this compound biosynthesis.[10][11]
Q2: How can I selectively produce this compound Z?
A2: Selective production of this compound Z, a clinically promising antifungal agent, can be achieved by genetically engineering the producing strain, Streptomyces ansochromogenes. The key is to block the biosynthetic pathway of the major byproduct, this compound X. This can be accomplished by disrupting the genes responsible for the biosynthesis of the imidazolone moiety of this compound X, such as sanO or sanQ.[4] This strategy, combined with feeding precursors like uracil, can lead to a significant increase in the selective production of this compound Z.[4][5]
Q3: What are the optimal fermentation conditions for this compound production?
A3: Optimal fermentation conditions can vary between different Streptomyces species and strains. However, some general guidelines are:
-
Temperature: Around 28-30°C is commonly used for S. ansochromogenes and S. tendae.[3][12]
-
pH: A starting pH of around 6.0-7.0 is typical for the production medium.[3]
-
Aeration: Good aeration is crucial to avoid oxygen limitation, which can negatively impact yield.[8]
-
Culture Morphology: In submerged fermentation, pellet formation can be beneficial for reducing viscosity and improving oxygen transfer.[8]
Data Presentation
Table 1: Effect of Uracil Feeding on this compound Z Production in S. ansochromogenes sanPDM Mutant
| Uracil Concentration (g/L) | This compound Z Yield (mg/L) | Fold Increase vs. Parent Strain | Reference |
| 0 | 300 | - | [5] |
| 2 | 800 | ~2.6 | [5] |
Table 2: Comparison of this compound Z Production in Different S. tendae Strains
| Strain | This compound Z Yield (g/L) | Key Characteristics | Reference |
| Wild Type ATCC 31160 | 0.13 | Produces both this compound Z and X | [13] |
| ΔNikQ 25-2 | 0.11 | This compound X production abolished | [13] |
| ΔNikQ 25-2 UMN01E7 | 1.6 | 5-fluorouracil resistant mutant | [13] |
| ΔNikQ 25-2 UMN033G2 | 1.6 | Streptomycin resistant mutant, higher purity | [13] |
| Final Optimized Process | 2.3 | Further process optimization | [13] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces ansochromogenes for this compound Production
This protocol is adapted from methodologies described for this compound production.[3][7]
-
Seed Culture Preparation:
-
Inoculate a spore suspension of S. ansochromogenes into 100 mL of YEME liquid medium (Yeast Extract-Malt Extract).
-
Incubate at 28°C on a rotary shaker (220 rpm) for 48 hours.
-
-
Production Culture:
-
Transfer 1 mL of the seed culture into 100 mL of SP medium (3% mannitol, 1% soluble starch, 0.75% yeast extract, and 0.5% soy peptone, pH 6.0).
-
Incubate at 28°C on a rotary shaker (220 rpm) for 5-8 days.
-
-
Analysis:
-
Harvest the fermentation broth and analyze the this compound content using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Genetic Disruption of sanO in S. ansochromogenes for Selective this compound Z Production
This protocol outlines the general steps for gene disruption via homologous recombination, as implied by studies on selective this compound Z production.[4]
-
Construction of the Disruption Plasmid:
-
Amplify the upstream and downstream flanking regions of the sanO gene from S. ansochromogenes genomic DNA by PCR.
-
Clone the upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector (e.g., a pKC1139 derivative) on either side of an antibiotic resistance cassette (e.g., apramycin resistance).
-
-
Transformation of S. ansochromogenes:
-
Introduce the disruption plasmid into S. ansochromogenes via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
-
Selection of Mutants:
-
Select for exconjugants on a medium containing the appropriate antibiotic (e.g., apramycin).
-
Screen for double-crossover mutants by replica plating to identify clones that are sensitive to the antibiotic marker on the vector backbone.
-
-
Verification of Gene Disruption:
-
Confirm the gene disruption by PCR analysis of the genomic DNA from the putative mutants.
-
-
Phenotypic Analysis:
-
Ferment the confirmed mutant strain and analyze the culture broth by HPLC to confirm the abolishment of this compound X production and the selective production of this compound Z.
-
Visualizations
Caption: Butenolide signaling pathway regulating this compound biosynthesis.
Caption: Workflow for selective this compound Z production.
References
- 1. CN106337073B - Fermentation medium and method for increasing output of this compound - Google Patents [patents.google.com]
- 2. Nutritional control of this compound and juglomycin production by Streptomyces tendae in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel this compound analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively improving this compound Z production by blocking the imidazolone biosynthetic pathway of this compound X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectively improving this compound Z production by blocking the imidazolone biosynthetic pathway of this compound X and uracil feeding in Streptomyces ansochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound production in pellets of Streptomyces tendae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pathway-specific transcriptional regulatory gene for this compound biosynthesis in Streptomyces ansochromogenes that also influences colony development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a butenolide signaling system that regulates this compound biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a butenolide signaling system that regulates this compound biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A practical and scalable manufacturing process for an anti-fungal agent, this compound Z - PMC [pmc.ncbi.nlm.nih.gov]
dealing with peptide competition affecting Nikkomycin uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nikkomycin. The information focuses on challenges related to peptide competition affecting this compound uptake in fungal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound's mechanism of action?
A1: this compound is a competitive inhibitor of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall. By blocking chitin production, this compound compromises the structural integrity of the cell wall, leading to osmotic lysis and cell death, particularly in areas of active growth like hyphal tips.
Q2: How does this compound enter the fungal cell?
A2: this compound is a peptidyl-nucleoside antibiotic and its uptake into fungal cells is primarily mediated by dipeptide permeases, which are a type of peptide transport system. This transport mechanism is an active process, allowing the fungal cell to import small peptides as a source of nutrients.
Q3: Why is the antifungal activity of this compound sometimes reduced in my experiments?
A3: The efficacy of this compound can be significantly diminished by the presence of competing peptides, especially dipeptides, in the experimental medium. These peptides compete with this compound for the same dipeptide transport systems, thereby reducing the intracellular concentration of this compound and its inhibitory effect on chitin synthase.
Q4: What types of peptides are most likely to interfere with this compound uptake?
A4: Studies have shown that dipeptides are potent antagonists of this compound activity. In contrast, oligopeptides (containing three or more amino acids) generally do not compete for the same transport system and therefore have a minimal effect on this compound uptake. This suggests the presence of at least two distinct peptide transport systems in many fungal species.
Q5: Can mutations in peptide transporters lead to this compound resistance?
A5: Yes, a key mechanism of acquired resistance to this compound is a defect in the peptide transport system. Fungal mutants with impaired dipeptide uptake have been shown to be resistant to this compound, while their ability to transport oligopeptides may remain unaffected.
Q6: Is there a way to enhance the activity of this compound?
A6: Yes, this compound Z has demonstrated synergistic or additive effects when combined with other antifungal agents, such as azoles (e.g., fluconazole, itraconazole) and echinocandins. The mechanism for this synergy may involve the disruption of the cell membrane by these agents, which could facilitate the uptake of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Minimum Inhibitory Concentration (MIC) or reduced zone of inhibition for this compound. | Peptide Competition: The growth medium contains peptides (e.g., peptone, yeast extract) that are competing with this compound for uptake. | Use a defined minimal medium with a nitrogen source that is not peptide-based (e.g., ammonium sulfate). If a complex medium is necessary, be aware that the apparent MIC may be higher. |
| Resistant Fungal Strain: The fungal strain may have an intrinsic or acquired resistance mechanism, such as a mutation in the peptide transporter. | Sequence the relevant peptide transporter genes to check for mutations. Test this compound in combination with other antifungals (e.g., azoles) to look for synergistic effects. | |
| Incorrect pH of Medium: The stability and activity of this compound Z can be pH-dependent, with greater stability under slightly acidic conditions. | Adjust the pH of the growth medium to 6.0. | |
| Inconsistent results in peptide competition assays. | Peptide Concentration: The concentration of the competing peptide may be too high or too low to observe a clear effect. | Perform a dose-response experiment with the competing peptide to determine the optimal concentration range for inhibition of this compound activity. |
| Inoculum Size: Variation in the initial fungal inoculum can lead to inconsistent results. | Standardize the fungal inoculum using a spectrophotometer or hemocytometer to ensure a consistent starting cell density. | |
| Incubation Time: Insufficient or excessive incubation time can affect the final readout. | Optimize the incubation time for your specific fungal strain to ensure adequate growth in the control wells without overgrowth. | |
| Difficulty in measuring this compound uptake directly. | Low Specific Activity of Radiolabel: The specific activity of the radiolabeled this compound may be too low for sensitive detection. | Use a high-specific-activity radiolabeled this compound (e.g., [3H]this compound Z) for uptake assays. |
| Non-specific Binding: Radiolabeled this compound may bind non-specifically to the cell surface or filters. | Include a control at 0°C to measure non-specific binding, which should be subtracted from the total uptake at the experimental temperature (e.g., 30°C). |
Data Presentation
Table 1: Inhibitory Activity of this compound Z against Chitin Synthase Isozymes in Candida albicans
| Chitin Synthase Isozyme | IC₅₀ (µM) | Ki (µM) |
| CaChs1 | 15 | - |
| CaChs2 | 0.8 | 1.5 ± 0.5 |
| CaChs3 | 13 | - |
Table 2: Kinetic Parameters for this compound Z Transport in Candida albicans
| Substrate | Transport System Affinity (Ki in µM) | Apparent Maximal Velocity (Vmax in pmol/min/mg dry weight) |
| This compound Z | 2.6 | 62 |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay
This protocol is for determining the inhibitory effect of this compound on chitin synthase activity from fungal cell extracts.
Materials:
-
Fungal cell extract (enzyme preparation)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Cofactor/Activator Solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc)
-
Substrate Solution: 8 mM UDP-GlcNAc (containing a tracer amount of UDP-[¹⁴C]GlcNAc)
-
This compound Z stock solution
-
96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound Z in the reaction buffer.
-
To each well of the WGA-coated 96-well plate, add the following in order: a. 50 µL of a pre-mixed solution containing the reaction buffer and cofactor/activator solution. b. 10 µL of the this compound Z dilution or buffer for the control. c. 20 µL of the substrate solution (UDP-GlcNAc). d. 20 µL of the fungal cell extract to initiate the reaction.
-
Incubate the plate at 30°C for 2-3 hours with gentle shaking.
-
Wash the plate six times with distilled water to remove unincorporated substrate.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound Z concentration relative to the control and determine the IC₅₀ value.
Protocol 2: Peptide Competition Assay (Checkerboard Microdilution Method)
This protocol is to assess the antagonistic effect of a peptide on the antifungal activity of this compound.
Materials:
-
Standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium)
-
This compound Z stock solution
-
Competing peptide (e.g., a dipeptide) stock solution
-
96-well microdilution plate
-
RPMI-1640 medium
Procedure:
-
Dispense 50 µL of RPMI-1640 medium into each well of a 96-well plate.
-
Create serial twofold dilutions of this compound Z along the x-axis (e.g., columns 2-11) by adding 50 µL of the stock solution to the first column and serially transferring 50 µL.
-
Create serial twofold dilutions of the competing peptide along the y-axis (e.g., rows B-G) in a similar manner.
-
Column 12 will serve as the peptide-only control, and row H will be the this compound-only control. Well H12 will be the drug-free growth control.
-
Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound Z in the absence and presence of different concentrations of the competing peptide by visual inspection of turbidity. An increase in the MIC of this compound in the presence of the peptide indicates competition.
Protocol 3: Radiolabeled this compound Z Uptake Assay
This protocol measures the direct uptake of radiolabeled this compound Z and its competition by unlabeled peptides.
Materials:
-
[³H]this compound Z
-
Unlabeled competing peptide
-
Fungal cells grown to mid-log phase
-
Uptake Buffer (e.g., a minimal medium without peptides)
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Harvest and wash the fungal cells, then resuspend them in the uptake buffer to a known cell density.
-
Prepare reaction tubes containing the uptake buffer, a fixed concentration of [³H]this compound Z, and varying concentrations of the unlabeled competing peptide. Include a control with no competing peptide.
-
Pre-warm the cell suspension and the reaction tubes to the desired temperature (e.g., 30°C).
-
Initiate the uptake by adding the cell suspension to the reaction tubes.
-
At various time points (e.g., 1, 5, 10, 15 minutes), take aliquots from each tube and rapidly filter them through a glass fiber filter.
-
Immediately wash the filters with ice-cold uptake buffer to remove extracellular [³H]this compound Z.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
To determine non-specific binding, run a parallel set of experiments at 0°C and subtract these values from the 30°C data.
-
Plot the uptake of [³H]this compound Z over time in the presence and absence of the competing peptide to determine the effect on uptake.
Visualizations
Caption: Mechanism of this compound action and peptide competition.
Caption: Troubleshooting workflow for reduced this compound activity.
Validation & Comparative
Comparative Efficacy of Nikkomycin Z Versus Fluconazole for Coccidioidomycosis: A Guide for Researchers
This guide provides an objective comparison of the investigational antifungal agent Nikkomycin Z and the current standard-of-care, fluconazole, for the treatment of coccidioidomycosis. The information presented is collated from preclinical experimental data to inform researchers, scientists, and drug development professionals.
Introduction to Coccidioidomycosis and Treatment Landscape
Coccidioidomycosis, also known as Valley Fever, is an infectious disease caused by the dimorphic fungi Coccidioides immitis and C. posadasii.[1][2] Endemic to arid regions of the Western Hemisphere, particularly the southwestern United States, the inhalation of airborne arthroconidia can lead to a spectrum of illness from asymptomatic infection to severe, disseminated disease affecting the central nervous system (CNS).[1]
For decades, azole antifungals, particularly fluconazole, have been the cornerstone of therapy.[2][3][4] Fluconazole is often prescribed for various forms of coccidioidomycosis due to its oral bioavailability, established safety profile, and ability to penetrate the CNS.[4] However, current treatments are fungistatic, not fungicidal, meaning they inhibit fungal growth rather than killing the organism, which can lead to relapses when therapy is stopped.[5][6]
This compound Z (NikZ) is an investigational agent that represents a different therapeutic class.[7][8] It has demonstrated potent, fungicidal activity against Coccidioides in preclinical models, offering the potential for a curative therapy.[6][9] This guide compares the efficacy of these two agents based on available experimental data.
Mechanism of Action: A Tale of Two Targets
This compound Z and fluconazole disrupt the Coccidioides fungus through fundamentally different mechanisms, targeting distinct, essential cellular components.
-
This compound Z: This agent acts as a competitive inhibitor of chitin synthase.[7][10][11] Chitin is a vital structural polymer in the fungal cell wall that is absent in mammals, making it an attractive and specific antifungal target.[1][12] By blocking chitin synthesis, this compound Z disrupts the integrity of the cell wall, particularly during the spherule-endospore phase of the fungus's life cycle, leading to cell lysis and fungal death.[1][9] Its entry into the fungal cell is mediated by a peptide transport system.[7][10]
-
Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[13][14][15] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][14] By depleting ergosterol and causing the accumulation of toxic sterol precursors, fluconazole compromises the fluidity and integrity of the cell membrane, ultimately inhibiting fungal growth.[3][14]
References
- 1. journals.asm.org [journals.asm.org]
- 2. miravistavets.com [miravistavets.com]
- 3. Valley Fever: Pathogenesis and Evolving Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Dual Blockade of Fungal Cell Wall Synthesis: A Synergistic Approach to Combat Fungal Infections
A Comparison Guide on the Synergistic Effect of Nikkomycin Z and Caspofungin
For Researchers, Scientists, and Drug Development Professionals
The combination of this compound Z and caspofungin represents a promising strategy in antifungal therapy, leveraging a synergistic mechanism that targets two critical components of the fungal cell wall. This guide provides a comprehensive overview of the experimental data supporting this synergy, detailed methodologies for key experiments, and a visual representation of the underlying biological pathways and experimental workflows.
Mechanism of Synergy: A Two-Pronged Attack
This compound Z and caspofungin disrupt the integrity of the fungal cell wall through distinct mechanisms of action. Caspofungin, an echinocandin, inhibits the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. This inhibition leads to a weakened cell wall and osmotic instability. In response to this stress, fungi often upregulate the production of chitin, another essential cell wall polysaccharide, as a compensatory mechanism.
This is where this compound Z exerts its synergistic effect. As a competitive inhibitor of chitin synthase, this compound Z blocks this compensatory chitin production, creating a dual blockade of cell wall synthesis. This simultaneous inhibition of both β-(1,3)-D-glucan and chitin synthesis proves to be highly effective, leading to enhanced fungal cell death and overcoming potential resistance mechanisms.
Caption: Mechanism of synergistic action of this compound Z and caspofungin.
Quantitative Data from In Vitro Studies
The synergistic interaction between this compound Z and caspofungin has been demonstrated in vitro against various fungal pathogens, particularly in biofilm-forming Candida species. The following tables summarize key findings from checkerboard microdilution assays.
Table 1: In Vitro Synergy of this compound Z and Caspofungin against Candida albicans Biofilms
| Isolate | Caspofungin MIC (mg/L) Alone | Caspofungin MIC (mg/L) with this compound Z | This compound Z MIC (mg/L) Alone | This compound Z MIC (mg/L) with Caspofungin | FICI | Interpretation |
| CA1 | >512 | 32 | 8 | 0.25 | 0.093 | Synergy |
| CA2 | 128 | 16 | 8 | 1 | 0.25 | Synergy |
| CA3 | 256 | 32 | 8 | 0.5 | 0.187 | Synergy |
| CA4 | >512 | 64 | 8 | 0.125 | 0.14 | Synergy |
| CA5 | >512 | 128 | 8 | 0.0625 | 0.257 | Synergy |
Data adapted from Kovács et al.[1][2][3][4]
Table 2: In Vitro Synergy of this compound Z and Caspofungin against Candida parapsilosis Biofilms
| Isolate | Caspofungin MIC (mg/L) Alone | Caspofungin MIC (mg/L) with this compound Z | This compound Z MIC (mg/L) Alone | This compound Z MIC (mg/L) with Caspofungin | FICI | Interpretation |
| CP1 | >512 | 128 | 8 | 2 | 0.5 | Indifference |
| CP2 | >512 | 256 | 8 | 1 | 0.625 | Indifference |
| CP3 | >512 | 128 | 8 | 4 | 0.75 | Indifference |
| CP4 | >512 | 256 | 8 | 0.5 | 0.562 | Indifference |
| CP5 | >512 | 256 | 8 | 2 | 0.75 | Indifference |
Data adapted from Kovács et al.[1][2][3][4]
In Vivo Efficacy: Evidence from Animal Models
While specific in vivo studies on the combination of this compound Z and caspofungin are limited, research on this compound Z in combination with other echinocandins provides strong evidence of its potential. A study by Cheung and Hui demonstrated that the combination of this compound Z with anidulafungin or micafungin significantly enhanced the survival of immunocompromised mice infected with echinocandin-resistant Candida albicans strains.[5][6][7][8] Monotherapy with an echinocandin did not significantly improve survival in mice infected with resistant strains.[5] However, the combination therapy resulted in a significantly higher survival rate compared to either drug alone.[5] These findings suggest a similar synergistic effect would be observed with caspofungin due to the shared mechanism of action among echinocandins.
Experimental Protocols
Checkerboard Microdilution Assay
This assay is a standard method to assess the in vitro interaction of two antimicrobial agents.
1. Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound Z and caspofungin in RPMI 1640 medium in separate 96-well microtiter plates.
2. Plate Setup:
-
In a new 96-well plate, add 50 µL of each this compound Z dilution horizontally and 50 µL of each caspofungin dilution vertically to create a checkerboard matrix of drug combinations.
-
Include wells with each drug alone as controls, as well as a drug-free growth control and a sterility control.
3. Inoculum Preparation and Inoculation:
-
Prepare a standardized fungal inoculum (e.g., 1-5 x 10^3 CFU/mL) in RPMI 1640 medium.
-
Add 100 µL of the fungal inoculum to each well (except the sterility control).
4. Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC and FICI:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that inhibits fungal growth, often assessed visually or using a metabolic indicator like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is typically defined as an FICI ≤ 0.5, indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
Caption: Workflow for the checkerboard microdilution assay.
Murine Model of Disseminated Candidiasis
1. Immunosuppression:
-
Induce neutropenia in mice (e.g., ICR mice) through intraperitoneal injections of cyclophosphamide.
2. Infection:
-
Infect the immunosuppressed mice intravenously with a standardized inoculum of Candida albicans.
3. Treatment:
-
Administer this compound Z and/or an echinocandin (e.g., caspofungin) subcutaneously or intravenously at predetermined doses and schedules.
-
Include a control group receiving a placebo (e.g., saline).
4. Monitoring and Endpoint:
-
Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 17 days).[5]
-
The primary endpoint is survival, which can be analyzed using Kaplan-Meier survival curves and the log-rank test.[5]
Signaling Pathway Perturbation
The dual assault on the fungal cell wall by this compound Z and caspofungin triggers significant cellular stress, activating the Cell Wall Integrity (CWI) pathway. This pathway, a conserved signaling cascade in fungi, attempts to compensate for cell wall damage. However, the combined drug action overwhelms this compensatory mechanism.
Caspofungin-induced inhibition of β-(1,3)-D-glucan synthesis is sensed by cell surface sensors, which activate the Rho1-GTPase. This, in turn, activates Protein Kinase C (PKC1), initiating a MAP kinase cascade that ultimately leads to the activation of transcription factors responsible for cell wall repair, including the upregulation of chitin synthesis. By simultaneously inhibiting chitin synthase, this compound Z prevents this crucial adaptive response, leading to catastrophic cell wall failure.
Caption: Fungal Cell Wall Integrity (CWI) pathway and points of inhibition.
Conclusion
The combination of this compound Z and caspofungin demonstrates a potent synergistic effect against fungal pathogens, particularly in the context of biofilms and emerging resistance. The dual inhibition of essential cell wall components overwhelms the fungus's adaptive capabilities, leading to enhanced antifungal activity. The presented in vitro and in vivo data, along with the elucidated mechanisms of action and signaling pathway involvement, provide a strong rationale for the further clinical development of this combination therapy. This approach holds significant promise for improving outcomes in patients with invasive fungal infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergistic effect of this compound Z with caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of Echinocandins in Combination with this compound Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Echinocandins in Combination with this compound Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 8. journals.asm.org [journals.asm.org]
New Nikkomycin Analogues: A Comparative Guide to Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. Nikkomycins, competitive inhibitors of chitin synthase, represent a promising class of antifungals due to their targeted action on a crucial component of the fungal cell wall, which is absent in mammals. This guide provides a comparative analysis of new nikkomycin analogues, evaluating their antifungal efficacy against established alternatives and detailing the experimental methodologies used to validate their activity.
Comparative Antifungal Activity of this compound Analogues
The antifungal activity of new this compound analogues has been evaluated against a range of clinically relevant fungal species. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the in vitro efficacy of an antifungal agent, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various this compound analogues compared to the parent compound, this compound Z, and a standard antifungal agent, Fluconazole.
| Antifungal Agent | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Coccidioides immitis MIC (µg/mL) |
| This compound Z | 0.5 - 32[1][2] | >64 (synergistic with itraconazole)[1] | 1 - 16[1] |
| This compound Px | Comparable to this compound Z[3] | Not Reported | Not Reported |
| This compound Pz | Comparable to this compound Z[3] | Not Reported | Not Reported |
| Phenanthrene-containing analogue | Strong anti-chitin synthase activity[4] | Not Reported | Not Reported |
| Fluconazole | 0.25 - >64 | Not Applicable | 1 - 128 |
Table 1: Comparative MIC Values of this compound Analogues and Fluconazole. Data is compiled from multiple sources to show the range of reported MICs. Direct comparative studies with all analogues against all listed fungi are limited.
Mechanism of Action: Inhibition of Chitin Synthase and Induction of Cell Wall Stress
Nikkomycins exert their antifungal effect by inhibiting chitin synthase, a key enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall.[5] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[6] The disruption of the cell wall triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway, a Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][7][8]
Figure 1: Fungal Cell Wall Integrity (CWI) Pathway activated by this compound analogues.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible evaluation of antifungal agents. The following protocols are based on established guidelines for antifungal susceptibility testing and enzyme inhibition assays.
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][9][10]
Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Detailed Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.[8]
-
Drug Dilution: A stock solution of the this compound analogue is prepared in a suitable solvent. Serial two-fold dilutions are then performed in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of concentrations.[8]
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[11]
-
MIC Determination: After incubation, the plates are examined for visible fungal growth. The MIC is recorded as the lowest concentration of the drug that inhibits any discernible growth.[8]
In Vitro Chitin Synthase Inhibition Assay
This assay directly measures the inhibitory effect of this compound analogues on the activity of the chitin synthase enzyme.[9][11][12]
Detailed Steps:
-
Enzyme Preparation: Fungal cells are cultured and harvested. The cells are then lysed to release the cellular contents, and the membrane fraction containing the chitin synthase is isolated through centrifugation.[12]
-
Reaction Mixture: The assay is performed in a reaction mixture containing the isolated enzyme, the substrate UDP-N-acetylglucosamine (often radiolabeled for detection), and various concentrations of the this compound analogue.[12]
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) to allow for chitin synthesis.[11]
-
Detection of Chitin: The amount of synthesized chitin is quantified. If a radiolabeled substrate is used, the chitin product is captured on a filter, and the radioactivity is measured using a scintillation counter.[12] Alternatively, a non-radioactive method can be employed where the reaction is performed in a plate coated with wheat germ agglutinin (WGA), which binds to chitin. The bound chitin is then detected using a WGA-horseradish peroxidase conjugate and a colorimetric substrate.[9]
-
Data Analysis: The percentage of inhibition of chitin synthase activity is calculated for each concentration of the this compound analogue. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.[3]
Conclusion
New this compound analogues continue to be a promising area of research in the quest for novel antifungal therapies. Their targeted mechanism of action against chitin synthase offers a high degree of selectivity for fungal pathogens. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working to validate and advance these compounds. Further studies are warranted to establish a broader in vivo efficacy and safety profile for the most promising candidates.
References
- 1. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Unmasking fungal pathogens by studying MAPK-dependent cell wall regulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 6. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MAP kinase MpkA controls cell wall integrity, oxidative stress response, gliotoxin production and iron adaptation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Initial Results of the International Efforts in Screening New Agents against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Nikkomycin Z: A Comparative Analysis of its Fungicidal and Fungistatic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicidal versus fungistatic activity of Nikkomycin Z, an investigational antifungal agent. The information presented is supported by experimental data to aid in the evaluation of its potential therapeutic applications.
This compound Z is a peptidyl-nucleoside antibiotic that acts as a competitive inhibitor of chitin synthase, a critical enzyme in the biosynthesis of the fungal cell wall.[1][2] By disrupting the production of chitin, a polymer of N-acetylglucosamine that provides structural integrity to the cell wall, this compound Z compromises the fungal cell, leading to growth inhibition and, in some cases, cell death.[1][3] This mechanism of action makes it a targeted antifungal, as chitin is absent in mammals.[4][5]
Distinguishing Fungicidal from Fungistatic Activity
The in vitro activity of this compound Z is characterized by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) or Minimum Lethal Concentration (MLC).
-
Fungistatic activity , represented by the MIC, is the lowest concentration of the drug that inhibits the visible growth of a fungus.
-
Fungicidal activity , indicated by the MFC/MLC, is the lowest concentration that results in a 99.9% reduction in the initial fungal inoculum.
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.
Comparative In Vitro Activity of this compound Z
The following table summarizes the in vitro activity of this compound Z against a range of clinically relevant fungi. The data is primarily derived from a comprehensive study by Li and Rinaldi, which utilized a macrobroth dilution method.
| Fungal Species | This compound Z MIC Range (μg/mL) | This compound Z MLC Range (μg/mL) | Interpretation |
| Candida albicans | ≤0.5 - 32 | 4 - 64 | Primarily fungicidal for most isolates[3] |
| Candida parapsilosis | 1 - 4 | Not explicitly stated, but synergistic with azoles[3] | Fungistatic to Fungicidal |
| Cryptococcus neoformans | ≤0.5 - >64 | Not specified | Variable activity |
| Coccidioides immitis (mycelial phase) | 1 - 16 | Not specified, but synergistic with azoles[3] | Fungistatic alone, potentially fungicidal in combination |
| Coccidioides immitis (spherule-endospore phase) | 0.125[3] | 2.5[6] | Fungicidal[6] |
| Blastomyces dermatitidis | 0.78[7] | 3.1[7] | Fungicidal |
| Aspergillus fumigatus | >64 | Not specified | Generally resistant alone, but synergistic with itraconazole[3] |
| Aspergillus flavus | >64 | Not specified | Generally resistant alone, but synergistic with itraconazole[3] |
Mechanism of Action: Chitin Synthase Inhibition
This compound Z's primary target is the enzyme chitin synthase. Its structural similarity to the natural substrate, UDP-N-acetylglucosamine, allows it to competitively inhibit the enzyme, thereby blocking the synthesis of chitin.[1][8] This disruption of the cell wall leads to osmotic instability and cell lysis.[3]
Caption: this compound Z competitively inhibits chitin synthase, disrupting fungal cell wall synthesis and leading to cell death.
Experimental Protocols
The determination of fungicidal versus fungistatic activity relies on standardized in vitro susceptibility testing methods. The following protocols are based on the principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound Z is determined using a broth dilution method, either in macrotubes or microtiter plates.
-
Preparation of Antifungal Agent: A stock solution of this compound Z is prepared and serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum is prepared to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: The prepared fungal inoculum is added to each dilution of this compound Z and to a drug-free growth control. The tubes or plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound Z at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a subsequent step to the MIC assay.
-
Subculturing: Following the determination of the MIC, a fixed volume (e.g., 100 µL) from each tube or well that shows growth inhibition (at and above the MIC) is subcultured onto an agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubation: The agar plates are incubated at 35°C for a sufficient period to allow for the growth of any viable fungal cells.
-
MFC Determination: The MFC is the lowest concentration of this compound Z that results in no growth or a significant reduction (≥99.9%) in the number of colonies compared to the initial inoculum count.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Conclusion
The available in vitro data indicates that this compound Z exhibits both fungistatic and fungicidal activities, which are dependent on the fungal species and its specific morphological form. It demonstrates potent fungicidal activity against key endemic dimorphic fungi such as Coccidioides immitis and Blastomyces dermatitidis.[4][6][7] Against Candida albicans, it is fungicidal for most isolates.[3] For other fungi, such as Aspergillus species, this compound Z alone shows limited activity but can act synergistically with other antifungal agents, enhancing their efficacy.[3] This dual activity profile, combined with its unique mechanism of action, underscores the potential of this compound Z as a valuable candidate for further development in the treatment of various fungal infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effect of this compound Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nikkomycin Z Susceptibility: A Comparative Guide to MIC Results and Laboratory Practices
For researchers, scientists, and drug development professionals, understanding the cross-laboratory performance of investigational antifungal agents is paramount. This guide provides a comparative overview of Nikkomycin Z Minimum Inhibitory Concentration (MIC) results across different studies, details standardized experimental protocols, and addresses the critical aspect of inter-laboratory variability.
This compound Z, a competitive inhibitor of chitin synthase, has demonstrated promising in vitro activity against a range of fungal pathogens.[1][2] However, the interpretation and comparison of MIC data can be challenging due to inherent variations in laboratory protocols and the absence of standardized breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] This guide aims to provide clarity by summarizing available data, outlining a consensus methodology, and highlighting factors that can influence MIC outcomes.
Comparative Analysis of this compound Z MIC Values
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 15 | ≤0.5 - 32 | 4 | - | [6] |
| 6 | 4 - 8 | - | - | [7] | |
| 100 (C. auris) | 0.125 - >64 | 2 | 32 | [1] | |
| Aspergillus fumigatus | - | >64 | - | - | [6] |
| 10 | >64 | - | - | [8][9] | |
| 16 | 8 - 64 (MEC) | 32 (MEC) | - | [10] | |
| 3 | 32 - >128 | - | - | ||
| Coccidioides immitis | - | 1 - 16 (mycelial) | 4.9 (mycelial) | - | [6] |
| 3 | 0.125 - 4 (50% inh.) | - | - | [11] | |
| 1 | 2.5 | - | - | ||
| 1 | 0.0156 (MIC80) | - | - | [12] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MEC denotes Minimum Effective Concentration. "inh." stands for inhibition.
Understanding the Mechanism of Action
This compound Z targets the fungal cell wall by inhibiting chitin synthase, a crucial enzyme for the synthesis of chitin, an essential structural polysaccharide.[3] This disruption of cell wall integrity leads to osmotic instability and fungal cell death. The effectiveness of this compound Z is dependent on its uptake into the fungal cell, which is mediated by peptide transport systems.
References
- 1. Antifungal activity of this compound Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or this compound Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synergy, pharmacodynamics, and time-sequenced ultrastructural changes of the interaction between this compound Z and the echinocandin FK463 against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. avmajournals.avma.org [avmajournals.avma.org]
Comparative Analysis of Nikkomycin's Efficacy Across Diverse Fungal Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nikkomycin's Antifungal Performance with Supporting Experimental Data.
This compound, a naturally occurring nucleoside-peptide antibiotic, has attracted significant attention as a promising antifungal agent due to its unique mechanism of action.[1] It competitively inhibits chitin synthase, an essential enzyme for the synthesis of chitin, a critical component of the fungal cell wall that is absent in mammals.[1] This targeted approach suggests a high therapeutic index and low host toxicity, making this compound a compelling candidate for further development. This guide provides a comparative analysis of this compound's in vitro activity against a range of fungal species, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and the experimental workflow.
Quantitative Analysis of Antifungal Activity
The in vitro efficacy of this compound, primarily this compound Z, varies considerably among different fungal species. This variability is highlighted by the Minimum Inhibitory Concentration (MIC) and IC50 values obtained from various studies. The following tables summarize the susceptibility of several clinically relevant fungal species to this compound Z.
Table 1: Comparative in vitro Susceptibility of Various Fungal Species to this compound Z
| Fungal Species | Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | Yeast | ≤0.5 - 32 | - | - | [2] |
| Candida auris | Yeast | 0.125 - >64 | 2 | 32 | [3][4] |
| Candida parapsilosis | Yeast | 1 - 4 | - | - | [2] |
| Candida tropicalis | Yeast | >64 | - | - | [2] |
| Candida krusei | Yeast | >64 | - | - | [2] |
| Candida glabrata | Yeast | >64 | - | - | [2] |
| Aspergillus fumigatus | Filamentous | 8 - 64 (MEC) | 32 (MEC) | - | [5] |
| Aspergillus flavus | Filamentous | >64 | - | - | [6] |
| Coccidioides immitis (mycelial phase) | Dimorphic | 1 - 16 | - | - | [2] |
| Coccidioides immitis (spherule-endospore phase) | Dimorphic | 0.125 | - | - | [2] |
| Cryptococcus neoformans | Yeast | 0.5 - >64 | - | - | [2] |
Table 2: IC50 Values of this compound Z against Candida albicans Chitin Synthase Isozymes
| Isozyme | IC50 (µM) | Reference(s) |
| CaChs1 | 15 | [7] |
| CaChs2 | 0.8 | [7] |
| CaChs3 | 13 | [7] |
Table 3: IC50 and MIC50 Values of this compound Z against Aspergillus fumigatus
| Growth Condition | Metric | Value (µg/mL) | Reference(s) |
| Biofilm (virus-free) | IC50 | 3.8 - 7.5 | [8] |
| Biofilm (virus-infected) | IC50 | 0.94 - 1.88 | [8] |
| Planktonic (virus-free) | MIC50 | 4 | [8] |
| Planktonic (virus-infected) | MIC50 | 2 | [8] |
Experimental Protocols
The following are detailed methodologies for determining the in vitro susceptibility of fungal species to this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Antifungal Susceptibility Testing of Yeasts (adapted from CLSI M27)
This protocol is suitable for Candida species and Cryptococcus neoformans.
-
Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[9]
-
Inoculum Preparation:
-
Culture the yeast on Sabouraud dextrose agar at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[2]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound Z in a suitable solvent.
-
Perform serial twofold dilutions of this compound Z in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound Z that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
Antifungal Susceptibility Testing of Filamentous Fungi (adapted from CLSI M38)
This protocol is suitable for Aspergillus species and other filamentous fungi.
-
Medium Preparation: As described for yeasts.[10]
-
Inoculum Preparation:
-
Culture the fungus on potato dextrose agar at 35°C until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemacytometer.
-
-
Drug Dilution: As described for yeasts.
-
Inoculation and Incubation:
-
Inoculate each well with the conidial suspension.
-
Include appropriate controls.
-
Incubate at 35°C for 48-72 hours.
-
-
MIC Determination: The MIC is the lowest drug concentration at which there is complete inhibition of growth as observed visually.
Mechanism of Action and Regulatory Pathways
This compound's primary target is chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway. By competitively inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to osmotic instability and cell death.
Caption: this compound Z's inhibition of the chitin biosynthesis pathway.
The expression and activity of chitin synthase genes are tightly regulated by several signaling pathways in fungi. These pathways ensure that cell wall synthesis is coordinated with cell growth and division, and can be activated in response to cell wall stress.
Caption: Signaling pathways regulating chitin synthase gene expression.
Caption: Experimental workflow for antifungal susceptibility testing.
References
- 1. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of this compound Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synergy, pharmacodynamics, and time-sequenced ultrastructural changes of the interaction between this compound Z and the echinocandin FK463 against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibitory effect of this compound Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymycovirus Infection Sensitizes Aspergillus fumigatus for Antifungal Effects of this compound Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Navigating Preclinical Safety: A Comparative Analysis of Nikkomycin Z and Established Antifungal Agents
For Immediate Release
In the landscape of antifungal drug development, establishing a robust preclinical safety and toxicity profile is paramount. This guide offers a comparative analysis of Nikkomycin Z, a promising chitin synthase inhibitor, against established antifungal agents: Amphotericin B, Fluconazole, and Caspofungin. By presenting key experimental data and detailed methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the preclinical safety of these compounds.
Comparative Toxicity Profile
This compound Z has demonstrated a favorable safety profile in preclinical studies, a characteristic attributed to its specific mechanism of action. By inhibiting chitin synthase, an enzyme essential for fungal cell wall integrity but absent in mammals, this compound Z exhibits a high degree of selective toxicity.[1][2] This contrasts with some established antifungals that can be associated with significant dose-limiting toxicities.
The following tables summarize key quantitative toxicity data from preclinical studies in various animal models.
Table 1: Acute Toxicity Data (LD50)
The LD50, or median lethal dose, is a measure of the acute toxicity of a substance. A higher LD50 value indicates lower acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound Z | Mouse | Oral | >2000[3] |
| Amphotericin B (Conventional) | Mouse | Intravenous | ~2.3[4] |
| Rat | Intravenous | 1.6 - 4.2[4][5] | |
| Mouse | Oral | 280 | |
| Rat | Oral | >5000 | |
| Amphotericin B (Liposomal - AmBisome) | Mouse | Intravenous | >175[4] |
| Rat | Intravenous | >50[4] | |
| Fluconazole | Rat | Oral | 2916[6][7] |
| Caspofungin | Mouse | Intravenous | 19 |
| Rat | Intravenous | 38 | |
| Mouse | Oral | >2000 |
Table 2: Repeated-Dose Toxicity Data (NOAEL)
The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which no adverse effects are observed in a repeated-dose toxicity study.
| Compound | Animal Model | Route of Administration | Duration | NOAEL (mg/kg/day) | Target Organs of Toxicity (at higher doses) |
| This compound Z | Rat, Dog | Oral | Chronic | ≥300[1][2] | No significant target organs identified at tested doses. |
| Amphotericin B (Liposomal) | Rat, Dog | Intravenous | 30 days | - | Kidney, Liver |
| Fluconazole | Rat | Oral | 3 Months | 5 | Liver |
| Caspofungin | Monkey | Intravenous | 27 Weeks | 2 | Liver |
Experimental Protocols
The following are generalized methodologies for key preclinical toxicity studies, based on guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the Organisation for aEconomic Co-operation and Development (OECD).[1][8][9][10][11][12][13]
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Animal Model: Typically rats or mice, of a single sex (usually females).
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered orally via gavage in a single dose.
-
A stepwise procedure is used, starting with a dose expected to cause some toxicity. Subsequent dosing is adjusted based on the outcome of the previous dose.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
A post-mortem gross necropsy is performed on all animals at the end of the observation period.
-
Repeated-Dose Toxicity Study (General Principles based on EMA Guidelines)
-
Objective: To characterize the toxicological profile of a substance following repeated administration and to identify potential target organs.
-
Animal Model: Two mammalian species are typically used, one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
Procedure:
-
The test substance is administered daily for a specified duration (e.g., 28 days, 90 days). The route of administration should be relevant to the intended clinical use.
-
At least three dose levels (low, mid, and high) and a control group are included.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
At the end of the study, a full necropsy is performed, and selected organs are weighed and examined histopathologically.
-
A recovery group may be included to assess the reversibility of any observed toxic effects.
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
A simplified workflow for preclinical toxicity assessment.
Mechanism of selective toxicity of this compound Z.
References
- 1. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and toxicology of a liposomal formulation of amphotericin B (AmBisome) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological parameters of intravenously administered amphotericin B in rats: comparison of the conventional formulation with amphotericin B associated with a triglyceride-rich emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluconazole Toxicity in a Rat Model: Histopathological and Neurobehavioral Effects [ijvm.ut.ac.ir]
- 7. ijvm.ut.ac.ir [ijvm.ut.ac.ir]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. umwelt-online.de [umwelt-online.de]
A Comparative Guide to the In Vitro Interaction of Nikkomycin Z and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synergistic potential between Nikkomycin Z and Amphotericin B, two antifungal agents with distinct mechanisms of action. The combination of antifungals is a key strategy in overcoming drug resistance and improving therapeutic outcomes. This document synthesizes available in vitro data, details common experimental protocols for synergy testing, and visualizes the underlying mechanisms and workflows.
This compound Z is an investigational agent that inhibits the synthesis of chitin, a critical component of the fungal cell wall.[1][2][3][4] Amphotericin B, a polyene macrolide, disrupts the fungal cell membrane by binding to ergosterol, leading to pore formation and cell leakage.[1][2] The rationale for combining these agents lies in the hypothesis that weakening the cell wall with this compound Z could enhance the ability of Amphotericin B to access and disrupt the cell membrane. However, experimental data presents a complex picture of this interaction.
Quantitative Synergy Analysis
The interaction between two antimicrobial agents is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI), derived from a checkerboard microdilution assay. The FICI is calculated as the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.[5]
The interaction is typically classified as:
The following tables summarize the findings from in vitro studies on the combination of this compound Z and Amphotericin B against various fungal pathogens.
Table 1: FICI Values for this compound Z and Amphotericin B Combination Against Aspergillus fumigatus
| Fungal Species | Drug Combination | Mean FICI (± Standard Deviation) | Interaction Interpretation |
| Aspergillus fumigatus (20 clinical isolates) | This compound Z + Amphotericin B | 3.59 ± 0.57 | No Interaction |
| Aspergillus fumigatus (20 clinical isolates) | This compound Z + Amphotericin B Lipid Complex | 3.95 ± 0.74 | No Interaction |
| Aspergillus fumigatus (20 clinical isolates) | This compound Z + Liposomal Amphotericin B | 3.62 ± 0.98 | No Interaction |
Data sourced from a study by Kontoyiannis et al., as presented in Clinical Microbiology and Infection.[6]
Table 2: FICI Values for this compound Z and Amphotericin B Combination Against Candida albicans
| Fungal Species | Drug Combination | FICI Result | Interaction Interpretation |
| Candida albicans (CBS 562 and clinical strain 58919) | This compound Z + Amphotericin B | Not specified quantitatively, but described as "no interaction" | No Interaction |
Finding based on a study by Tiosano et al., published in the Journal of Antimicrobial Chemotherapy.[3][7]
Note: In contrast to the lack of synergy with Amphotericin B, multiple studies have demonstrated strong synergistic activity when this compound Z is combined with echinocandins (e.g., caspofungin, micafungin) against Aspergillus fumigatus and Candida albicans biofilms.[6][8][9] This suggests that the specific mechanism of cell wall disruption is a critical factor in determining synergistic outcomes.
Experimental Protocols
The data presented above is typically generated using a checkerboard microdilution assay. Below is a detailed methodology representative of those cited in the literature.
Protocol: Checkerboard Broth Microdilution Assay
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound Z and Amphotericin B in a suitable solvent (e.g., DMSO or water) at a concentration of 1-5 mg/mL.[3]
-
Microplate Preparation:
-
Dispense 50 µL of sterile broth medium (e.g., RPMI 1640 with MOPS buffer) into each well of a 96-well microtiter plate.[10]
-
Create serial dilutions of this compound Z horizontally across the plate and serial dilutions of Amphotericin B vertically down the plate. This creates a matrix of wells containing various concentrations of both drugs.[10]
-
A row and a column should be reserved for each drug alone to determine their individual MICs.[5]
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[3]
-
Prepare a standardized inoculum suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 0.5–2.5 x 10⁶ CFU/mL).[3]
-
Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL in each well.[3]
-
-
Inoculation and Incubation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate. Incubate the plate at 35-37°C for 24 to 48 hours.[2][10]
-
Reading Results:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well.
-
Growth inhibition can be assessed visually or spectrophotometrically using viability dyes like XTT.[1][2]
-
-
FICI Calculation:
-
For each well showing growth inhibition on the synergy plate, calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5]
-
The FICI value for the combination is the lowest FICI calculated from all wells that show growth inhibition.
-
Visualized Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the drug mechanisms and the experimental workflow.
Caption: Workflow for assessing drug synergy via the checkerboard method.
Caption: Distinct mechanisms of action for this compound Z and Amphotericin B.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Modeling the Combination of Amphotericin B, Micafungin, and this compound Z against Aspergillus fumigatus In Vitro Using a Novel Response Surface Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. emerypharma.com [emerypharma.com]
- 6. In-vitro activity of this compound Z alone and in combination with polyenes, triazoles or echinocandins against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Acquired Resistance to Nikkomycin Z: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to antifungal agents is paramount for the development of robust and effective therapies. This guide provides a comprehensive comparison of the mechanisms of acquired resistance to Nikkomycin Z, a promising chitin synthase inhibitor, with other antifungal alternatives. Experimental data, detailed protocols, and visual workflows are presented to facilitate a deeper understanding of this critical area of research.
This compound Z is a nucleoside-peptide antibiotic that competitively inhibits chitin synthase, a crucial enzyme for the synthesis of the fungal cell wall.[1] Its unique mechanism of action makes it a valuable candidate for antifungal therapy, particularly against dimorphic fungi. However, as with any antimicrobial agent, the emergence of acquired resistance is a significant concern. This guide delves into the confirmed mechanisms of resistance to this compound Z and compares them with the resistance profiles of other major antifungal drug classes.
Mechanisms of Acquired Resistance to this compound Z
Current research points to two primary mechanisms of acquired resistance to this compound Z in fungi:
-
Impaired Drug Uptake: this compound Z is actively transported into fungal cells via peptide permeases.[2] A key mechanism of resistance involves defects in these transport systems, preventing the drug from reaching its intracellular target, chitin synthase.[1] Studies on Candida albicans have identified mutants resistant to this compound Z due to a deficiency in dipeptide transport.[1]
-
Alterations in the Target Enzyme: Mutations in the gene(s) encoding chitin synthase can lead to reduced affinity of the enzyme for this compound Z, thereby conferring resistance. This has been demonstrated in the fungus Phycomyces blakesleeanus, where mutations in the chsA gene, the structural gene for chitin synthase, resulted in resistance to this compound Z.
It is noteworthy that overexpression of efflux pumps, a common resistance mechanism for other antifungals like azoles, has not been prominently reported as a primary mechanism of resistance to this compound Z.
Comparative Analysis of Antifungal Resistance Mechanisms
The following table summarizes the known mechanisms of acquired resistance for this compound Z and other major classes of antifungal drugs.
| Antifungal Class | Primary Mechanism(s) of Acquired Resistance | Key Fungal Genera Affected |
| Nikkomycins (this compound Z) | Impaired drug uptake (peptide transport defects), Target site modification (chitin synthase gene mutations) | Candida, Phycomyces |
| Azoles (Fluconazole, Itraconazole) | Upregulation of efflux pumps (ABC and MFS transporters), Target site modification (ERG11 gene mutations), Overexpression of the target enzyme (Erg11p) | Candida, Aspergillus, Cryptococcus |
| Echinocandins (Caspofungin, Micafungin) | Target site modification (FKS1 and FKS2 gene mutations) | Candida, Aspergillus |
| Polyenes (Amphotericin B) | Alterations in membrane sterol composition (reduced ergosterol), Upregulation of antioxidant pathways | Candida, Aspergillus, Cryptococcus |
Quantitative Susceptibility Data
The following tables provide a summary of Minimum Inhibitory Concentration (MIC) data for this compound Z against various fungal species, including data on synergistic effects when combined with other antifungal agents.
Table 1: In Vitro Activity of this compound Z Against Various Fungal Species
| Fungal Species | This compound Z MIC Range (µg/mL) | Reference(s) |
| Candida albicans | ≤0.5 - 32 | [3] |
| Candida parapsilosis | 1 - 4 | [3] |
| Candida tropicalis | >64 | [3] |
| Candida krusei | >64 | [3] |
| Candida glabrata | >64 | [3] |
| Cryptococcus neoformans | 0.5 - >64 | [3] |
| Coccidioides immitis (mycelial phase) | 1 - 16 | [3] |
| Aspergillus fumigatus | >64 | [3] |
| Aspergillus flavus | >64 | [3] |
Table 2: Synergistic Activity of this compound Z in Combination with Other Antifungals
| Fungal Species | Combination | Fold Decrease in MIC of Combination Agent | FICI | Reference(s) |
| Candida albicans (echinocandin-susceptible) | This compound Z + Caspofungin | 2- to 16-fold | Not specified | [4] |
| Candida albicans (echinocandin-susceptible) | This compound Z + Micafungin | 16- to 128-fold | Not specified | [4] |
| Candida albicans (echinocandin-resistant) | This compound Z + Caspofungin | 64-fold | Not specified | [4] |
| Candida parapsilosis | This compound Z + Caspofungin | 2- to 4-fold | Not specified | [4] |
| Candida parapsilosis | This compound Z + Micafungin | 2- to 64-fold | Not specified | [4] |
| Candida albicans (parental and fks mutants) | This compound Z + Anidulafungin/Micafungin | Not applicable | <0.5 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound Z resistance. The following sections outline key experimental protocols.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
1. Inoculum Preparation:
- Yeasts: Culture the yeast isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
- Filamentous Fungi: Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
2. Drug Dilution:
- Prepare a stock solution of this compound Z in sterile water.
- Perform serial twofold dilutions of this compound Z in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired concentration range.
3. Inoculation and Incubation:
- Add the prepared fungal inoculum to each well of the microtiter plate.
- Include a drug-free growth control well and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
4. MIC Determination:
- The MIC is the lowest concentration of this compound Z that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well, as determined visually or spectrophotometrically.
Chitin Synthase Activity Assay
This assay measures the activity of chitin synthase in fungal cell extracts and can be used to assess the inhibitory effect of this compound Z.
1. Preparation of Cell Lysate:
- Grow fungal cells to mid-log phase and harvest by centrifugation.
- Wash the cells with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Lyse the cells using mechanical disruption (e.g., glass beads, sonication) or enzymatic digestion in the presence of protease inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the membrane fraction where chitin synthase is located.
2. Enzyme Assay:
- The reaction mixture typically contains the cell lysate, a buffer, the substrate UDP-N-acetylglucosamine (UDP-[¹⁴C]GlcNAc), and varying concentrations of this compound Z or a control.
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
- Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).
- Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin product.
- Wash the filter to remove unincorporated substrate.
- Measure the radioactivity on the filter using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of chitin synthase inhibition at each this compound Z concentration compared to the control.
- Determine the IC₅₀ value (the concentration of this compound Z that inhibits 50% of the enzyme activity).
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound Z and the experimental workflow for confirming acquired resistance.
Caption: Mechanism of action of this compound Z and acquired resistance pathways.
Caption: Workflow for investigating acquired resistance to this compound Z.
Conclusion
The primary mechanisms of acquired resistance to this compound Z, impaired drug uptake and target site modification, differ from the more common resistance mechanisms observed for other antifungal classes, such as efflux pump upregulation in azole resistance. This distinction highlights the potential of this compound Z as a valuable therapeutic option, particularly in combination therapies. The synergistic effects observed when this compound Z is combined with echinocandins suggest that such combinations could be a powerful strategy to overcome resistance and enhance antifungal efficacy. Further research into the molecular details of this compound Z resistance and the development of standardized protocols for its investigation are crucial for the continued development and clinical application of this promising antifungal agent.
References
- 1. Target Genes, Primer Sets, and Thermocycler Settings for Fungal DNA Amplification | Fungal Diseases | CDC [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of Echinocandins in Combination with this compound Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: A Guide to Nikkomycin Disposal
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Nikkomycin, an antifungal agent that inhibits chitin synthase. By following these procedures, you can mitigate risks, ensure regulatory compliance, and build a culture of safety within your organization.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. There are conflicting reports on the hazardousness of this compound Z; some safety data sheets (SDS) classify it as non-hazardous, while others indicate it may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a conservative approach is strongly recommended, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Hand Protection: Nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Body Protection: A laboratory coat to protect clothing and skin.[3]
-
Respiratory Protection: When handling the powder form, especially in larger quantities, work in a well-ventilated area or under a chemical fume hood. A dust mask (N95 or equivalent) may also be considered to minimize inhalation.[3]
Step-by-Step this compound Disposal Procedure
The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and the potential development of antibiotic-resistant organisms.[4][5] Under no circumstances should this compound waste be discharged into sewer systems or drains. [1][6]
Step 1: Waste Segregation at the Point of Generation
Immediately separate all materials contaminated with this compound from other laboratory waste streams. This includes:
-
Unused or expired this compound powder.
-
Stock solutions and diluted solutions containing this compound.
-
Contaminated labware, such as vials, pipette tips, flasks, and weigh boats.
-
Contaminated PPE, including gloves and disposable lab coats.
Step 2: Waste Containment
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof container designed for chemical waste. Ensure the container is compatible with the solvents used.
-
Sharps: Any contaminated sharps (e.g., needles, serological pipettes) must be placed in a designated, puncture-proof sharps container.
Step 3: Labeling and Storage
Proper labeling is crucial for safe storage and disposal. All waste containers must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste".
-
The chemical name: "this compound Waste".
-
Associated hazards (e.g., "Potential Irritant," "Chemical Waste").
-
The date when waste was first added to the container.
-
The primary solvent/liquid phase in the container (for liquid waste).
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
Step 4: Decontamination of Non-Disposable Items
For non-disposable equipment (e.g., glassware, magnetic stir bars) that has come into contact with this compound:
-
Rinse the equipment with an appropriate solvent to remove residual this compound.
-
Collect this initial rinsate as hazardous liquid waste.
-
Proceed with a standard laboratory washing procedure (e.g., soap and water).
Step 5: Final Disposal
The ultimate disposal of this compound waste must be handled by professionals.
-
Arrange for the collection of your hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Methods for final disposal may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][6]
-
Ensure compliance with all local, state, and federal regulations governing hazardous waste disposal.
Quantitative Data on this compound Disposal
Currently, there is no specific quantitative data available in the reviewed literature regarding concentration thresholds or degradation rates for this compound disposal procedures. The guidance provided is based on general principles for antibiotic and chemical waste management.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nikkomycin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Nikkomycin, a nucleoside-peptide antibiotic. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting reports regarding the GHS classification of this compound Z. While some safety data sheets (SDS) classify it as a non-hazardous substance, other sources indicate it may cause skin, eye, and respiratory irritation.[1] Therefore, a conservative approach is strongly recommended. All personnel should treat this compound as a potentially hazardous substance and adhere to the following PPE requirements.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Prevents skin contact with the powdered substance. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles. |
| Respiratory Protection | N95 or equivalent dust mask | Minimizes inhalation of fine powder, especially when handling larger quantities or when not using a fume hood. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
Preparation:
-
Don all required PPE as specified in Table 1.
-
Prepare a dedicated and uncluttered workspace.
-
Ensure a chemical spill kit is readily accessible.
-
If possible, perform all manipulations of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to control dust.
Weighing and Solution Preparation:
-
Carefully weigh the required amount of this compound powder. Avoid creating dust clouds.
-
When preparing solutions, slowly add the solvent to the powder to prevent splashing. This compound Z is soluble in water.[2]
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
Storage:
-
Store this compound in a tightly sealed container.[2]
-
Keep in a dry, well-ventilated place.[2]
-
The recommended storage temperature is 2-8°C.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in a sealed, labeled bag and disposed of as chemical waste.
-
Unused this compound: Unused or expired this compound powder should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not discard it in the regular trash.
Liquid Waste:
-
Aqueous Solutions: Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous waste. Given the conflicting hazard data, it is prudent to treat it as chemical waste.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plasticware.
Spill Management:
-
Evacuate and Alert: Alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For a powder spill, gently cover it with damp paper towels to avoid generating dust. For a liquid spill, contain it with absorbent material.
-
Cleanup: Carefully scoop the contained material into a labeled waste container. Clean the spill area with soap and water.
-
Disposal: Dispose of all cleanup materials as chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
Table 2: Properties of this compound Z
| Property | Value |
| Molecular Formula | C20H25N5O10 |
| Molecular Weight | 495.44 g/mol |
| CAS Number | 59456-70-1 |
| Appearance | Powder |
| Solubility | Soluble in water (5 mg/mL)[2] |
| Storage Temperature | 2-8°C[2] |
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
